Mal-NO2-Ph-PEG12-NHS
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H64N4O21 |
|---|---|
分子量 |
973.0 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[4-(2,5-dioxopyrrol-1-yl)-3-nitrophenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C43H64N4O21/c48-38(34-35-1-2-36(37(33-35)47(54)55)45-39(49)3-4-40(45)50)44-8-10-57-12-14-59-16-18-61-20-22-63-24-26-65-28-30-67-32-31-66-29-27-64-25-23-62-21-19-60-17-15-58-13-11-56-9-7-43(53)68-46-41(51)5-6-42(46)52/h1-4,33H,5-32,34H2,(H,44,48) |
InChI 键 |
XJAJLTDNLXBATM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CC2=CC(=C(C=C2)N3C(=O)C=CC3=O)[N+](=O)[O-] |
产品来源 |
United States |
Foundational & Exploratory
The Structural Elucidation and Application of Mal-NO2-Ph-PEG12-NHS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of the heterobifunctional crosslinker, Mal-NO2-Ph-PEG12-NHS. This molecule is of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Functional Components
This compound is a complex molecule designed with distinct functional units, each contributing to its utility in bioconjugation. The structure consists of a maleimide (B117702) group, a nitro-phenyl moiety, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.
| Component | Chemical Group | Reactivity/Function |
| Mal | Maleimide | Reacts specifically with sulfhydryl (thiol) groups (-SH) on cysteine residues of proteins and peptides to form stable thioether bonds. |
| NO2-Ph | Nitro-phenyl | The role of this moiety is not explicitly detailed in publicly available literature but is presumed to offer increased rigidity to the linker, potentially influencing the spatial orientation of conjugated molecules. It may also serve as a potential cleavage site under specific reducing conditions, transforming the nitro group into an amine, which could then trigger a self-immolative cleavage of the linker. |
| PEG12 | Polyethylene Glycol (12 units) | A hydrophilic spacer that increases the solubility of the molecule and the resulting conjugate in aqueous buffers. The length of the PEG chain is critical in spanning the distance between the two target proteins in applications like PROTACs. |
| NHS | N-hydroxysuccinimide Ester | A reactive group that readily couples with primary amines (-NH2) on lysine (B10760008) residues or the N-terminus of proteins and peptides to form stable amide bonds. |
A diagram illustrating the distinct functional components of the molecule is provided below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₂N₄O₂₁ | [1] |
| Molecular Weight | 959.00 g/mol | [1] |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | General knowledge of PEGylated compounds |
Experimental Protocols
Materials:
-
This compound
-
Protein/Peptide 1 (containing primary amines, e.g., a ligand for an E3 ligase)
-
Protein/Peptide 2 (containing a free sulfhydryl group, e.g., a ligand for a target protein)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Organic solvent (e.g., DMSO or DMF, anhydrous)
-
Desalting columns
Step 1: Reaction of NHS Ester with Primary Amines
This step involves the conjugation of the NHS ester moiety of the linker to the amine-containing molecule.
-
Preparation of Reagents:
-
Dissolve the amine-containing protein/peptide (Molecule A) in an amine-free buffer (e.g., PBS, pH 7.5) to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the solution of Molecule A.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C, with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker using a desalting column equilibrated with a thiol-free buffer (e.g., PBS, pH 7.0). This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.
-
Step 2: Reaction of Maleimide with Sulfhydryl Groups
This step conjugates the maleimide group of the linker (now attached to Molecule A) to the sulfhydryl-containing molecule.
-
Preparation of Reagents:
-
Dissolve the sulfhydryl-containing protein/peptide (Molecule B) in a thiol-free buffer (e.g., PBS, pH 6.5-7.0). If the molecule does not have a free sulfhydryl group, it may need to be introduced through reduction of a disulfide bond or modification with a thiolating reagent.
-
-
Conjugation Reaction:
-
Add the purified Molecule A-linker conjugate from Step 1 to the solution of Molecule B. A 1:1 to 1.5:1 molar ratio of Molecule A-linker to Molecule B is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature, or for 2-4 hours at 4°C, with gentle stirring.
-
-
Quenching and Purification:
-
(Optional) The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.
-
The final conjugate can be purified from unreacted components using methods such as size-exclusion chromatography (SEC) or affinity chromatography.
-
A workflow diagram for this experimental protocol is provided below.
Application in PROTACs
This compound is primarily designed as a linker for the synthesis of PROTACs. In this context, "Molecule A" would typically be a ligand that binds to an E3 ubiquitin ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL-1 for the von Hippel-Lindau E3 ligase), and "Molecule B" would be a ligand that binds to the target protein of interest for degradation.
The resulting PROTAC forms a ternary complex with the E3 ligase and the target protein, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The logical relationship in a PROTAC's mechanism of action is illustrated below.
Conclusion
This compound is a versatile heterobifunctional crosslinker with well-defined reactive moieties that enable the straightforward conjugation of amine- and thiol-containing molecules. Its integrated PEG spacer enhances solubility, a critical feature for biological applications. While the precise role of the nitro-phenyl group requires further empirical investigation, it likely contributes to the linker's conformational properties and may offer a potential cleavage mechanism. The primary application of this linker is in the construction of PROTACs, a rapidly advancing therapeutic modality. The provided protocols and diagrams serve as a foundational guide for researchers and scientists in the design and execution of experiments utilizing this promising chemical tool.
References
An In-depth Technical Guide to the Mechanism of Action of Mal-NO2-Ph-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mal-NO2-Ph-PEG12-NHS linker is a sophisticated, heterobifunctional chemical tool designed for the precise construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This guide provides a detailed examination of the linker's core mechanism, breaking down the function of each of its constituent parts: the Maleimide (B117702) group for thiol-specific conjugation, the N-hydroxysuccinimide (NHS) ester for amine-reactive coupling, the polyethylene (B3416737) glycol (PEG)12 spacer for enhancing solubility and providing spatial separation, and the nitro-phenyl (NO2-Ph) group, which acts as a photocleavable linker. This document outlines the reaction mechanisms, experimental protocols, and available quantitative data to provide researchers with the foundational knowledge required for the effective application of this versatile linker in drug development and biomedical research.
Introduction
The development of targeted therapeutics and advanced biological probes relies on the ability to link different molecular entities with precision and control. The this compound linker has emerged as a powerful tool in this field, offering a heterobifunctional and cleavable system for bioconjugation. Its architecture allows for the sequential and specific conjugation of two different biomolecules, while the integrated photocleavable moiety provides a mechanism for the controlled release of a conjugated payload upon light induction. This guide will delve into the specific chemical reactions that govern its functionality and provide practical guidance for its use.
Core Components and Mechanism of Action
The this compound linker is comprised of four key functional domains, each with a distinct role in the bioconjugation and cleavage process.
2.1. N-Hydroxysuccinimide (NHS) Ester: Amine-Reactive Moiety
The NHS ester is a highly reactive functional group that selectively targets primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable and irreversible amide bond.[1] The N-hydroxysuccinimide is released as a byproduct.[1] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[3]
2.2. Maleimide: Thiol-Reactive Moiety
The maleimide group is specifically reactive towards sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[4] The reaction mechanism is a Michael addition, where the thiol group attacks the electron-deficient double bond of the maleimide ring.[4][5] This results in the formation of a stable thioether bond.[6] The optimal pH range for this reaction is between 6.5 and 7.5, which minimizes competing reactions with amines.[6]
2.3. PEG12 Spacer: Enhancing Solubility and Providing Spatial Separation
The linker incorporates a 12-unit polyethylene glycol (PEG) spacer. This hydrophilic chain serves several crucial functions in the resulting bioconjugate. Firstly, it significantly enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[7] Secondly, the PEG spacer provides a defined and flexible distance between the two conjugated molecules, which can be critical for maintaining their biological activity by preventing steric hindrance.
2.4. Nitro-Phenyl (NO2-Ph) Group: Photocleavable Linker
The nitro-phenyl group, specifically an o-nitrobenzyl moiety, functions as a photocleavable linker.[8] Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond connecting it to the rest of the linker.[4][9] This allows for the controlled, light-induced release of the conjugated molecule. This feature is highly valuable in applications where spatiotemporal control of drug release is desired.
Signaling Pathways and Experimental Workflows
3.1. General Bioconjugation Strategy
The heterobifunctional nature of the this compound linker dictates a two-step conjugation strategy to avoid self-reaction and ensure the formation of the desired conjugate. Due to the higher susceptibility of the NHS ester to hydrolysis in aqueous solutions, the amine-containing molecule is typically reacted first.
Caption: A typical two-step bioconjugation workflow using the this compound linker.
3.2. Photocleavage Mechanism
The cleavage of the o-nitrobenzyl linker is initiated by the absorption of UV light, leading to the release of the conjugated payload.
Caption: The process of light-induced cleavage of the final bioconjugate.
Quantitative Data
Table 1: Reaction Conditions and Efficiency
| Functional Group | Target Moiety | Recommended pH | Typical Reaction Time | Reported Efficiency |
| NHS Ester | Primary Amine | 7.2 - 8.5[3] | 30 min - 2 hours | High (often >90%) |
| Maleimide | Thiol (Sulfhydryl) | 6.5 - 7.5[6] | 30 min - 2 hours | High (often >95%) |
Table 2: Photocleavage Properties of o-Nitrobenzyl Linkers
| Parameter | Typical Value | Reference |
| Excitation Wavelength | ~340-365 nm | [2][9] |
| Quantum Yield | 0.49 - 0.63 | [9] |
| Cleavage Time | Minutes to hours (depends on light intensity) | [9] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization will be required for specific applications.
5.1. Protocol 1: Conjugation of an Amine-Containing Molecule (Molecule A)
-
Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at pH 7.2-8.0.
-
Dissolve Molecule A: Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve Linker: Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the solution of Molecule A. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C. Protect the reaction from light to prevent premature cleavage of the nitro-phenyl group.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the reaction buffer.
5.2. Protocol 2: Conjugation to a Thiol-Containing Molecule (Molecule B)
-
Buffer Adjustment: If necessary, adjust the pH of the purified intermediate conjugate from Protocol 1 to 6.5-7.5.
-
Dissolve Molecule B: Dissolve the thiol-containing molecule in the reaction buffer.
-
Reaction: Add the thiol-containing Molecule B to the solution of the intermediate conjugate. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the intermediate conjugate is typically used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any remaining maleimide groups.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules and byproducts.
5.3. Protocol 3: Photocleavage of the Final Conjugate
-
Sample Preparation: Dissolve the final conjugate in a suitable buffer.
-
Irradiation: Irradiate the solution with a UV lamp at a wavelength of approximately 365 nm. The required irradiation time and intensity will need to be optimized based on the specific conjugate and desired extent of cleavage.
-
Analysis: Analyze the cleavage products using techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm the release of the payload.
Conclusion
The this compound linker is a versatile and powerful tool for the construction of advanced bioconjugates. Its heterobifunctional nature allows for the specific and sequential conjugation of amine- and thiol-containing molecules, while the photocleavable nitro-phenyl group provides a mechanism for the controlled release of a conjugated payload. By understanding the underlying chemical principles and optimizing the reaction conditions, researchers can effectively utilize this linker to develop novel therapeutics and biological probes with enhanced functionality and precision.
References
- 1. seas.upenn.edu [seas.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Strategic Imperative of the PEG12 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design. This in-depth technical guide elucidates the multifaceted role of the PEG12 linker in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability. A PEG12 linker, specifically, consists of twelve repeating ethylene glycol units.
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving the overall hydrophilicity of the molecule. This is particularly crucial for PROTACs, which often have high molecular weights and fall into the "beyond Rule of Five" chemical space. Improved solubility can enhance bioavailability and facilitate more reliable formulation for in vitro and in vivo studies.[2]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.
Optimizing Ternary Complex Formation
The primary function of the PROTAC linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length and flexibility of the linker are critical determinants of the stability and geometry of this complex. A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together. Conversely, a linker that is too long might result in a non-productive complex where the lysine (B10760008) residues on the POI are not optimally positioned for ubiquitination by the E2 enzyme associated with the E3 ligase.
The PEG12 linker, with its significant length and flexibility, can span a considerable distance and adopt numerous conformations, potentially increasing the probability of achieving a productive ternary complex geometry. However, this flexibility can also come with an entropic penalty upon binding.
Quantitative Analysis of Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [3] |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [3] |
| ERα | VHL | Alkyl | 9 | 140,000 | - | [3] |
| ERα | VHL | Alkyl | 12 | Effective Degradation | - | [4] |
| ERα | VHL | Alkyl | 16 | 26,000 | - | [3] |
| BRD4 | CRBN | PEG | 0 PEG units | < 0.5 µM | - | [3] |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | - | [3] |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | - | [3] |
Note: The table summarizes data from various studies and linker types to illustrate the general principle of linker length optimization. Direct comparative data for a PEG12 linker was not available in a single study.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.[5]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[5]
Synthesis of an Amide-Linked PROTAC with a PEG Linker
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component to an amine-functionalized PEG linker.[6]
Materials:
-
Component A with a carboxylic acid (Component A-COOH)
-
Amine-PEG12-Boc
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Coupling Reaction:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[6]
-
Add Amine-PEG12-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Component A-PEG12-Boc.[6]
-
-
Boc Deprotection:
-
Dissolve Component A-PEG12-Boc in DCM.[6]
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[6]
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[6]
-
The resulting amine salt (Component A-PEG12-NH2) is often used in the next step without further purification.[6]
-
-
Final Coupling:
-
Repeat the coupling procedure described in step 1 to conjugate the second ligand (Component B-COOH) to the deprotected PEG12 linker.
-
Visualizing PROTAC Design and Function
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The PEG12 linker, with its considerable length, provides a versatile scaffold that can be adapted to a wide range of target proteins and E3 ligases. However, the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. As our understanding of the structural biology of ternary complexes deepens, we can expect the development of computational models that can more accurately predict the optimal linker length and composition for a given PROTAC system. This will undoubtedly accelerate the discovery of new and more effective protein-degrading therapeutics.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Core of the Chimera: An In-depth Technical Guide to Bifunctional Linkers in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a crucial bifunctional linker that connects these two elements. While the choice of ligands determines the target, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the core of PROTAC design, focusing on the synthesis and function of bifunctional linkers.
The Pivotal Role of the Bifunctional Linker
The linker in a PROTAC is far more than a simple spacer. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, which consists of the PROTAC, the POI, and the E3 ligase. A well-designed linker facilitates the optimal orientation of the POI and E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can result in reduced efficacy, off-target effects, and unfavorable physicochemical properties.
Classification of Bifunctional Linkers
PROTAC linkers can be broadly categorized based on their chemical structure and properties.
Flexible Linkers
Flexible linkers, primarily composed of alkyl chains and polyethylene (B3416737) glycol (PEG) units, are the most common type used in PROTAC design. Their flexibility allows the PROTAC molecule to adopt various conformations, increasing the likelihood of forming a productive ternary complex.
-
Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of conformational freedom. They are synthetically straightforward to incorporate but can increase the lipophilicity of the PROTAC, potentially impacting solubility.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are more hydrophilic than alkyl chains. This hydrophilicity can improve the solubility and cell permeability of the PROTAC molecule.[1] Approximately 54% of reported PROTACs utilize PEG linkers.[1]
Rigid Linkers
Rigid linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1]
"Smart" or Functional Linkers
Recent advancements have led to the development of linkers with integrated functionalities that allow for conditional activation of the PROTAC.
-
Photoswitchable Linkers: These linkers, often containing moieties like azobenzene, can change their conformation in response to specific wavelengths of light, enabling spatiotemporal control over PROTAC activity.
-
Photocleavable Linkers: These linkers can be cleaved by light, providing a mechanism to release the active PROTAC at a desired time and location.
-
Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has streamlined the synthesis of PROTACs. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1]
Impact of Linker Properties on PROTAC Efficacy: Quantitative Insights
The systematic variation of linker length and composition is a critical step in optimizing PROTAC performance. The following tables summarize quantitative data from various studies, illustrating the profound impact of the linker on degradation efficiency, measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | Submicromolar | Up to 96 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Composition on Cellular Permeability and VHL PROTAC Activity [3]
| PROTAC | Linker Composition | Permeability Classification | In Cellulo/In Vitro Ratio |
| 1 | Flexible Aliphatic | Low | > 200 |
| 2 | Flexible Aliphatic | High | < 40 |
| 3 | Amide-containing | Medium-High | 41-100 |
| 6 | Flexible Aliphatic | Medium-Low | 101-200 |
| 7 | Tertiary Amine | Medium-High | 41-100 |
| 8 | Piperidine-containing | Medium-High | 41-100 |
Table 3: Degradation of Bruton's Tyrosine Kinase (BTK) by Covalent PROTACs in Mino Cells [4]
| PROTAC | Linker Feature | DC50 (nM) | Dmax (%) |
| NC-1 | Non-covalent | 2.2 | 97 |
| IR-1 | Irreversible Covalent | 11.5 | 96 |
| IR-2 | Irreversible Covalent | 10.4 | 93 |
| RC-3 | Reversible Covalent | 4.8 | 94 |
Table 4: Degradation of HDAC3 by Benzamide-Based PROTACs in HCT116 Cells [3]
| PROTAC | Linker Modification | DC50 (µM) for HDAC3 | Dmax (%) for HDAC3 |
| 22 | Optimized Linker | 0.44 ± 0.03 | 77 |
Experimental Protocols for PROTAC Synthesis and Evaluation
The synthesis of PROTACs is typically a modular process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the bifunctional linker, followed by their conjugation.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized linker using HATU and DIPEA as coupling reagents.[5]
Materials:
-
Component A-COOH (1.0 eq)
-
Amine-linker-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
Step 1: Amide Coupling
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[5]
-
Add the Amine-linker-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[5]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.[5]
Step 3: Final Amide Coupling
-
Follow the procedure outlined in Step 1, using the deprotected amine intermediate and the second carboxylic acid-functionalized component (Component B-COOH) as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol outlines the "click chemistry" approach for the final ligation of an azide-functionalized component and an alkyne-functionalized component.[6][7]
Materials:
-
Azide-functionalized component (1.0 eq)
-
Alkyne-functionalized component (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (e.g., 0.1 eq)
-
Sodium Ascorbate (B8700270) (e.g., 0.2 eq)
-
Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the azide- and alkyne-functionalized components in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[5]
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the workup will depend on the properties of the final PROTAC. A common procedure involves diluting with water and extracting with an appropriate organic solvent. The combined organic layers are then washed with brine, dried, and concentrated.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Protocol 3: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.[8]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Visualizing Key Processes in PROTAC Development
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Development Workflow.
Caption: Ubiquitin-Proteasome System.
Conclusion
The bifunctional linker is a central element in the design and synthesis of effective PROTACs. Its chemical properties directly influence the formation of the ternary complex and the overall pharmacological profile of the molecule. A deep understanding of the different linker types, their synthesis, and their impact on degradation efficacy is paramount for the successful development of novel protein-degrading therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of PROTACs, empowering researchers to navigate the complexities of this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. dot | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Mal-NO2-Ph-PEG12-NHS: Properties, Solubility, and Applications
This technical guide provides a comprehensive overview of the chemical properties, solubility, and experimental applications of Mal-NO2-Ph-PEG12-NHS, a heterobifunctional crosslinker. Designed for researchers, scientists, and professionals in drug development, this document offers detailed data, experimental protocols, and visual diagrams to facilitate its use in bioconjugation and related fields.
Core Chemical Properties
This compound is a PEG-based linker molecule utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates.[1] It features a maleimide (B117702) group, a nitro-phenyl group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This structure allows for the covalent conjugation of amine-containing and sulfhydryl-containing molecules.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₂N₄O₂₁ | [2] |
| Molecular Weight | 959.00 g/mol | [2] |
| Purity | ≥98% | [2] |
| Appearance | Not specified in search results |
Solubility Profile
The solubility of Mal-(PEG)n-NHS esters is a critical factor for their use in bioconjugation reactions, which are often performed in aqueous buffers.
| Solvent | Solubility | Notes | Source |
| Water | Not directly water-soluble; soluble in aqueous buffers up to approx. 10 mM, but solubility decreases with increasing salt concentration. | Must first be dissolved in an organic solvent. | [3] |
| DMSO (Dimethyl sulfoxide) | Soluble | Recommended for creating stock solutions. | [3][4] |
| DMF (Dimethylformamide) | Soluble | Recommended for creating stock solutions. | [3][4] |
For practical application, this compound should first be dissolved in an organic solvent like DMSO or DMF.[3] This stock solution can then be diluted into an aqueous reaction buffer. It is important to ensure that the final concentration of the organic solvent remains low (typically less than 10%) to maintain the stability and solubility of protein reactants.[3]
Experimental Protocols
The following is a generalized two-step protocol for protein crosslinking using Mal-(PEG)n-NHS esters. This protocol is adaptable for this compound.
Important Considerations:
-
Moisture Sensitivity : Mal-(PEG)n-NHS esters are moisture-sensitive. Store the reagent at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.[3]
-
Hydrolysis : The NHS ester group is susceptible to hydrolysis, especially at higher pH. Dissolve the reagent immediately before use and avoid storing it in solution.[4] The maleimide group is more stable but can also hydrolyze at pH values above 7.5.[3]
-
Buffer Selection : Avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls, as they will compete with the intended reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable choice for the conjugation reaction.[3]
Step 1: Reaction with Amine-Containing Protein
-
Preparation : Dissolve the amine-containing protein in a suitable non-amine buffer (e.g., PBS, pH 7.2-7.5).
-
Reagent Preparation : Immediately before use, dissolve this compound in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.[3]
-
Incubation : Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]
-
Removal of Excess Crosslinker : Remove the non-reacted crosslinker using a desalting column or dialysis, equilibrated with a suitable conjugation buffer.[3]
Step 2: Reaction with Sulfhydryl-Containing Molecule
-
Preparation of Sulfhydryl-Containing Molecule : Ensure the molecule to be conjugated has a free (reduced) sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP or DTT.
-
Reaction : Combine the desalted amine-modified protein from Step 1 with the sulfhydryl-containing molecule. The molar ratio should be consistent with the desired final conjugate.
-
Incubation : Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.[3]
-
Stopping the Reaction (Optional) : To stop the reaction, a buffer containing reduced cysteine at a concentration several times higher than the sulfhydryls on the target molecule can be added.[3]
-
Analysis : The efficiency of the conjugation can be estimated by methods such as electrophoresis (SDS-PAGE) followed by protein staining.[3]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the bioconjugation process, the following diagrams illustrate the key steps and reactions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PROTAC Technology Utilizing PEG Linkers
Proteolysis Targeting Chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs are engineered to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker, far from being a simple spacer, is a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cellular permeability, and ability to induce the formation of a productive ternary complex.[4][5]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design.[5][6] Their unique properties offer solutions to many of the challenges encountered in developing effective protein degraders, particularly those related to the large and often lipophilic nature of these molecules.[5] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC technology, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.
The Core Principle: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase. This is achieved through the formation of a ternary complex (POI-PROTAC-E3 ligase).[3] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 ligase to the target protein. After polyubiquitination, the target protein is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[2][7]
The Pivotal Role of PEG Linkers in PROTAC Design
The choice of linker chemistry is critical for optimizing a PROTAC's biological activity. PEG linkers are composed of repeating ethylene (B1197577) glycol units and offer a unique combination of hydrophilicity, flexibility, and synthetic tractability.[5][8]
1. Enhancing Solubility and Physicochemical Properties: A major hurdle in PROTAC development is their high molecular weight and lipophilicity, which often leads to poor aqueous solubility.[9] This can impede formulation, bioavailability, and the reliability of in vitro assays.[9] The hydrophilic nature of PEG linkers significantly improves the overall solubility of the PROTAC molecule.[1][2][8][9]
2. Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the inherent flexibility of PEG linkers can be advantageous.[5] Compared to rigid alkyl chains, flexible PEG linkers can adopt conformations that shield the PROTAC's polar surface area, creating a more compact structure that may be more capable of cellular entry.[5][10] The optimal PEG linker length for permeability must be empirically determined, as excessively long chains can become detrimental.[9]
3. Optimizing Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex.[4][9] The linker's length and flexibility are paramount to this process.[1][4]
-
Too Short: A short linker can cause steric clashes between the POI and the E3 ligase, preventing simultaneous binding.[6]
-
Too Long: An excessively long linker can result in a high entropic penalty upon binding, leading to reduced potency and potentially enabling unproductive binding modes.[4][6]
PEG linkers provide the necessary flexibility to allow the POI and E3 ligase to adopt an optimal orientation for efficient ubiquitination, a critical factor for degradation efficacy.[4][6]
Quantitative Impact of PEG Linkers
The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions.[3] The following tables provide representative data illustrating the impact of PEG linker length on key PROTAC parameters.
Table 1: Physicochemical Properties of a Hypothetical PROTAC Data is illustrative to show the general trend of increased solubility with longer PEG chains.[9]
| Linker Composition | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) |
| 4-unit Alkyl Chain | 850 | 6.5 | < 1 |
| 2-unit PEG | 868 | 5.8 | 15 |
| 4-unit PEG | 956 | 4.9 | 55 |
| 8-unit PEG | 1132 | 3.1 | > 100 |
Table 2: Cellular Permeability (PAMPA Assay) This table illustrates that an optimal linker length for permeability often exists.[9][11]
| Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) |
| 2-unit PEG | 1.8 |
| 4-unit PEG | 3.5 |
| 8-unit PEG | 2.1 |
| 12-unit PEG | 0.9 |
Table 3: In Vitro Degradation Efficiency of a BTK PROTAC DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.[4][9]
| Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |
| 2-unit PEG | 250 | 75 |
| 4-unit PEG | 35 | > 95 |
| 8-unit PEG | 90 | > 95 |
| 12-unit PEG | 450 | 80 |
Experimental Protocols
A systematic approach is required for the synthesis and evaluation of PROTACs.
Protocol 1: General Synthesis of an Amide-Linked PROTAC[12]
This protocol describes the coupling of a component functionalized with a carboxylic acid (e.g., Warhead-COOH) to an amine-functionalized PEG linker, followed by deprotection and coupling to the second component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Dissolve the carboxylic acid component (Component A-COOH, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized and Boc-protected PEG linker (Amine-PEGn-Boc, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor reaction progress via LC-MS.
-
Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate, wash with brine) and purify the crude product (Component A-PEGn-Boc) by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified Component A-PEGn-Boc in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA, 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine intermediate (Component A-PEGn-NH₂).
Step 3: Final Amide Coupling
-
Repeat the amide coupling procedure from Step 1, using the deprotected intermediate (Component A-PEGn-NH₂) as the amine and the second component (e.g., E3 Ligand-COOH) as the carboxylic acid.
-
After the reaction is complete, perform workup and purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Analysis
This method is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Cell Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set duration (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cell lysates and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a species-specific HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration and fit to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
Rational Design and Future Outlook
The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[5] Advances in structural biology (X-ray crystallography, Cryo-EM) and computational modeling are providing unprecedented insights into the structure and dynamics of ternary complexes. This allows for a more informed selection of linker type, length, and attachment points to achieve optimal degradation activity and selectivity.
PEG linkers are indispensable tools in the design of effective PROTACs. They offer a powerful means to enhance solubility, modulate permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[5] As our understanding of the complex interplay between the linker and the biological system grows, the rational design of PEGylated PROTACs will continue to accelerate the development of this promising new class of therapeutics, unlocking a wealth of novel agents for therapeutic intervention.[3]
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. diva-portal.org [diva-portal.org]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mal-NO2-Ph-PEG12-NHS for E3 Ligase Recruitment in Photocleavable PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-NO2-Ph-PEG12-NHS, for its application in the development of photocleavable Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality that co-opts the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs)[1][2]. The integration of a photocleavable moiety into the PROTAC design allows for spatiotemporal control over protein degradation, offering enhanced precision in research and therapeutic applications.
Core Components and Mechanism of Action
This compound is a versatile linker composed of four key functional units, enabling a "caged" or photoactivatable PROTAC strategy.
-
Maleimide (Mal): This functional group is highly reactive towards sulfhydryl (thiol) groups, typically found on cysteine residues of proteins or peptides. The reaction, a Michael addition, forms a stable thioether bond and is highly chemoselective at a pH range of 6.5-7.5[3][4].
-
Nitrophenyl (NO2-Ph): This is an ortho-nitrobenzyl group, a well-established photolabile protecting group (also known as a "caging" group)[5][6]. It serves to temporarily inactivate the PROTAC molecule. Upon irradiation with UV light (typically around 365 nm), this group undergoes an irreversible photocleavage reaction, "uncaging" the molecule and restoring its function[5].
-
PEG12: A 12-unit polyethylene (B3416737) glycol spacer. This hydrophilic chain enhances the solubility of the PROTAC molecule in aqueous media and provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
-
N-hydroxysuccinimide Ester (NHS): This is an amine-reactive group used for conjugation to primary amines, such as those on lysine (B10760008) residues or N-termini of proteins and ligands[1][7]. The reaction forms a stable amide bond and is most efficient at a pH of 7.2-9[1][8].
The overall strategy involves synthesizing a PROTAC where the nitrophenyl group masks a critical interaction site, rendering the molecule inactive. Upon light activation, the cage is removed, and the PROTAC can then recruit an E3 ligase to the target protein for degradation.
Caption: Structure and light-activation of a PROTAC using the this compound linker.
PROTAC-Mediated Protein Degradation Pathway
Once activated, the PROTAC molecule orchestrates a series of intracellular events leading to the degradation of the target protein.
-
Ternary Complex Formation: The active PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex[9].
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Recognition: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.
-
Degradation: The proteasome unfolds and degrades the tagged POI into small peptides, while the PROTAC molecule is released and can catalyze further rounds of degradation.
Caption: General mechanism of PROTAC-induced protein degradation.
Data Presentation
Quantitative assessment of a PROTAC's efficacy is crucial. The two primary metrics are:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximal level of protein degradation achieved.
As no specific data for PROTACs synthesized with this compound has been published, the following table presents representative data from studies on other photocleavable, nitrobenzyl-caged PROTACs to illustrate typical performance benchmarks.
| Photocleavable PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Light Activation | Reference |
| pc-PROTAC1 | BRD4 | CRBN | 293T | ~100 | >90 | 365 nm | F. Xue et al. |
| Caged VHL PROTAC | BRD4 | VHL | HeLa | ~500 | ~80 | 365 nm | Kounde et al.[10] |
| pc-BTK-PROTAC | BTK | CRBN | MOLM-14 | ~50 | >85 | 365 nm | Y. Li et al. |
Disclaimer: This table contains illustrative data from published photocleavable PROTACs and is intended for comparative purposes only. Actual values for a PROTAC using this compound will be target- and cell line-dependent.
Experimental Design and Protocols
The following diagram and protocols outline a general workflow for the synthesis and validation of a photocleavable PROTAC using this compound.
Caption: Experimental workflow for synthesis and validation of a photocleavable PROTAC.
Protocol 1: Synthesis of a Photocleavable PROTAC
This protocol describes a sequential conjugation strategy. The order of reaction can be reversed.
Materials:
-
This compound
-
POI-binding ligand with a primary amine (-NH2).
-
E3 ligase-binding ligand with a free thiol (-SH).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer 1 (Amine conjugation): 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[8][11].
-
Reaction Buffer 2 (Thiol conjugation): 10-100 mM phosphate or HEPES buffer, pH 7.0-7.5, degassed[12].
-
Purification system (e.g., HPLC).
Methodology:
-
Amine Conjugation: a. Dissolve the amine-containing POI ligand in Reaction Buffer 1. b. Dissolve a 1.5 to 5-fold molar excess of this compound in a minimal amount of DMF or DMSO. c. Add the linker solution to the POI ligand solution dropwise while stirring. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. e. Monitor the reaction progress by LC-MS. f. Purify the intermediate product (POI-Linker) by HPLC to remove unreacted components.
-
Thiol Conjugation: a. Dissolve the purified POI-Linker intermediate in Reaction Buffer 2. b. Dissolve a 1.2-fold molar excess of the thiol-containing E3 ligase ligand in Reaction Buffer 2. c. Add the E3 ligase ligand solution to the POI-Linker solution. Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent thiol oxidation. d. Incubate for 2 hours at room temperature, protected from light. e. Monitor the reaction by LC-MS until completion.
-
Final Purification: a. Purify the final photocleavable PROTAC conjugate by reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product as a powder. c. Characterize the final product by high-resolution mass spectrometry and NMR.
Protocol 2: Photocleavage and Western Blot Analysis of Protein Degradation
Materials:
-
Cultured cells expressing the POI.
-
The synthesized photocleavable PROTAC.
-
UV lamp or LED with an emission wavelength of ~365 nm.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the caged PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Keep one set of plates protected from light (caged control). c. For the light-activated set, irradiate the cells with 365 nm UV light for a predetermined time (e.g., 1-5 minutes). The optimal irradiation time should be determined empirically. d. Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) post-irradiation.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them with lysis buffer[13]. b. Clear the lysates by centrifugation and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[14]. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with the primary antibody for the POI and loading control overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Add chemiluminescence substrate and visualize the bands using an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the POI band intensity to the corresponding loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated, irradiated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression[15][16].
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
Cultured cells in white, flat-bottom 96-well plates.
-
The synthesized photocleavable PROTAC.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Methodology:
-
Seed cells (e.g., 5,000-10,000 cells/well) in 90 µL of medium and incubate overnight[17].
-
Prepare serial dilutions of the PROTAC and add 10 µL to the respective wells. Prepare light-exposed and light-protected sets as in Protocol 2.
-
Incubate for the desired time (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence.
-
Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50.
Protocol 4: In Vitro Pull-Down Assay for Ternary Complex Formation
This assay confirms the ability of the uncaged PROTAC to mediate the interaction between the POI and the E3 ligase[18][19].
Materials:
-
Purified, tagged (e.g., His-tag) E3 ligase.
-
Purified POI.
-
Activated (uncaged) PROTAC and caged PROTAC control.
-
Affinity beads corresponding to the tag (e.g., Ni-NTA agarose (B213101) for His-tag).
-
Wash buffer and elution buffer.
-
SDS-PAGE and Western blotting reagents.
Methodology:
-
Uncaging: Irradiate a stock solution of the caged PROTAC with 365 nm light to generate the active form. Confirm uncaging via LC-MS.
-
Binding: a. In separate tubes, incubate the tagged E3 ligase with: i. Vehicle (DMSO) ii. Caged PROTAC iii. Uncaged (active) PROTAC b. Add the affinity beads to each tube and incubate to allow the E3 ligase to bind to the beads. c. Wash the beads to remove unbound E3 ligase. d. Add the purified POI to each tube and incubate to allow for ternary complex formation.
-
Pull-Down and Detection: a. Wash the beads several times with wash buffer to remove non-interacting proteins. b. Elute the bound proteins from the beads using elution buffer. c. Analyze the eluates by SDS-PAGE and Western blot, probing for the presence of the POI.
-
Analysis: A strong band for the POI in the lane corresponding to the uncaged PROTAC (and its absence or weakness in the control lanes) indicates the formation of a stable ternary complex.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. tandfonline.com [tandfonline.com]
- 10. PEG NHS ester | BroadPharm [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Maleimide Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selective modification of biomolecules is a foundational element of modern biotechnology and pharmaceutical development. Among the chemical strategies available, the reaction between a maleimide (B117702) and a thiol group has emerged as a prominent and versatile method for bioconjugation. Its high selectivity, efficiency under mild conditions, and broad applicability have made it a cornerstone in the creation of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and PEGylated therapeutics.
This technical guide provides a comprehensive overview of maleimide chemistry for bioconjugation. It delves into the core chemical principles, details critical reaction parameters, addresses challenges such as conjugate stability, and presents detailed experimental protocols for key applications.
The Core Chemistry: A Thiol-Selective Michael Addition
The primary reaction exploited in maleimide bioconjugation is the Michael addition of a thiol (sulfhydryl) group to the electron-deficient carbon-carbon double bond of the maleimide ring.[1] This reaction forms a stable covalent thioether bond, effectively linking the maleimide-containing molecule to a thiol-presenting biomolecule, most commonly a cysteine residue within a protein or peptide.[1][2]
The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[3][4] This selectivity allows for the precise modification of cysteine residues, even in the presence of numerous other nucleophilic residues like lysine.[1]
Key Parameters Influencing Maleimide-Thiol Conjugation
The success of a maleimide conjugation reaction is governed by several critical experimental parameters. Careful optimization of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.
| Parameter | Optimal Range/Condition | Rationale & Considerations | Citations |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Below pH 6.5, the reaction rate slows. Above pH 7.5, maleimide hydrolysis and reaction with amines (e.g., lysine) increase. | [1][3][5] |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at room temperature (20-25°C). Lower temperatures (4°C) can be used to slow the reaction and minimize protein degradation during longer incubation times. | [6][7] |
| Buffer Composition | Thiol-free buffers (e.g., PBS, HEPES, Tris at appropriate pH) | Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target biomolecule for reaction with the maleimide. Degassing the buffer is recommended to prevent oxidation of thiols to disulfides. | [8][9] |
| Molar Ratio | 10- to 20-fold molar excess of maleimide reagent | A molar excess of the maleimide reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically for each specific biomolecule. | [6][10][11] |
| Reaction Time | 1 - 4 hours to overnight | Reaction time depends on the specific reactants, temperature, and pH. The reaction progress can be monitored using analytical techniques like HPLC or mass spectrometry. | [6][7][11] |
The Challenge of Conjugate Stability: Side Reactions and Solutions
While the maleimide-thiol adduct is generally considered stable, its long-term stability can be compromised by several side reactions, particularly in the in vivo environment. Understanding these pathways is critical for the design of robust bioconjugates.
Key Instability Pathways:
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. This can occur with the unreacted maleimide reagent or the thiosuccinimide conjugate itself, especially at pH values above 7.5.[1][5][12]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond of the thiosuccinimide adduct is reversible. In a thiol-rich environment, such as in plasma with high concentrations of glutathione, the conjugate can revert to the starting maleimide and thiol.[5][13][14] This can lead to "payload migration," where the conjugated molecule is transferred to other thiols, causing off-target effects and reducing efficacy.[4]
Strategies for Enhancing Conjugate Stability:
Significant research has focused on overcoming the instability of the thiosuccinimide linkage. The primary strategies involve chemical modifications to the adduct post-conjugation to yield a more stable product.
-
Post-Conjugation Hydrolysis (Ring Opening): The thiosuccinimide ring can be intentionally hydrolyzed after the initial conjugation reaction.[15][16] The resulting ring-opened succinamic acid thioether is no longer susceptible to the retro-Michael reaction.[15][17] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) or by using "next-generation maleimides" that are designed to self-hydrolyze under physiological conditions.[5][18]
-
Transcyclization: For conjugations involving an N-terminal cysteine, a spontaneous rearrangement can occur where the N-terminal amine attacks the succinimide (B58015) ring. This transcyclization reaction forms a stable six-membered thiazine (B8601807) ring, which prevents the retro-Michael reaction.[13][14][19] This stabilization can often be achieved by extending the incubation time of the conjugation reaction.[14]
-
Next-Generation Maleimides (NGMs): Novel maleimide derivatives have been developed to form more stable bioconjugates. These include dibromomaleimides that can re-bridge reduced disulfide bonds and maleimides with substituents that accelerate post-conjugation hydrolysis.[20][21][22][23]
The interplay between these stability and instability pathways is a critical consideration in the design of maleimide-based bioconjugates.
Caption: Competing stability and instability pathways of a maleimide-thiol conjugate.
Applications in Bioconjugation
The versatility of maleimide chemistry has led to its widespread adoption in various bioconjugation applications.
Antibody-Drug Conjugates (ADCs)
Maleimide chemistry is a key technology in the development of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[1][3][] In this application, a maleimide-functionalized linker-drug molecule is conjugated to cysteine residues on a monoclonal antibody that targets a tumor-specific antigen.[1] These cysteine residues can be natively present, exposed by the reduction of interchain disulfide bonds, or engineered into the antibody sequence to allow for site-specific conjugation and control over the drug-to-antibody ratio (DAR).[1][23]
Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.
Protein Labeling and Surface Functionalization
Maleimides are widely used to attach probes, such as fluorescent dyes, to proteins for various research applications, including fluorescence resonance energy transfer (FRET) and fluorescence anisotropy studies.[25] The site-specific nature of the reaction allows for the precise placement of labels.[26] Additionally, maleimide chemistry is employed to functionalize surfaces, such as nanoparticles and beads, with biomolecules for use in biosensors and diagnostic assays.[3]
PEGylation
PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. Maleimide-functionalized PEG can be specifically conjugated to cysteine residues, offering a more controlled approach than the more common lysine-targeted PEGylation.[6][11]
Experimental Protocols
The following sections provide detailed methodologies for key maleimide-based bioconjugation experiments. It is important to note that these are generalized protocols and may require optimization for specific biomolecules and reagents.
General Workflow for Maleimide Bioconjugation
Caption: A generalized workflow for protein labeling with maleimides.
Protocol 1: General Protein Labeling with a Maleimide Dye
This protocol describes the labeling of a protein with an accessible cysteine residue using a maleimide-functionalized fluorescent dye.
Materials:
-
Protein with at least one accessible cysteine residue
-
Maleimide-functionalized fluorescent dye
-
Degassed conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching reagent (optional): L-cysteine or β-mercaptoethanol
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in degassed conjugation buffer to a concentration of 1-10 mg/mL.[8][9]
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is involved in a disulfide bond, it must first be reduced. Add a 5-10 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[14] Note: DTT is generally not recommended as it needs to be removed before adding the maleimide reagent. TCEP does not need to be removed.
-
Maleimide Dye Preparation: Immediately before use, prepare a stock solution of the maleimide dye (e.g., 10 mM) in anhydrous DMSO or DMF.[27]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide dye stock solution to the protein solution.[6][26] Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[27]
-
Quenching the Reaction (Optional): To stop the reaction, a quenching reagent with a free thiol, such as L-cysteine, can be added to react with any excess maleimide dye.[26]
-
Purification: Remove unreacted dye and other small molecules from the labeled protein using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration.[8][9]
-
Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[10][27] The protein concentration calculation must correct for the dye's absorbance at 280 nm.[10][27]
Protocol 2: Antibody-Drug Conjugate (ADC) Formation via Disulfide Reduction
This protocol outlines the conjugation of a maleimide-functionalized drug-linker to an antibody via the reduction of its interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., IgG1)
-
Maleimide-functionalized drug-linker
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer: Degassed PBS, pH 7.2-7.4, potentially containing a chelating agent like EDTA
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Procedure:
-
Antibody Preparation: Prepare the antibody in the conjugation buffer at a concentration of 5-10 mg/mL.
-
Partial Reduction: Add a 2.0-2.5 molar equivalent of TCEP to the antibody solution to selectively reduce the interchain disulfide bonds while leaving the intrachain disulfides intact. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Conjugation: Prepare a stock solution of the maleimide-functionalized drug-linker in a suitable organic solvent (e.g., DMSO). Add a slight molar excess of the drug-linker (relative to the generated thiols) to the reduced antibody solution. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a 2-fold molar excess of N-acetylcysteine (relative to the initial drug-linker amount) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the resulting ADC from unreacted drug-linker, quenching reagent, and TCEP using SEC or TFF, exchanging the buffer into a formulation buffer suitable for storage.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using mass spectrometry or hydrophobic interaction chromatography (HIC-HPLC). Purity and aggregation levels should be assessed by SEC.
Protocol 3: Protein PEGylation
This protocol details the attachment of a maleimide-PEG reagent to a cysteine-containing protein.
Materials:
-
Cysteine-containing protein
-
Maleimide-PEG reagent
-
Anhydrous DMSO or DMF
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the PEGylation buffer. If necessary, reduce any disulfide bonds as described in Protocol 1.
-
PEG-Maleimide Preparation: Dissolve the maleimide-PEG reagent in the PEGylation buffer if it is water-soluble. For poorly soluble reagents, prepare a concentrated stock solution in DMSO or DMF.[8]
-
Conjugation: Add a 10- to 20-fold molar excess of the maleimide-PEG solution to the protein solution.[11] Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[6][11]
-
Purification: Separate the PEGylated protein from unreacted PEG reagent and unconjugated protein. SEC is often effective for this separation due to the significant size difference imparted by the PEG chain. IEX can also be used if the PEGylation alters the protein's overall charge.[6][11]
-
Characterization: Analyze the purified product using SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein. Mass spectrometry can be used to confirm the covalent attachment of the PEG moiety.
Conclusion
Maleimide chemistry offers a powerful and highly selective method for the bioconjugation of proteins, peptides, and other biomolecules. Its efficiency under mild, physiologically compatible conditions has cemented its role in the development of complex biotherapeutics like ADCs and in a wide array of research applications. A thorough understanding of the underlying reaction mechanism, critical experimental parameters, and the potential for side reactions is paramount for its successful implementation. By leveraging strategies to enhance conjugate stability, researchers can continue to innovate and develop robust, effective bioconjugates for therapeutic and diagnostic purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Labeling of a protein with fluorophores using maleimide derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
The Enduring Workhorse of Bioconjugation: A Technical Guide to NHS Esters in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters have long been a cornerstone in the field of bioconjugation, enabling the covalent labeling of proteins and other biomolecules with a wide array of functional tags.[1] Their enduring popularity stems from a combination of high reactivity, selectivity towards primary amines, and the formation of stable amide bonds under mild, aqueous conditions.[][3] This technical guide provides an in-depth exploration of the chemistry, practical application, and critical parameters surrounding the use of NHS esters for protein labeling, tailored for professionals in research and drug development.
The Chemical Foundation: Mechanism of Amine Acylation
The utility of NHS esters lies in their ability to efficiently react with primary aliphatic amines (–NH₂), such as those found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[6][7]
A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[3][5] This side reaction results in the formation of an unreactive carboxylic acid and the release of NHS, which can reduce the overall efficiency of the protein labeling reaction.[3][8] The rates of both aminolysis (the desired reaction with the amine) and hydrolysis are highly dependent on the pH of the reaction medium.[3][9]
Optimizing the Labeling Reaction: Key Parameters
Successful and reproducible protein labeling with NHS esters hinges on the careful control of several experimental parameters.
pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[5][10] This pH range represents a critical balance: it is high enough to ensure a sufficient concentration of deprotonated, nucleophilic primary amines on the protein, yet not so high as to excessively accelerate the competing hydrolysis reaction.[3][9]
Buffer Composition: The choice of buffer is paramount. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target protein for reaction with the NHS ester, drastically reducing labeling efficiency.[11] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES.[5][11]
Temperature and Incubation Time: NHS ester labeling reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[4][5] Lower temperatures can help to minimize hydrolysis, which is particularly useful for less concentrated protein solutions or when using more labile NHS esters.[11]
Reagent Preparation and Handling: NHS esters are sensitive to moisture and should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[9][11] It is crucial to use DMF that is free of dimethylamine, a degradation product that can react with the NHS ester.[9] Stock solutions of NHS esters in anhydrous organic solvents can be stored at -20°C, but aqueous solutions should be used immediately.[9][11]
Quantitative Data Summary
The efficiency and stability of NHS ester-based labeling are influenced by several factors. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | [5][10] |
| Labeling Efficiency | ~35% | 2.5 mg/mL protein concentration | [12] |
| 20-30% | 1 mg/mL protein concentration | [12] | |
| Higher efficiency | >5 mg/mL protein concentration | [12] | |
| Molar Excess of NHS Ester | 8 to 10-fold (for mono-labeling) | Empirical value for many common proteins | [9][13] |
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [5][10] |
| 8.6 | 4 | 10 minutes | [5][10] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a typical procedure for labeling an IgG antibody. It can be adapted for other proteins and NHS ester reagents.
1. Preparation of Protein Solution:
-
Dissolve the protein (e.g., antibody) in an amine-free buffer such as 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 1-10 mg/mL.[9][12]
-
If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting column into the appropriate reaction buffer.[11][14]
2. Preparation of NHS Ester Stock Solution:
-
Allow the vial of the NHS ester reagent to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.[14][15]
3. Labeling Reaction:
-
Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing.[14] A molar excess of 10- to 50-fold of the NHS ester to the protein is commonly used.[16] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[4][14] If using a fluorescent dye, protect the reaction from light.[14]
4. Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[14] This will react with any excess NHS ester.
5. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted NHS ester and byproducts using a gel filtration desalting column.[14][15]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
6. Determination of the Degree of Labeling (DOL):
-
The DOL, which is the average number of label molecules conjugated to each protein molecule, can be determined spectrophotometrically.[12]
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label (e.g., a fluorescent dye).[12]
-
The DOL can be calculated using the following formula, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ of label × CF)] / ε_protein Label Concentration (M) = Aₘₐₓ of label / ε_label DOL = Label Concentration / Protein Concentration (where CF is the correction factor for the label's absorbance at 280 nm, and ε is the molar extinction coefficient).
Visualizing the Process
Chemical Reaction Mechanism
Caption: Mechanism of NHS ester reaction with a primary amine on a protein.
Experimental Workflow for Protein Labeling
Caption: A typical workflow for NHS ester-based protein labeling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Hydrolysis of NHS ester: Reagent exposed to moisture or dissolved in aqueous solution for too long.[11][14]- Incompatible buffer: Presence of primary amines (e.g., Tris, glycine).[11]- Incorrect pH: pH is too low, resulting in protonated, non-nucleophilic amines.[14]- Low protein concentration: Reduces reaction efficiency.[12]- Inaccessible amines: Steric hindrance on the protein surface.[11] | - Prepare NHS ester solution immediately before use in high-quality anhydrous solvent.[11]- Perform a buffer exchange into a recommended buffer (e.g., PBS, borate).[11]- Ensure the reaction buffer pH is between 7.2 and 8.5.[14]- Increase the protein concentration if possible.[12]- Consider denaturing and refolding the protein if structure allows, or use a different labeling chemistry. |
| Protein Precipitation | - High degree of labeling: Can alter protein solubility, especially with hydrophobic labels. - Solvent effects: High concentration of organic solvent from the NHS ester stock. | - Reduce the molar excess of the NHS ester to lower the DOL. - Use a more concentrated stock of the NHS ester to minimize the volume of organic solvent added. |
Conclusion
N-hydroxysuccinimide esters are indispensable tools for protein labeling, finding broad applications in basic research, diagnostics, and the development of therapeutics such as antibody-drug conjugates.[1][] A thorough understanding of the underlying chemistry, meticulous control of reaction conditions, and appropriate purification and characterization are essential for achieving robust and reproducible results. By following the guidelines and protocols outlined in this guide, researchers can effectively harness the power of NHS ester chemistry for their specific bioconjugation needs.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. benchchem.com [benchchem.com]
Mal-NO2-Ph-PEG12-NHS molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental considerations for the bifunctional linker, Mal-NO2-Ph-PEG12-NHS. This molecule is a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.
Core Molecular Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Citation |
| Molecular Weight | 959.00 g/mol | [1][2][3] |
| Chemical Formula | C42H62N4O21 | [1][2][4][5] |
| Description | A PEG-based PROTAC linker with a Maleimide (B117702) (Mal) group on one end and an N-hydroxysuccinimide (NHS) ester on the other. The polyethylene (B3416737) glycol (PEG) spacer is composed of 12 repeating units. | [1][3][6] |
Mechanism of Action: The PROTAC Approach
This compound serves as a heterobifunctional linker in the synthesis of PROTACs.[3][6] PROTACs are chimeric molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, a key component of the cell's ubiquitin-proteasome system.[1][7] This induced proximity triggers the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.[1][7][8]
The this compound linker facilitates the construction of a PROTAC by covalently linking two different ligands: one that binds to the target Protein of Interest (POI) and another that binds to an E3 ubiquitin ligase.[6] The maleimide group readily reacts with sulfhydryl groups (e.g., on cysteine residues), while the NHS ester efficiently reacts with primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein).[9][10][11] The PEG12 spacer provides increased water solubility and an optimal length to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[6][12]
Signaling Pathway: Ubiquitin-Proteasome System
The signaling pathway co-opted by PROTACs is the endogenous ubiquitin-proteasome pathway, the primary mechanism for protein degradation in eukaryotic cells.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
Experimental Protocols
While a specific protocol for this compound is not publicly available, the following represents a general and widely applicable two-step conjugation procedure for any Mal-(PEG)n-NHS ester linker.
Materials:
-
This compound linker
-
Amine-containing molecule (Protein A)
-
Sulfhydryl-containing molecule (Protein B)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[10][13]
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5)[13]
-
Desalting column[10]
-
Quenching buffer (e.g., Tris or glycine)[13]
Procedure:
Step 1: Reaction of NHS Ester with Amine-Containing Molecule (Protein A)
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10][13]
-
Immediately before use, dissolve the required amount of the linker in DMSO or DMF to create a stock solution (e.g., 10 mM).[13] Do not store the reconstituted linker.[13]
-
Dissolve the amine-containing molecule (Protein A) in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[10][13]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[13]
-
Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.[10]
Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule (Protein B)
-
Immediately add the sulfhydryl-containing molecule (Protein B) to the desalted, linker-activated Protein A.
-
Incubate the mixture for 30-60 minutes at room temperature or 2 hours at 4°C.[10]
-
To stop the reaction, a quenching buffer containing a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.
-
The final PROTAC conjugate can be purified using methods such as size-exclusion or affinity chromatography.
Experimental Workflow for PROTAC Development and Evaluation
The development and validation of a novel PROTAC involves a systematic workflow to ensure its efficacy and specificity.
Caption: A typical experimental workflow for the development and evaluation of a PROTAC.
This workflow begins with the rational design and synthesis of the PROTAC molecule.[4][14] The synthesized PROTAC is then subjected to a series of in vitro assays to confirm its ability to enter cells, form a ternary complex with the target protein and E3 ligase, and induce degradation of the target protein.[4] Key parameters such as DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage) are determined.[15] Subsequently, the selectivity of the PROTAC is assessed using proteome-wide analyses, and its mechanism of action is confirmed using inactive controls.[4][15] Finally, the functional consequences of target protein degradation are investigated in relevant cellular phenotypic assays.[4]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. How the ends signal the end: Regulation by E3 ubiquitin ligases recognizing protein termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Discovering Novel Targets with PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary strategy in drug discovery, offering the ability to target and eliminate disease-causing proteins that were previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce the degradation of specific target proteins.[1][2] This guide provides an in-depth technical overview of the core principles of PROTAC technology, detailed experimental protocols for its application in novel target discovery and validation, and a summary of key quantitative data.
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4][5] This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2][6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[4]
This unique mechanism of action offers several advantages over traditional inhibitors, including the potential for greater potency at lower doses, the ability to target non-enzymatic proteins, and the potential to overcome drug resistance.[3] These attributes make PROTAC technology a powerful tool for discovering and validating novel therapeutic targets across a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[7][8]
Core Mechanism of PROTAC Action
The efficacy of a PROTAC is dependent on a series of intracellular events, beginning with cell entry and culminating in the degradation of the target protein. Understanding and optimizing each step in this pathway is crucial for the rational design of effective PROTACs.
Quantitative Assessment of PROTAC Efficacy
The effectiveness of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[9] These values are crucial for comparing the potency and efficacy of different PROTAC molecules.
| Target Protein | PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference(s) |
| Oncology Targets | ||||||
| BRD4 | MZ1 | HeLa | ~10 | >90 | VHL | [10] |
| BRD4 | ARV-825 | Burkitt's Lymphoma | <1 | >95 | CRBN | [11] |
| BTK | NC-1 | Mino | 2.2 | 97 | CRBN | [12] |
| Androgen Receptor (AR) | ARCC-4 | VCaP | 5 | >95 | VHL | [13] |
| KRAS G12D | PROTAC KRAS G12D degrader 1 | SNU-1 | 19.77 | >95 (pan-KRAS) | VHL | [13] |
| PI3K/mTOR | GP262 | MDA-MB-231 | 42.23-227.4 (PI3K), 45.4 (mTOR) | 71.3-88.6 (PI3K), 74.9 (mTOR) | Not Specified | [14] |
| HDAC3 | 22 | HCT116 | 440 | 77 | VHL | [15] |
| Neurodegenerative Disease Targets | ||||||
| Tau | Not Specified | N/A | Not Specified | Not Specified | CRBN | [] |
| Mutant Huntingtin (mHTT) | PCC16 | N/A | 102 | Not Specified | CRBN | [17] |
| Alpha-synuclein & Tau | T3 | In vitro | 1570 (α-Syn), 4090 (Tau) | Not Specified | Not Specified | [18] |
Experimental Protocols for PROTAC Characterization
A robust assessment of a PROTAC's mechanism of action and efficacy requires a suite of biochemical, biophysical, and cell-based assays. The following sections provide detailed methodologies for key experiments in the PROTAC development workflow.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize the kinetics and thermodynamics of this interaction.
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., PROTAC and target protein) to a ligand (e.g., E3 ligase) immobilized on a sensor chip in real-time.[4][5][19][20]
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of binary and ternary complex formation.[19]
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified E3 ligase (e.g., VHL or CRBN complex)
-
Purified target protein (POI)
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
-
-
Methodology:
-
Immobilization: Covalently couple the E3 ligase to the sensor chip surface.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity.
-
Ternary Complex Formation: Inject a mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the E3 ligase surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to calculate kinetic and affinity constants. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[4][19]
-
b) Biolayer Interferometry (BLI)
BLI is another label-free technique that measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate.[7]
-
Objective: Similar to SPR, to measure binding kinetics and affinity of ternary complex formation.
-
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated)
-
Biotinylated E3 ligase
-
Purified POI
-
PROTAC compound
-
Assay buffer
-
-
Methodology:
-
Immobilization: Load biotinylated E3 ligase onto streptavidin-coated biosensors.
-
Baseline: Equilibrate the biosensors in assay buffer.
-
Association: Dip the biosensors into wells containing a mixture of the POI and varying concentrations of the PROTAC.
-
Dissociation: Transfer the biosensors back to wells containing only assay buffer.
-
Data Analysis: Analyze the binding curves to determine kinetic and affinity constants.
-
c) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary interactions.
-
Materials:
-
ITC instrument
-
Purified E3 ligase
-
Purified POI
-
PROTAC compound
-
Dialysis buffer
-
-
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration: Titrate the PROTAC into the sample cell containing the E3 ligase to determine the binary binding parameters.
-
Ternary Titration: Titrate the E3 ligase into the sample cell containing a pre-incubated mixture of the POI and the PROTAC.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to obtain thermodynamic parameters and calculate cooperativity.
-
Target Ubiquitination Assay
Confirming that the PROTAC induces ubiquitination of the target protein is a critical step in verifying its mechanism of action.
Immunoprecipitation followed by Western Blotting
-
Objective: To detect the presence of polyubiquitin (B1169507) chains on the target protein.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein or ubiquitin for immunoprecipitation
-
Protein A/G beads
-
Antibodies for Western blotting (anti-target, anti-ubiquitin)
-
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein) for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or ubiquitin, followed by protein A/G beads to pull down the protein-antibody complexes.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody against ubiquitin (if the target was immunoprecipitated) or the target protein (if ubiquitin was immunoprecipitated). A high-molecular-weight smear indicates polyubiquitination.
-
Protein Degradation Assays
Quantifying the reduction in the levels of the target protein is the ultimate measure of a PROTAC's efficacy.
a) Western Blotting
-
Objective: To quantify the dose- and time-dependent degradation of the target protein.[2]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Lysis buffer
-
Primary antibody against the target protein
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Methodology:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for various time points.[2]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.[2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[2]
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control, followed by HRP-conjugated secondary antibodies.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
-
b) In-Cell Western (ICW)
ICW is a quantitative immunofluorescence assay performed in a microplate format, offering higher throughput than traditional Western blotting.[21][22][23]
-
Objective: To quantify protein levels in a high-throughput manner.[21][22][23]
-
Materials:
-
Adherent cell line
-
96- or 384-well plates
-
PROTAC compound
-
Fixation and permeabilization buffers
-
Primary antibodies (anti-target and a normalization antibody, e.g., anti-tubulin)
-
Fluorescently labeled secondary antibodies with different emission spectra
-
Infrared imaging system
-
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in microplates and treat with PROTACs.
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent-containing buffer.[24]
-
Immunostaining: Incubate the cells with a cocktail of primary antibodies, followed by a cocktail of fluorescently labeled secondary antibodies.[24]
-
Imaging and Analysis: Scan the plate using an infrared imaging system and quantify the fluorescence intensity for both the target and normalization proteins. Calculate the normalized target protein levels.
-
Off-Target Analysis using Quantitative Proteomics
Assessing the selectivity of a PROTAC is crucial to ensure that it does not cause unintended degradation of other proteins, which could lead to toxicity.
Tandem Mass Tag (TMT) Labeling-based Quantitative Proteomics
-
Objective: To identify and quantify changes in the abundance of thousands of proteins across the entire proteome in response to PROTAC treatment.
-
Materials:
-
Cell line
-
PROTAC compound
-
Lysis buffer
-
TMT labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer
-
-
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells, digest the proteins into peptides, and label the peptides from each condition with a different TMT isobaric tag.[2][25]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using HPLC to reduce sample complexity.[26]
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides and quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions. Proteins that show a significant decrease in abundance in the PROTAC-treated samples are potential off-targets.
-
Signaling Pathways Targeted by PROTACs
PROTAC technology has been successfully applied to modulate various signaling pathways implicated in disease. Below are examples of how PROTACs can be used to target key signaling molecules.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[27][28][29] Mutations and overexpression of EGFR are common in many cancers.[30] PROTACs can be designed to target and degrade EGFR, thereby shutting down these oncogenic signaling pathways.[31]
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a key role in immunity and inflammation.[14][31][32][33] Aberrant JAK-STAT signaling is implicated in various cancers and autoimmune diseases. PROTACs targeting specific JAK or STAT proteins can effectively block this pathway.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content.protocols.io [content.protocols.io]
- 13. biorxiv.org [biorxiv.org]
- 14. cusabio.com [cusabio.com]
- 15. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cytivalifesciences.com [cytivalifesciences.com]
- 21. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 27. researchgate.net [researchgate.net]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. commerce.bio-rad.com [commerce.bio-rad.com]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 33. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Hypoxia-Activated Antibody-Drug Conjugates Featuring a Mal-NO2-Ph-PEG12-NHS Linker Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted delivery of cytotoxic agents to solid tumors represents a significant challenge in oncology. The unique tumor microenvironment, characterized by hypoxia (low oxygen levels), offers a selective trigger for targeted drug release. This technical guide details the application of a specific heterobifunctional linker, Mal-NO2-Ph-PEG12-NHS, in the development of hypoxia-activated antibody-drug conjugates (ADCs). This linker combines a maleimide (B117702) group for conjugation to antibody thiol groups, an NHS ester for coupling with amine-containing payloads, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility. The core of this technology is the nitro-phenyl (NO2-Ph) moiety, which acts as a hypoxia-sensitive trigger, enabling the selective release of the cytotoxic payload within the tumor microenvironment. This guide provides an overview of the mechanism, quantitative data from analogous systems, detailed experimental protocols, and visualizations to aid researchers in the design and application of this advanced ADC technology.
Introduction: The Role of Hypoxia-Activated Linkers in ADCs
Antibody-drug conjugates (ADCs) have emerged as a powerful class of cancer therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component, dictating the stability of the ADC in circulation and the efficiency of drug release at the tumor site. While early generation linkers relied on acidic pH or protease cleavage, these mechanisms can suffer from premature drug release and off-target toxicity.
A more refined approach leverages the hypoxic nature of solid tumors. Hypoxia leads to the upregulation of nitroreductase enzymes, which are present at levels 100 to 1000 times higher in hypoxic cells compared to normoxic cells.[1] These enzymes can selectively reduce a nitroaromatic group, such as the one present in the this compound linker, to an amino group. This conversion initiates a self-immolative cascade that results in the release of the active drug specifically within the tumor, thereby enhancing the therapeutic index and minimizing systemic toxicity.[1]
The this compound Linker: A Multifunctional Tool
The this compound linker is a heterobifunctional molecule designed for the precise construction of ADCs. Its key components are:
-
Maleimide (Mal): A thiol-reactive group that forms a stable covalent bond with cysteine residues on the antibody.
-
Nitro-Phenyl (NO2-Ph): A hypoxia-sensitive trigger. The nitro group is reduced by nitroreductases in hypoxic environments, initiating payload release.
-
Polyethylene Glycol (PEG12): A 12-unit PEG spacer that improves the linker's hydrophilicity, enhancing the solubility and pharmacokinetic properties of the resulting ADC.
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for the covalent attachment of a cytotoxic payload that contains a primary or secondary amine.
Quantitative Data: Performance of Hypoxia-Activated ADCs
Due to the limited availability of published data on the exact this compound linker, this section presents quantitative data from studies on ADCs utilizing structurally analogous p-nitrobenzyl- and nitroimidazole-based hypoxia-sensitive linkers. These data provide a strong rationale for the expected performance of ADCs constructed with the this compound linker.
In Vitro Cytotoxicity
The efficacy of hypoxia-activated ADCs is demonstrated by their enhanced cytotoxicity under low-oxygen conditions. The following table summarizes the EC50 values of a nitroimidazole-based anti-HER2 ADC (mil40-5) in HER2-positive cancer cell lines under normoxic and hypoxic conditions.[1]
| Cell Line | Condition | EC50 (nM) | Hypoxia Cytotoxicity Ratio (HCR) |
| NCI-N87 | Normoxia (10% O2) | 0.23 | 9.2 |
| NCI-N87 | Hypoxia (1% O2) | 0.025 | |
| BT-474 (Herceptin-resistant) | Normoxia (10% O2) | 19.48 | 27 |
| BT-474 (Herceptin-resistant) | Hypoxia (1% O2) | 0.73 |
Data adapted from a study on a nitroimidazole-based ADC, which serves as a proxy for the expected performance of a nitro-phenyl-based ADC.[1]
Payload Release Kinetics
The selective release of the payload in a hypoxic environment is a key feature of this technology. While specific data for this compound is not available, studies on p-nitrobenzyl-based linkers show varying degrees of payload release. For instance, after a set incubation period, different p-nitrobenzyl-based linkers released 5.8%, 18.5%, 56.1%, and 62.7% of the conjugated MMAE, respectively.[1] This highlights the tunability of the release kinetics based on the specific chemistry of the linker.
In Vivo Efficacy
The enhanced in vitro cytotoxicity translates to improved anti-tumor activity in vivo. The following table summarizes the tumor growth inhibition observed in mouse xenograft models treated with a hypoxia-activated ADC.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| NCI-N87 | Hypoxia-activated ADC (mil40-5) | Significant tumor regression |
| BT-474 | Hypoxia-activated ADC (mil40-5) | Significant tumor regression |
Data adapted from a study on a nitroimidazole-based ADC.[1]
Experimental Protocols
This section provides representative protocols for the synthesis of an ADC using the this compound linker and for the assessment of its in vitro cytotoxicity.
Synthesis of a Hypoxia-Activated ADC
This protocol outlines the two-step conjugation of a cytotoxic payload to an antibody using the this compound linker.
Materials:
-
Monoclonal antibody (e.g., anti-HER2) in phosphate-buffered saline (PBS)
-
This compound linker
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris-HCl buffer
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction of Payload with Linker:
-
Dissolve the this compound linker and the amine-containing payload in DMSO.
-
React the two components at room temperature to form the Maleimide-linker-payload conjugate.
-
Purify the product using reverse-phase HPLC.
-
-
Antibody Reduction and Conjugation:
-
Partially reduce the antibody with a reducing agent like TCEP to generate free thiol groups from interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
React the reduced antibody with a molar excess of the Maleimide-linker-payload conjugate.
-
Incubate the reaction at 4°C overnight.
-
-
Purification and Characterization:
-
Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload and other impurities.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry.
-
In Vitro Cytotoxicity Assay under Normoxic and Hypoxic Conditions
This protocol describes how to evaluate the cytotoxicity of the ADC on a target cancer cell line under different oxygen concentrations.
Materials:
-
Target cancer cell line (e.g., NCI-N87)
-
Cell culture medium and supplements
-
Hypoxia-activated ADC
-
Control ADC (with a non-cleavable linker)
-
MTT reagent
-
Hypoxia chamber or incubator with adjustable O2 levels
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the hypoxia-activated ADC and the control ADC.
-
Add the ADC solutions to the cells.
-
-
Normoxic and Hypoxic Incubation:
-
Place one set of plates in a standard incubator (normoxic conditions, ~21% O2).
-
Place another set of plates in a hypoxia chamber or incubator set to the desired low oxygen concentration (e.g., 1% O2).
-
Incubate the plates for a specified period (e.g., 72-96 hours).
-
-
Cell Viability Assessment:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 values for each condition.
-
Visualizations: Mechanisms and Workflows
Signaling Pathway of Hypoxia-Activated Drug Release
Caption: Mechanism of hypoxia-activated payload release from an ADC.
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of a hypoxia-activated ADC.
Logical Relationship of Hypoxia-Selective Cytotoxicity
Caption: Logical flow of hypoxia-dependent ADC cytotoxicity.
Conclusion
The this compound linker represents a sophisticated tool for the development of next-generation ADCs that can exploit the hypoxic tumor microenvironment for selective drug release. While further studies on this specific linker are warranted, the data from analogous systems strongly support its potential to create ADCs with a high therapeutic index. The protocols and visualizations provided in this guide offer a framework for researchers to design, synthesize, and evaluate these promising cancer therapeutics. The continued exploration of hypoxia-activated linkers is a critical step towards more effective and less toxic cancer treatments.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Utilization of Mal-NO2-Ph-PEG12-NHS PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
The Mal-NO2-Ph-PEG12-NHS linker is a versatile, heterobifunctional linker designed for the synthesis of PROTACs. It features a maleimide (B117702) group for conjugation to thiol-containing moieties (such as cysteine residues in a POI ligand), a nitro-phenyl group which can be a structural element or a precursor for further functionalization, a 12-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and provide optimal spacing, and an N-hydroxysuccinimide (NHS) ester for facile conjugation to amine-containing E3 ligase ligands.[2][4][5]
Data Presentation
Table 1: Physicochemical Properties of Representative PROTACs
The following table summarizes key physicochemical properties of some reported PROTACs, highlighting the general characteristics of this class of molecules. Note that PROTACs often have properties that are "beyond the Rule of Five".[6][7]
| PROTAC | Molecular Weight (Da) | clogP | Topological Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
| ARV-110 | 785.9 | 4.2 | 194.3 | 4 | 11 | 13 |
| dBET1 | 785.9 | 3.5 | 211.4 | 4 | 12 | 14 |
| MZ1 | 831.0 | 2.8 | 210.8 | 5 | 12 | 17 |
| Representative VHL-based PROTAC | ~900-1100 | 3.0-5.0 | ~200-250 | 3-6 | 10-15 | 15-25 |
| Representative CRBN-based PROTAC | ~800-1000 | 2.5-4.5 | ~180-230 | 3-5 | 9-14 | 12-22 |
Data is compiled from various sources for illustrative purposes.[6][7][8][9]
Table 2: Biological Activity of Representative PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[10][11][12]
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 | >95 |
| dBET1 | BRD4 | CRBN | HeLa | 4.3 | >98 |
| MZ1 | BRD4 | VHL | HeLa | 24 | ~90 |
| Compound 7 | HDAC3 | VHL | HCT116 | 440 | 77 |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 |
Data is compiled from various sources for illustrative purposes.[10][13]
Experimental Protocols
Protocol 1: Synthesis of this compound PROTAC Linker
This protocol describes a plausible synthetic route for the this compound linker, starting from 4-amino-3-nitrobenzoic acid and an amino-PEG12-acid derivative.
Step 1: Synthesis of 4-maleimido-3-nitrobenzoic acid
-
Formation of Maleamic Acid: In a round-bottom flask, dissolve 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add maleic anhydride (B1165640) (1.1 eq) portion-wise while stirring at room temperature. Continue stirring for 4-6 hours.
-
Cyclization to Maleimide: To the reaction mixture, add acetic anhydride (3.0 eq) and sodium acetate (B1210297) (0.5 eq). Heat the mixture to 60-70°C and stir for 12-16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-maleimido-3-nitrobenzoic acid.
Step 2: Coupling with Amino-PEG12-acid
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-maleimido-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Bond Formation: To the activated acid solution, add a solution of Boc-NH-PEG12-COOH (1.1 eq) in anhydrous DMF. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 2 in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to obtain the amine-PEG intermediate as a TFA salt.
Step 4: NHS Ester Formation
-
Activation of the Terminal Carboxylic Acid: Dissolve the product from Step 3 (1.0 eq) in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) and a carbodiimide (B86325) coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the final this compound linker.
Protocol 2: General Procedure for PROTAC Synthesis
-
Conjugation to E3 Ligase Ligand: Dissolve the this compound linker (1.0 eq) and the amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative, 1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 4-8 hours. Monitor the reaction by LC-MS.
-
Purification: Purify the resulting maleimide-functionalized intermediate by preparative HPLC.
-
Conjugation to POI Ligand: Dissolve the purified intermediate (1.0 eq) and the thiol-containing POI ligand (1.1 eq) in a suitable solvent mixture (e.g., DMF/water). Adjust the pH to 6.5-7.5 and stir at room temperature for 2-4 hours.
-
Final Purification: Purify the final PROTAC by preparative HPLC.
Protocol 3: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Visualizations
Caption: Synthesis workflow for this compound PROTAC linker.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of Mal-NO2-Ph-PEG12-NHS to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the bioconjugation of Mal-NO2-Ph-PEG12-NHS to a protein of interest. This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. This reaction is most efficient at a pH range of 7-9. The maleimide group specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond, ideally at a pH of 6.5-7.5. This linker is particularly useful in the development of antibody-drug conjugates (ADCs) and other targeted protein therapeutics, including PROTACs, where precise covalent linkage of a payload or another molecule to a protein is required. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound | MedChemExpress | HY-130573 |
| Protein of Interest (e.g., Antibody) | In-house or commercial | N/A |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Various |
| Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5) | In-house preparation | N/A |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | In-house preparation | N/A |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | Various |
| Dialysis Cassettes (e.g., Slide-A-Lyzer™ Dialysis Cassettes) | Thermo Fisher Scientific | Various |
| Bradford Protein Assay Kit | Bio-Rad | 5000006 |
| SDS-PAGE Gels and Reagents | Bio-Rad | Various |
| Size Exclusion Chromatography (SEC) Column | Various | N/A |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Protein Preparation:
-
Dissolve the protein of interest in the Conjugation Buffer to a final concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. This can be achieved using a desalting column or dialysis.
-
-
Linker Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMF or DMSO immediately before use.
-
Protocol 2: Bioconjugation Reaction (NHS Ester to Amine)
This protocol details the reaction of the NHS ester moiety of the linker with primary amines on the protein.
Caption: Experimental workflow for the bioconjugation of this compound to a protein.
-
Reaction Setup:
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A typical starting molar excess is 10-fold, but this should be optimized for the specific protein.
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation. Alternatively, the reaction can be carried out at 4°C for 4-12 hours.
-
-
Quenching:
-
To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Protein-Linker Conjugate
Purification is crucial to remove unreacted linker and quenching reagents.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with the desired storage buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze against the desired storage buffer at 4°C with at least two buffer changes over 12-24 hours.
-
Characterization of the Bioconjugate
| Parameter | Method | Expected Outcome |
| Purity and Molecular Weight | SDS-PAGE | A band shift corresponding to the mass of the attached linker(s). |
| Aggregation and Purity | Size Exclusion Chromatography (SEC) | A single, sharp peak for the monomeric conjugate. |
| Degree of Labeling (DOL) | Mass Spectrometry (MALDI-TOF or ESI-MS) | Provides the exact mass of the conjugate, allowing for the determination of the number of linkers per protein. |
| Concentration | Bradford or BCA Protein Assay | Determination of the final protein conjugate concentration. |
Signaling Pathway and Mechanism
The core of this bioconjugation process is the chemical reaction between the NHS ester of the linker and a primary amine on the protein.
Caption: Reaction mechanism of the NHS ester with a primary amine on the protein.
The reaction proceeds via a nucleophilic acyl substitution where the primary amine on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive linker (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of linker. | - Prepare fresh linker solution.- Ensure conjugation buffer pH is between 7.2 and 8.0.- Optimize the molar excess of the linker. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability under reaction conditions. | - Keep the final organic solvent concentration below 10%.- Perform the reaction at 4°C. |
| High Levels of Aggregation | - Over-conjugation.- Protein instability. | - Reduce the molar excess of the linker or the reaction time.- Screen different buffer conditions. |
Conclusion
The bioconjugation of this compound to a protein of interest is a robust and versatile method for creating well-defined protein conjugates. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully perform this conjugation, purification, and characterization. Optimization of reaction conditions for each specific protein is recommended to achieve the desired degree of labeling and maintain the biological activity of the protein.
Application Notes and Protocols for Mal-NO2-Ph-PEG12-NHS: A Step-by-Step Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of Mal-NO2-Ph-PEG12-NHS, a heterobifunctional crosslinker pivotal in the fields of targeted protein degradation and antibody-drug conjugation. These guidelines are intended to assist researchers in designing and executing experiments with this versatile molecule.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule designed for the covalent conjugation of two different biomolecules. It features two distinct reactive moieties:
-
A Maleimide (B117702) group with a nitrophenyl substituent (Mal-NO2-Ph): This group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The presence of the electron-withdrawing nitro-phenyl group can enhance the reactivity of the maleimide.
-
An N-Hydroxysuccinimide (NHS) ester: This functional group readily reacts with primary amines (-NH2), such as those present on the side chains of lysine (B10760008) residues or the N-terminus of proteins.
The PEG12 spacer, a hydrophilic chain of 12 ethylene (B1197577) glycol units, enhances the solubility of the entire molecule and the resulting conjugate in aqueous environments, which can be beneficial for biological applications. This spacer also provides a defined distance between the conjugated molecules, which is often critical for their biological activity, for instance, in the formation of a stable ternary complex in PROTACs.
Key Applications
The unique bifunctional nature of this compound makes it an ideal tool for a range of bioconjugation applications, including:
-
Synthesis of Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used to link a target protein-binding ligand (warhead) to an E3 ligase-binding ligand.
-
Development of Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is attached to a monoclonal antibody that specifically targets cancer cells. This linker can be used to conjugate the drug to the antibody.
-
Protein-Peptide and Protein-Small Molecule Conjugation: This linker is suitable for creating a wide array of bioconjugates for various research purposes, such as immunoassays, affinity labeling, and the study of protein-protein interactions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound. These values are intended as a starting point, and optimal conditions may vary depending on the specific molecules being conjugated.
| Parameter | Value | Notes |
| Molecular Weight | 959.00 g/mol | |
| Purity | ≥98% | Varies by supplier. |
| Optimal pH for NHS Ester Reaction | 7.2 - 8.5 | Reaction with primary amines. |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | Reaction with sulfhydryl groups. |
| Recommended Molar Excess of Linker | 5 to 20-fold | Over the amine-containing molecule in the first step. |
| Storage Conditions | -20°C, desiccated | Protect from moisture. |
Experimental Protocols
A two-step sequential conjugation strategy is generally recommended to minimize the formation of undesired homodimers. This involves first reacting the more labile NHS ester with the amine-containing molecule, followed by purification and subsequent reaction of the maleimide group with the thiol-containing molecule.
Step 1: Reaction of this compound with an Amine-Containing Molecule
This protocol describes the conjugation of the NHS ester moiety of the linker to a protein or other molecule containing primary amines.
Materials:
-
Amine-containing molecule (e.g., protein, peptide, or small molecule with a primary amine).
-
This compound.
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)).
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-7.5. Crucially, avoid buffers containing primary amines, such as Tris.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Preparation of the Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Preparation of the Linker Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A concentration of 10-20 mM is recommended.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted linker and the NHS leaving group using a desalting column (e.g., Sephadex G-25) equilibrated with the Reaction Buffer.
-
Alternatively, dialysis can be performed against the same buffer.
-
The resulting product is the maleimide-activated molecule.
-
Step 2: Reaction of the Maleimide-Activated Molecule with a Thiol-Containing Molecule
This protocol describes the conjugation of the maleimide group of the linker (now attached to the first molecule) to a second molecule containing a free sulfhydryl group.
Materials:
-
Maleimide-activated molecule from Step 1.
-
Thiol-containing molecule (e.g., protein with cysteine residues, thiol-modified small molecule).
-
Reaction Buffer: 0.1 M sodium phosphate buffer with 150 mM NaCl and 10 mM EDTA, pH 6.5-7.0. The EDTA is included to chelate heavy metal ions that can catalyze the oxidation of thiols.
-
Quenching Reagent (optional): A solution of a free thiol such as L-cysteine or β-mercaptoethanol.
-
Purification equipment (e.g., size-exclusion chromatography (SEC) or affinity chromatography).
Procedure:
-
Preparation of the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the Reaction Buffer. If the molecule has disulfide bonds that need to be reduced to generate free thiols, pre-treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent before proceeding.
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the solution of the maleimide-activated molecule. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the maleimide-activated molecule is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small excess of a free thiol (e.g., L-cysteine) and incubate for an additional 15-30 minutes.
-
Purification of the Final Conjugate: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted molecules and byproducts.
Visualizing the Workflow and Logic
Two-Step Conjugation Workflow
The following diagram illustrates the sequential two-step conjugation process.
Caption: A two-step workflow for bioconjugation using this compound.
Logic of PROTAC Synthesis
This diagram outlines the logical assembly of a PROTAC using this linker.
Caption: Logical workflow for synthesizing a PROTAC molecule.
Troubleshooting and Considerations
-
Linker Hydrolysis: The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the linker solution immediately before use and work efficiently during the first conjugation step. The maleimide group is more stable but can also hydrolyze at pH values above 7.5.
-
Low Conjugation Efficiency:
-
Ensure the pH of the reaction buffers is optimal for each respective reaction.
-
Verify the presence of free primary amines and thiols on your molecules.
-
Consider increasing the molar excess of the linker or the reaction time.
-
-
Precipitation of Conjugate: The PEG spacer is designed to improve solubility, but if you are working with very hydrophobic molecules, you may still encounter solubility issues. Consider the use of co-solvents if compatible with your biomolecules.
-
Purification: Efficient removal of unreacted linker and byproducts is crucial. SEC is often the method of choice for purifying protein conjugates. For smaller molecules, preparative HPLC may be necessary.
By following these guidelines, researchers can effectively utilize this compound to create novel bioconjugates for a wide range of applications in drug discovery and biomedical research.
Application Notes and Protocols for Mal-NO2-Ph-PEG12-NHS with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the reaction of Mal-NO2-Ph-PEG12-NHS with primary amines. This compound is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. This document focuses specifically on the reaction of the NHS ester moiety with primary amines to form stable amide bonds, a common strategy in bioconjugation, drug delivery, and proteomics.[1][2] The NHS ester selectively reacts with primary aliphatic amines, making it a valuable tool for labeling and crosslinking biomolecules.[1]
The this compound linker incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility in aqueous solutions.[3] The reaction between the NHS ester and a primary amine results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS).[1][4]
Reaction Mechanism and Workflow
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is eliminated as a leaving group, resulting in a stable amide linkage.
Caption: Workflow for the conjugation of this compound with a primary amine.
Key Reaction Parameters and Optimization
The success of the conjugation reaction is highly dependent on several experimental parameters. A summary of these parameters and their typical ranges is provided in the table below.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5[2][4] | The reaction rate increases with pH, but the rate of NHS ester hydrolysis also increases.[4][5] A pH of 8.3-8.5 is often optimal.[5][6] |
| Temperature | 4°C to Room Temperature (20-25°C)[4] | Lower temperatures can be used to minimize hydrolysis of the NHS ester, especially at higher pH.[4] |
| Reaction Time | 30 minutes to 4 hours[4] | Reaction time depends on the reactivity of the amine, temperature, and pH. Overnight incubations at 4°C are also possible.[2] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES[4] | Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target molecule for reaction with the NHS ester.[7][8] |
| Solvent | Anhydrous DMSO or DMF[1][7] | The this compound ester should be dissolved in a small amount of organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent should typically be less than 10%.[2] |
| Molar Ratio | 5- to 20-fold molar excess of NHS ester to amine[2] | The optimal ratio depends on the concentration of the amine-containing molecule and the desired degree of labeling. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for the conjugation of the NHS ester to a primary amine on a protein.
Materials:
-
Protein containing primary amines in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or exchange the protein into the chosen Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.[7]
-
-
Prepare the this compound Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[4] Incubate for 15-30 minutes at room temperature. This will react with any excess NHS ester.
-
-
Purify the Conjugate:
-
Remove excess, non-reacted this compound and the NHS byproduct by dialysis or using a desalting column equilibrated with a suitable buffer (e.g., PBS).[8]
-
Caption: Experimental workflow for protein labeling with this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: Reagent was exposed to moisture or dissolved in aqueous buffer for too long before use. | Prepare fresh solutions of the NHS ester immediately before use.[7][8] Minimize the time the reagent is in an aqueous environment before the amine is added. |
| Incorrect pH: The reaction pH is too low, resulting in protonated, non-reactive amines.[5] | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[4] | |
| Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine).[7] | Use a non-amine-containing buffer for the reaction. If necessary, desalt or dialyze the sample into an appropriate buffer before conjugation.[7] | |
| Precipitation of Protein | High concentration of organic solvent: The final concentration of DMSO or DMF is too high. | Ensure the final concentration of the organic solvent does not exceed 10%.[2] |
| Change in protein solubility upon conjugation: The modification alters the physicochemical properties of the protein. | Optimize the degree of labeling by adjusting the molar excess of the NHS ester. |
Stability and Storage
-
This compound: The solid reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[2][7] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][7]
-
Stock Solutions: Do not prepare and store aqueous stock solutions of the NHS ester due to rapid hydrolysis.[7][8] Stock solutions in anhydrous DMSO or DMF can be prepared but should be used immediately.
-
Conjugate: The resulting amide bond is very stable.[1] Store the purified conjugate under conditions that are optimal for the stability of the labeled molecule.
Conclusion
The reaction of this compound with primary amines provides a reliable method for the formation of stable bioconjugates. By carefully controlling the reaction conditions, particularly pH, and by using fresh reagents, researchers can achieve high conjugation efficiencies. The protocols and guidelines presented here offer a solid foundation for the successful application of this versatile crosslinker in various research and development settings.
References
- 1. glenresearch.com [glenresearch.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Mal-PEG12-NHS ester, 2669737-09-9 | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Maleimide-Thiol Conjugation in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. A key aspect of PROTAC design and synthesis is the linker that connects the target protein ligand to the E3 ligase ligand. The choice of conjugation chemistry for assembling these components is crucial for the efficiency of synthesis and the stability of the final PROTAC molecule.
Maleimide-thiol conjugation is a widely used bioconjugation technique that offers high selectivity and efficiency under mild reaction conditions. This method is particularly well-suited for the synthesis of PROTACs, where one of the components (either the linker or one of the ligands) is functionalized with a maleimide (B117702) group and the other with a thiol (sulfhydryl) group. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2][3] This application note provides a detailed protocol for maleimide-thiol conjugation in the context of PROTAC synthesis, along with important considerations for optimization and troubleshooting.
Principle of Maleimide-Thiol Conjugation
The conjugation reaction between a maleimide and a thiol is a Michael addition reaction.[1][2] The thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This results in the formation of a stable covalent thioether bond.[2] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[1][3]
Experimental Protocols
This section provides a detailed methodology for the conjugation of a maleimide-functionalized component to a thiol-containing component for the synthesis of a PROTAC.
Materials and Reagents
-
Maleimide-functionalized PROTAC component (e.g., E3 ligase ligand with a maleimide linker)
-
Thiol-containing PROTAC component (e.g., target protein ligand with a thiol handle)
-
Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Reaction buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer (pH 6.5-7.5), degassed.[4][5]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of disulfide bonds)[6][7]
-
Inert gas (Nitrogen or Argon)[7]
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)[6]
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Experimental Workflow
Caption: A typical experimental workflow for maleimide-thiol conjugation in PROTAC synthesis.
Detailed Protocol
1. Preparation of Reactant Solutions:
-
Maleimide Component: Dissolve the maleimide-functionalized PROTAC component in a minimal amount of anhydrous DMSO or DMF.[4]
-
Thiol Component: Dissolve the thiol-containing PROTAC component in a degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5).[4][5] The buffer should be thoroughly degassed by applying a vacuum for several minutes or by bubbling an inert gas (argon or nitrogen) through it to prevent oxidation of the thiol group.[4]
2. Optional: Reduction of Disulfide Bonds:
-
If the thiol-containing component can form disulfide bonds, these must be reduced prior to conjugation.
-
Add a 10-fold molar excess of TCEP to the thiol component solution.[7]
-
Incubate the mixture for 30-60 minutes at room temperature.[6] TCEP is a non-thiol-containing reducing agent and does not need to be removed before the addition of the maleimide component.[6]
3. Conjugation Reaction:
-
Add the solution of the maleimide-functionalized component to the solution of the thiol-containing component. A common starting point for the molar ratio is a 1.1 to 1.5-fold excess of the maleimide component.
-
Flush the reaction vessel with an inert gas, seal it, and mix thoroughly.[7]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[7] The optimal reaction time should be determined empirically. Protect from light if any of the components are light-sensitive.[7]
4. Quenching the Reaction:
-
To consume any unreacted maleimide, a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) can be added in a slight molar excess to the initial amount of the maleimide reagent.[6]
-
Allow the quenching reaction to proceed for 15-30 minutes at room temperature.
5. Purification of the PROTAC:
-
The crude reaction mixture can be directly purified by preparative reverse-phase HPLC to isolate the desired PROTAC conjugate.
6. Analysis and Characterization:
-
The purified PROTAC should be analyzed by analytical LC-MS to confirm the molecular weight of the product and to assess its purity.
-
Further structural confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The following table summarizes quantitative data for exemplary PROTACs. While not all of these examples were synthesized using maleimide-thiol conjugation, the data provides a reference for typical degradation efficiencies (DC₅₀) and cytotoxicities (IC₅₀) achieved with PROTACs.
| PROTAC Name/ID | E3 Ligase Ligand | Target Protein | Linker Type (if specified) | DC₅₀ (nM) | IC₅₀ (µM) | Cell Line | Reference |
| B1-10J | CRBN | ERK1/2 | Methylamino-modified | 102 | 2.2 | HCT116 | [1] |
| NR-11c | VHL | p38α | Not specified | Induces potent degradation | Not reported | Breast cancer cell lines | [8] |
| SP23 | CRBN | STING | Not specified | 3200 | Not reported | Not specified | [6] |
| PROTAC BTK Degrader-3 | Not specified | BTK | Not specified | 10.9 | Not reported | Mino | [9] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the general mechanism of action of a PROTAC synthesized via maleimide-thiol conjugation.
References
- 1. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Coumarin-Based MEK1/2 PROTAC Effective in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Synthesis of a PROTAC Using a PEG12 Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: PROTACs and the Role of PEG Linkers
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from within a cell.[1][2] They function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7][8] This catalytic mechanism allows sub-stoichiometric amounts of the PROTAC to induce the degradation of a significant amount of the target protein.[6]
The linker is a critical determinant of a PROTAC's efficacy.[1][2] It is not merely a spacer but plays a crucial role in the stability and orientation of the ternary complex (POI-PROTAC-E3 ligase).[2][9] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their favorable properties.[2][10] Specifically, PEG linkers enhance the aqueous solubility and cell permeability of the often large and lipophilic PROTAC molecules, improving their overall drug-like properties.[1][2][10][11] The flexibility and defined length of a PEG12 linker can be optimized to achieve the ideal spatial arrangement between the two ligands for efficient ternary complex formation.[9]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC involves hijacking the UPS. The PROTAC first forms a ternary complex with the target protein (POI) and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[6][7]
General Synthetic Workflow
The synthesis of a PROTAC is a modular process.[9] It begins with the acquisition or synthesis of three building blocks: the POI ligand, the E3 ligase ligand, and a bifunctional PEG12 linker. These components are then sequentially coupled using robust chemical reactions. Purification after each step is crucial to ensure the purity of the final PROTAC, which is then subjected to rigorous analytical and biological characterization.
Experimental Protocols
The following protocols describe common methods for synthesizing a PROTAC using a PEG12 linker. These methods are versatile and can be adapted based on the specific functional groups present on the POI and E3 ligase ligands.
Protocol 1: Convergent Synthesis via Amide Coupling and Click Chemistry
This protocol is highly efficient and utilizes two of the most reliable reactions in bioconjugation chemistry: amide bond formation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[9][12] This approach involves first coupling the E3 ligase ligand to the PEG12 linker, followed by attaching the POI ligand.
Step A: Amide Coupling of E3 Ligase Ligand to PEG12-Azide Linker
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution.[9]
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Amine-PEG12-Azide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.[9]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 Ligand-PEG12-Azide intermediate by flash column chromatography.
Step B: CuAAC (Click Chemistry) Ligation to POI Ligand
-
Dissolve the purified E3 Ligand-PEG12-Azide intermediate (1.0 eq) and the POI ligand functionalized with a terminal alkyne (1.0 eq) in a solvent mixture such as 1:1 t-BuOH/H₂O or DMF.[9]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).[9]
-
In another vial, prepare an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).[9]
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC).
Protocol 2: Sequential Synthesis via Double Amide Coupling
This protocol is useful when both the POI and E3 ligase ligands are functionalized with carboxylic acids and the linker has two distinct amine functionalities, one of which is protected.
Step A: First Amide Coupling
-
Follow the procedure in Protocol 1, Step A, using a POI ligand with a carboxylic acid (Component A-COOH) (1.0 eq) and an Amine-PEG12-Boc linker (1.1 eq).[9]
-
After workup, purify the crude product by flash column chromatography to yield the Boc-protected intermediate (Component A-PEG12-Boc).[9]
Step B: Boc Deprotection
-
Dissolve the purified Component A-PEG12-Boc intermediate in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (20-50% v/v).[9]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.
Step C: Second Amide Coupling
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand with a carboxylic acid (Component B-COOH) (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq), and stir for 15 minutes at room temperature.
-
Add a solution of the deprotected Component A-PEG12-Amine intermediate (1.1 eq) in anhydrous DMF. Note: Additional DIPEA may be needed to neutralize the TFA salt.
-
Stir the reaction at room temperature overnight.
-
Monitor progress by LC-MS.
-
Perform an aqueous workup as described in Protocol 1, Step A (point 7).
-
Purify the final PROTAC product by preparative HPLC.
Data Presentation
Quantitative data from PROTAC synthesis and characterization should be meticulously recorded to ensure reproducibility and to inform structure-activity relationship (SAR) studies.
Table 1: Key Reagents and Materials for PEG12-PROTAC Synthesis
| Reagent/Material | Role/Purpose | Common Examples/Vendors |
| POI Ligand | Binds to the target protein for degradation. | Kinase inhibitors, receptor antagonists (functionalized with -COOH, -NH₂, alkyne, etc.).[13] |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL). | Pomalidomide, Thalidomide, or VHL ligand derivatives (functionalized).[3][4][10] |
| PEG12 Linker | Connects the two ligands; enhances solubility. | HOOC-PEG12-NHBoc, N₃-PEG12-NH₂, Alkyne-PEG12-COOH.[14][15][16] |
| Coupling Reagents | Facilitate amide bond formation. | HATU, HOBt, EDC. |
| Bases | Activate coupling reagents and neutralize acids. | DIPEA, Triethylamine. |
| Click Chemistry Catalysts | Catalyze the azide-alkyne cycloaddition. | CuSO₄·5H₂O, Sodium Ascorbate.[12] |
| Solvents | Dissolve reactants for the chemical reaction. | Anhydrous DMF, DCM, t-BuOH/H₂O. |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Reaction Step | Typical Solvent | Temperature | Duration (h) | Typical Yield | Purification Method |
| Amide Coupling | Anhydrous DMF | Room Temp. | 12 - 24 | 60 - 90% | Flash Chromatography |
| Boc Deprotection | DCM/TFA | 0 °C to RT | 1 - 3 | >95% (crude) | Used directly |
| CuAAC (Click Chemistry) | t-BuOH/H₂O (1:1) | Room Temp. | 12 - 24 | 50 - 85% | Preparative HPLC |
Note: Yields are highly dependent on the specific substrates and reaction scale and may require optimization.
Table 3: Methods for PROTAC Characterization
| Method | Purpose | Expected Result |
| LC-MS | Confirm molecular weight of intermediates and final product. | A mass peak corresponding to the calculated [M+H]⁺ of the desired compound. |
| Preparative HPLC | Purify the final PROTAC to >95% purity. | A single major peak in the chromatogram. |
| ¹H and ¹³C NMR | Confirm the chemical structure and integrity. | Peaks corresponding to the expected chemical shifts and integrations for the PROTAC structure. |
| Surface Plasmon Resonance (SPR) | Quantify binding affinity to the POI and E3 ligase. | Determination of the equilibrium dissociation constant (KD).[7][17] |
| Western Blot / Immunoblot | Confirm target protein degradation in cells. | Dose-dependent reduction of the target protein band compared to a loading control. |
| DC₅₀ / Dₘₐₓ Assays | Determine the potency and efficacy of degradation. | DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation level.[9] |
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. precisepeg.com [precisepeg.com]
- 5. o2h.com [o2h.com]
- 6. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. E3 Ligase Ligands [jenkemusa.com]
- 11. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for Mal-NO2-Ph-PEG12-NHS in Cell-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, utilizing bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. These molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Mal-NO2-Ph-PEG12-NHS is a novel, heterobifunctional linker designed for the synthesis of PROTACs. It features a maleimide (B117702) group for conjugation to a POI ligand (e.g., a cysteine-containing peptide or small molecule), an NHS ester for conjugation to an E3 ligase ligand, and a 12-unit polyethylene (B3416737) glycol (PEG) spacer to provide solubility and optimal distance for the formation of a productive ternary complex. The unique nitro-phenyl (NO2-Ph) moiety is hypothesized to act as a novel E3 ligase-recruiting element, potentially offering new avenues for targeted degradation.
These application notes provide detailed protocols for utilizing PROTACs synthesized with this compound in cell-based degradation assays to characterize their efficacy and mechanism of action.
Postulated Mechanism of Action
A PROTAC synthesized using the this compound linker operates by hijacking the ubiquitin-proteasome system. The POI-binding ligand moiety of the PROTAC engages the target protein, while the NO2-Ph group is postulated to recruit a specific E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Postulated signaling pathway of a PROTAC utilizing the this compound linker.
Experimental Protocols
Protocol 1: Western Blotting for Endogenous Protein Degradation
This protocol is a gold-standard method to quantify the degradation of an endogenous POI.
Materials:
-
Cells expressing the POI
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing for Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Protocol 2: HiBiT-Based Lytic Assay for Quantitative Degradation Analysis
This protocol offers a high-throughput method to determine degradation parameters like DC50 and Dmax. It requires cells where the endogenous POI is tagged with a HiBiT peptide using CRISPR/Cas9.
Materials:
-
CRISPR-edited cells with the POI endogenously tagged with HiBiT
-
White, opaque 96-well or 384-well plates
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Nano-Glo® HiBiT Lytic Detection System (contains LgBiT protein, lytic buffer, and substrate)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white, opaque-walled multi-well plates at a density appropriate for overnight adherence and growth.
-
Compound Treatment: Prepare a serial dilution of the PROTAC in the cell culture medium. Add the diluted PROTAC or vehicle control to the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a predetermined endpoint (e.g., 24 hours).
-
Preparation of Lytic Reagent: Immediately before use, prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's instructions by combining the buffer, substrate, and LgBiT protein.
-
Cell Lysis and Signal Detection:
-
Equilibrate the plate and the lytic reagent to room temperature.
-
Add a volume of the lytic reagent equal to the volume of the cell culture medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce lysis and allow the luminescent signal to stabilize.
-
-
Luminescence Measurement: Measure the luminescence using a plate-based luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the signal to the vehicle-treated wells (representing 0% degradation).
-
Plot the normalized luminescence against the log of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Data Presentation
The following tables represent hypothetical data obtained from the described assays for a PROTAC constructed with the this compound linker, targeting a hypothetical POI.
Table 1: Dose-Dependent Degradation of POI by Western Blot
| PROTAC Conc. (nM) | Normalized POI Level (vs. Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.95 | 5% |
| 10 | 0.68 | 32% |
| 50 | 0.45 | 55% |
| 100 | 0.22 | 78% |
| 500 | 0.15 | 85% |
| 1000 | 0.14 | 86% |
Table 2: Time-Dependent Degradation of POI at 100 nM PROTAC Concentration
| Time (hours) | Normalized POI Level (vs. Vehicle) | % Degradation |
| 0 | 1.00 | 0% |
| 2 | 0.85 | 15% |
| 4 | 0.62 | 38% |
| 8 | 0.35 | 65% |
| 16 | 0.24 | 76% |
| 24 | 0.22 | 78% |
Table 3: Quantitative Degradation Parameters from HiBiT Assay
| Parameter | Value |
| DC50 | 45 nM |
| Dmax | 88% |
| Hill Slope | 1.2 |
| R² | 0.99 |
Conclusion
The this compound linker provides a versatile platform for the synthesis of novel PROTACs. The protocols outlined in these application notes, including Western blotting and HiBiT-based assays, enable robust characterization of the degradation efficiency and potency of these next-generation protein degraders. The unique nitro-phenyl moiety may offer recruitment of alternative E3 ligases, expanding the scope of targeted protein degradation and providing new tools for therapeutic intervention and biological research. Further investigation is warranted to identify the specific E3 ligase(s) recruited by the NO2-Ph group.
Application Notes and Protocols for Targeted Degradation with Mal-NO2-Ph-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the linker connecting the target-binding ligand and the E3 ligase-binding ligand is critical for the efficacy of a PROTAC.
This document provides detailed application notes and protocols for the experimental workflow involving Mal-NO2-Ph-PEG12-NHS , a versatile PEG-based PROTAC linker. This linker features a maleimide (B117702) group for conjugation to thiol-containing molecules (e.g., cysteine residues in a ligand) and an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines (e.g., lysine (B10760008) residues or an amino-modified ligand). The 12-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility for optimal ternary complex formation.
Product Information
| Product Name | This compound |
| Molecular Formula | C42H62N4O21 |
| Molecular Weight | 959.00 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, protect from moisture |
Experimental Workflow Overview
The overall experimental workflow for utilizing this compound to develop and evaluate a novel PROTAC is outlined below. This process begins with the synthesis of the PROTAC molecule, followed by a series of in vitro experiments to confirm its ability to induce the degradation of the target protein and to quantify its potency and efficacy.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The bifunctional nature of the PROTAC allows for the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step conjugation strategy. It is essential to optimize the reaction conditions for specific ligands.
Materials:
-
This compound
-
Target Protein Ligand (containing a primary amine)
-
E3 Ligase Ligand (containing a free thiol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column or HPLC for purification
Procedure:
Step 1: Conjugation of Target Protein Ligand to the NHS Ester
-
Dissolve the Target Protein Ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.
-
Add the linker solution to the ligand solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the intermediate product (Ligand-Linker) using a desalting column or reverse-phase HPLC to remove excess linker and reagents.
Step 2: Conjugation of E3 Ligase Ligand to the Maleimide
-
Dissolve the purified Ligand-Linker intermediate (1 equivalent) in the reaction buffer (e.g., PBS, pH 7.2).
-
Dissolve the E3 Ligase Ligand (1.2 equivalents) in a minimal amount of DMF or DMSO and add it to the reaction buffer containing the intermediate.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Protect the reaction from light. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
This protocol outlines the procedure to determine the degradation of a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 3: Determination of DC50 and Dmax
Procedure:
-
Perform the Western blot experiment as described in Protocol 2 with a wider range of PROTAC concentrations to generate a dose-response curve.
-
Plot the percentage of protein degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
From the curve, determine the DC50 (the concentration of PROTAC that induces 50% of the maximal degradation) and the Dmax (the maximum percentage of protein degradation).
Data Presentation
The following tables provide examples of how to present the quantitative data obtained from the experimental evaluation of a hypothetical PROTAC synthesized using this compound.
Table 1: Dose-Dependent Degradation of Target Protein X
| PROTAC Concentration (nM) | % Degradation of Protein X (relative to vehicle) |
| 1 | 15.2 ± 3.1 |
| 10 | 48.5 ± 5.6 |
| 50 | 75.8 ± 4.2 |
| 100 | 88.9 ± 3.5 |
| 500 | 92.1 ± 2.8 |
| 1000 | 93.5 ± 2.5 |
Table 2: Summary of Degradation Parameters for PROTAC-X
| Parameter | Value |
| DC50 | 12.5 nM |
| Dmax | 94% |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimentally derived values.
Conclusion
This compound is a valuable tool for the synthesis of PROTACs for targeted protein degradation. The protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs. The successful application of these methodologies will contribute to the advancement of targeted protein degradation as a promising therapeutic strategy.
Application Notes and Protocols for the Preparation of Antibody-Drug Conjugates using Mal-NO2-Ph-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker, which connects these two components, is critical to the ADC's safety and efficacy. This document provides detailed application notes and protocols for the use of Mal-NO2-Ph-PEG12-NHS , a novel heterobifunctional linker, in the preparation of ADCs.
The This compound linker features three key components:
-
A Maleimide (B117702) group for covalent attachment to thiol-containing moieties, such as a cytotoxic drug.
-
An N-Hydroxysuccinimide (NHS) ester for efficient reaction with primary amines, typically the lysine (B10760008) residues on an antibody.
-
A hydrophilic 12-unit polyethylene (B3416737) glycol (PEG12) spacer to enhance solubility and improve the pharmacokinetic profile of the resulting ADC.
-
A nitro-phenyl (NO2-Ph) group , which can function as a hypoxia-sensitive cleavable trigger. This allows for targeted drug release in the hypoxic microenvironment characteristic of many solid tumors, mediated by nitroreductase enzymes that are upregulated in these conditions.
These application notes will guide researchers through the preparation, purification, and characterization of ADCs using this advanced linker technology.
Data Presentation
While specific experimental data for ADCs constructed with this compound is not yet widely published, the following tables provide an illustrative summary of expected quantitative data based on similar linker technologies. Researchers should generate their own data for each specific ADC construct.
Table 1: Representative Drug-to--Antibody Ratio (DAR) and Conjugation Efficiency
| Parameter | Method | Expected Range | Notes |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, UV/Vis Spectroscopy, Mass Spectrometry | 3.5 - 4.5 | For antibodies with reduced interchain disulfides, a DAR of ~4 is often targeted. |
| Conjugation Efficiency | HIC-HPLC | > 90% | Represents the percentage of antibody that is conjugated with at least one drug-linker molecule. |
| Monomer Purity | Size Exclusion Chromatography (SEC) | > 95% | Indicates the absence of aggregation in the final ADC product. |
Table 2: Illustrative In Vitro Cytotoxicity Data for a Hypoxia-Sensitive ADC
| Cell Line | Target Antigen Expression | Condition | ADC IC50 (nM) | Free Drug IC50 (nM) |
| Tumor Cell Line A | High | Normoxia (21% O2) | 50 - 100 | 1 - 5 |
| Tumor Cell Line A | High | Hypoxia (1% O2) | 1 - 10 | 1 - 5 |
| Tumor Cell Line B | Low | Hypoxia (1% O2) | > 1000 | 1 - 5 |
| Normal Cell Line C | None | Normoxia (21% O2) | > 1000 | 1 - 5 |
Mandatory Visualizations
Caption: Experimental workflow for the preparation of an ADC using this compound.
Caption: Hypoxia-activated cleavage of the NO2-Ph linker.
Caption: Signaling pathway for MMAE-induced apoptosis.
Experimental Protocols
Protocol 1: Preparation of the Drug-Linker Moiety
This protocol describes the conjugation of the this compound linker to a thiol-containing cytotoxic drug.
Materials:
-
This compound linker
-
Thiol-containing cytotoxic drug (e.g., a derivative of Monomethyl Auristatin E - MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the thiol-containing drug in anhydrous DMF or DMSO.
-
Add a slight molar excess (e.g., 1.1 equivalents) of this compound linker to the solution.
-
Add a small amount of DIPEA (e.g., 2-3 equivalents) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, protected from light.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, purify the drug-linker conjugate by preparative HPLC.
-
Lyophilize the purified fractions to obtain the drug-linker as a solid.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Antibody Reduction and Conjugation
This protocol outlines the reduction of the antibody's interchain disulfide bonds and subsequent conjugation to the drug-linker.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Drug-linker solution (from Protocol 1, dissolved in DMSO)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a 2-3 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after desalting, add the drug-linker solution to the reduced antibody. A molar excess of 5-10 fold of the drug-linker over the antibody is a good starting point. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
This protocol describes the analytical methods to determine the quality of the prepared ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Employ a mobile phase gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate (B86663) in phosphate (B84403) buffer).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different ADC species (DAR0, DAR2, DAR4, etc.).
-
2. Purity and Aggregation Analysis by SEC-HPLC:
-
Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.
-
Method:
-
Use an SEC column suitable for monoclonal antibodies.
-
Use an isocratic mobile phase (e.g., PBS, pH 7.4).
-
Monitor the elution at 280 nm.
-
The percentage of the monomer peak relative to the total peak area indicates the purity and extent of aggregation.
-
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Method:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
For hypoxia studies, place a set of plates in a hypoxic chamber (1% O2) for at least 4 hours prior to and during treatment.
-
Treat the cells with serial dilutions of the ADC, free drug, and unconjugated antibody. Include untreated cells as a control.
-
Incubate for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting a dose-response curve.
-
Application Notes and Protocols for Mal-NO2-Ph-PEG12-NHS Reaction with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, Mal-NO2-Ph-PEG12-NHS, is a powerful tool in bioconjugation, enabling the precise and stable linkage of molecules to proteins and peptides. This reagent is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines (e.g., lysine (B10760008) residues), and a nitrophenyl-substituted maleimide (B117702) for highly specific and stable conjugation to sulfhydryl groups found in cysteine residues.
The key innovation of this linker lies in the nitrophenyl substitution on the maleimide ring. Traditional N-alkyl maleimide-thiol conjugates are susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects. The electron-withdrawing nature of the nitrophenyl group in this compound accelerates the hydrolysis of the initial thiosuccinimide adduct to a stable, ring-opened succinamic acid thioether. This irreversible transformation significantly enhances the stability of the conjugate under physiological conditions.[1][2][3][4]
These application notes provide a comprehensive overview of the reaction mechanism, key quantitative parameters, and detailed protocols for the effective use of this compound in conjugating payloads to cysteine-containing biomolecules.
Data Presentation
Reaction Parameters and Efficiency
The successful conjugation of this compound to a target protein involves two sequential reactions. The efficiency of each step is influenced by several factors, which are summarized below.
| Parameter | NHS Ester Reaction with Primary Amines | Maleimide Reaction with Cysteine Thiols | Reference(s) |
| Optimal pH | 7.2 - 8.5 | 6.5 - 7.5 | [5] |
| Recommended Temperature | 4°C to Room Temperature (20-25°C) | 4°C to Room Temperature (20-25°C) | |
| Typical Reaction Time | 30 minutes to 2 hours | 1 to 4 hours | [6][7] |
| Molar Ratio (Reagent:Protein) | 5:1 to 20:1 | 10:1 to 20:1 (over available thiols) | |
| Expected Efficiency | High | High |
Comparative Stability of Maleimide-Thiol Conjugates
The N-aryl substitution in this compound offers a significant stability advantage over traditional N-alkyl maleimides.
| Maleimide Type | Key Stability Feature | Half-life of Thiosuccinimide Hydrolysis (pH 7.4, 37°C) | Deconjugation in Serum (over 7 days) | Reference(s) |
| N-Alkyl Maleimide | Prone to retro-Michael reaction | ~27 hours | 35-67% | [2] |
| N-Aryl Maleimide | Rapid hydrolysis to stable ring-opened form | ~1.5 hours | < 20% | [2] |
| N-Fluorophenyl Maleimide | Very rapid hydrolysis | ~0.7 hours | < 20% | [2] |
| N-Nitrophenyl Maleimide (in this compound) | Expected to be very rapid due to strong electron-withdrawing effect | Estimated to be < 0.7 hours | Expected to be very low | [3] |
Note: The kinetic data for the N-Nitrophenyl Maleimide is an estimation based on the trend observed with other electron-withdrawing N-aryl substituents.
Experimental Protocols
Two-Step Conjugation of a Payload to a Cysteine-Containing Protein
This protocol describes a general two-step procedure for conjugating a payload (e.g., a small molecule drug, peptide, or oligonucleotide) containing a primary amine to a cysteine-containing protein (e.g., an antibody) using this compound.
Materials:
-
Cysteine-containing protein (e.g., antibody)
-
Amine-containing payload
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (for NHS ester reaction): Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-8.0. Avoid buffers containing primary amines like Tris.
-
Reaction Buffer B (for maleimide reaction): Phosphate buffer, pH 6.5-7.0, containing 1-2 mM EDTA.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Desalting columns or dialysis equipment for purification.
Procedure:
Step 1: Reaction of this compound with Amine-Containing Payload
-
Preparation of Reagents:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve the amine-containing payload in Reaction Buffer A to a final concentration of 1-10 mg/mL.
-
-
NHS Ester Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the payload solution.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Purification of the Maleimide-Activated Payload:
-
Remove the excess, unreacted this compound and the NHS by-product using a desalting column or dialysis against Reaction Buffer B.
-
Step 2: Reaction of Maleimide-Activated Payload with Cysteine-Containing Protein
-
Preparation of Protein:
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteine thiols, treat the protein with a 10- to 50-fold molar excess of TCEP in Reaction Buffer B for 30-60 minutes at room temperature.
-
If TCEP was used, it does not need to be removed before the maleimide reaction.
-
-
Maleimide-Thiol Conjugation:
-
Add the purified maleimide-activated payload from Step 1 to the protein solution. Use a 10- to 20-fold molar excess of the activated payload relative to the number of available cysteine residues on the protein.
-
Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C, with gentle mixing. The reaction should be performed in a vessel flushed with nitrogen or argon to minimize thiol oxidation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to quench any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final protein-payload conjugate from excess reagents and by-products using a desalting column, size-exclusion chromatography (SEC), or dialysis against an appropriate storage buffer (e.g., PBS).
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the integrity of the conjugate.
-
Visualizations
Caption: Reaction mechanism of the two-step conjugation process.
Caption: A typical experimental workflow for two-step bioconjugation.
References
Application Notes and Protocols for the Development of a PROTAC Library with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG) linkers. PROTACs are innovative heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2][3] The modular nature of a PROTAC, which consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization.[1][4]
PEG linkers are frequently used in PROTAC design due to their significant advantages.[5][6] They enhance the hydrophilicity and solubility of what are often large, lipophilic PROTAC molecules, which can improve cell permeability and overall drug-like properties.[7][8][9] Furthermore, the flexibility and variable length of PEG chains allow for precise control over the spatial orientation between the two ligands, a critical factor for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) required for efficient ubiquitination and degradation.[1][6][7]
This document outlines the core principles of developing a PROTAC library with PEG linkers, providing detailed synthetic and biological evaluation protocols, representative data, and visual workflows to guide researchers in this field.
PROTAC Mechanism of Action
PROTACs function as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[3][10] This induced proximity facilitates the transfer of ubiquitin from an E2-ubiquitin-conjugating enzyme to the target protein, tagging it for degradation by the 26S proteasome.[3][11] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[3][12]
Workflow for PROTAC Library Development
The development of an effective PROTAC requires a systematic approach. The process begins with the selection of a protein target and appropriate ligands. A library of PROTACs is then synthesized, typically by varying the length and composition of the PEG linker. This library is subsequently screened through a series of biological assays to identify lead candidates with optimal degradation potency and favorable pharmacological properties.[12][][14]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. portlandpress.com [portlandpress.com]
- 14. escholarship.org [escholarship.org]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using Mal-NO2-Ph-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
Solid-phase synthesis offers a robust and efficient methodology for the construction of PROTACs. This technique simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is amenable to parallel synthesis for the rapid generation of PROTAC libraries. The general strategy involves immobilizing one of the ligands onto a solid support, followed by the sequential addition of the linker and the second ligand.
This document provides detailed protocols for the solid-phase synthesis of PROTACs utilizing the Mal-NO2-Ph-PEG12-NHS linker. This heterobifunctional linker features a maleimide (B117702) group for reaction with thiol-containing moieties (e.g., cysteine residues) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues or N-terminal amines). The PEG12 spacer enhances solubility and provides the necessary flexibility for efficient ternary complex formation.
Quantitative Data Summary
The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. These values are illustrative and may vary depending on the specific ligands, resin, and reaction conditions used.
| Parameter | Typical Value | Analytical Method |
| Resin Loading | 0.5 - 1.0 mmol/g | UV-Vis Spectroscopy (e.g., Fmoc quantification) |
| E3 Ligase Ligand Coupling Efficiency | >90% | Kaiser Test / Chloranil Test |
| Linker Coupling Efficiency | >95% | Kaiser Test / Chloranil Test |
| POI Ligand Coupling Efficiency | >90% | Kaiser Test / Chloranil Test |
| Crude Purity (Post-Cleavage) | 70 - 90% | Analytical HPLC |
| Purified Yield | 15 - 40% | Mass Measurement |
| Final Purity | >98% | Analytical HPLC |
| PROTAC Characterization | Parameter | Value | Method |
| Identity Confirmation | Molecular Weight (Expected) | Varies based on ligands | - |
| Molecular Weight (Observed) | Matches expected value | LC-MS | |
| Structural Confirmation | ¹H NMR | Conforms to expected structure | NMR Spectroscopy |
| Purity Assessment | HPLC Retention Time | Varies | Analytical HPLC |
Experimental Protocols
Materials and Reagents
-
Aminomethylated polystyrene resin (or other suitable solid support)
-
E3 ligase ligand with a suitable functional group for immobilization (e.g., carboxylic acid)
-
Protein of Interest (POI) ligand with a free amine or thiol group
-
This compound linker
-
Coupling reagents: HATU, HOBt, DIC, DIPEA
-
Solvents: DMF, DCM, MeOH
-
Reagents for monitoring reactions: Kaiser test kit, Chloranil test reagents
-
Cleavage cocktail: TFA, TIS, Water (e.g., 95:2.5:2.5 v/v/v)
-
Ether for precipitation
Protocol 1: Immobilization of E3 Ligase Ligand on Solid Support
This protocol describes the immobilization of an E3 ligase ligand containing a carboxylic acid onto an aminomethylated resin.
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a reaction vessel.
-
Ligand Coupling Solution: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (2-3 eq. relative to resin loading), HATU (2-3 eq.), and DIPEA (4-6 eq.) in DMF.
-
Coupling Reaction: Add the ligand coupling solution to the swollen resin. Shake the mixture at room temperature for 16-24 hours.
-
Washing: After the reaction, drain the solvent and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling.
Protocol 2: Attachment of the this compound Linker
This protocol details the attachment of the heterobifunctional linker to the immobilized E3 ligase ligand. This example assumes the E3 ligase ligand was immobilized via an amide bond, leaving a free amine on the ligand for linker attachment. If the immobilized ligand does not have a free amine, this protocol will need to be adapted.
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.
-
Linker Coupling Solution: Dissolve the this compound linker (1.5-2 eq.) and DIPEA (3-4 eq.) in DMF.
-
Coupling Reaction: Add the linker solution to the resin and shake at room temperature for 4-6 hours. The NHS ester will react with the free amine on the immobilized ligand.
-
Washing: Wash the resin as described in Protocol 1, Step 4.
-
Drying: Dry the resin under vacuum.
Protocol 3: Coupling of the Protein of Interest (POI) Ligand
This protocol describes the final coupling of the POI ligand to the linker. This example assumes the POI ligand contains a free thiol group that will react with the maleimide moiety of the linker.
-
Resin Swelling: Swell the resin-bound E3 ligand-linker construct in a degassed buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5) containing an organic co-solvent like DMF if necessary for solubility.
-
POI Ligand Solution: Dissolve the thiol-containing POI ligand (2-3 eq.) in the same degassed buffer.
-
Coupling Reaction: Add the POI ligand solution to the resin. Shake the mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Washing: Wash the resin with the reaction buffer, followed by DMF, DCM, and MeOH.
-
Drying: Dry the resin under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Precipitation: Precipitate the crude PROTAC by adding cold diethyl ether.
-
Purification: Centrifuge to collect the precipitate, and purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
Visualizations
PROTAC Mechanism of Action
Application Notes and Protocols for the Purification of PROTACs Synthesized with Mal-NO2-Ph-PEG12-NHS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of PROTACs often involves multi-step reactions, resulting in a crude mixture containing the desired product, unreacted starting materials, and various side products. Effective purification is therefore a critical step to ensure the quality, potency, and safety of the final PROTAC compound.
This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the Mal-NO2-Ph-PEG12-NHS linker. This linker possesses a maleimide (B117702) group for conjugation to thiol-containing molecules, a nitro-phenyl group that adds hydrophobicity, a 12-unit polyethylene (B3416737) glycol (PEG) spacer for flexibility and solubility, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The purification strategies outlined below are based on the physicochemical properties imparted by this linker and the conjugated target and E3 ligase binders.
General Purification Workflow
The purification of a PROTAC is a multi-step process that typically involves an initial capture step followed by one or more polishing steps to achieve high purity. The choice of techniques depends on the specific properties of the PROTAC molecule.
Caption: General workflow for PROTAC purification.
Purification Techniques
Several chromatography techniques can be employed for the purification of PROTACs. The most common and effective methods are detailed below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[1][2] It is a high-resolution technique suitable for both purification and analysis of PROTACs, which often possess significant hydrophobic character due to the aromatic rings in the binders and the nitro-phenyl group in the linker.[1]
Principle: The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile (B52724) or water/methanol). Molecules are eluted by increasing the concentration of the organic solvent, with more hydrophobic compounds eluting later.
Advantages:
-
High resolution and separating power.[1]
-
Well-established and widely available.
-
Compatible with mass spectrometry for fraction analysis.
Disadvantages:
-
Can use denaturing conditions (organic solvents, acids) which may not be suitable for all PROTACs, especially those with sensitive protein binders.
-
The NHS ester is prone to hydrolysis in aqueous conditions, so purification should be performed efficiently.[3]
Caption: Step-by-step workflow for RP-HPLC purification.
Detailed Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% TFA.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Column Equilibration:
-
Install a preparative C18 column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude PROTAC sample in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatography and Fraction Collection:
-
Inject the prepared sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the column effluent using a UV detector at appropriate wavelengths (e.g., 254 nm for aromatic systems and 280 nm for proteins/peptides).
-
Collect fractions corresponding to the desired peaks.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity and identity using analytical RP-HPLC and LC-MS.[4]
-
Pool the fractions containing the pure PROTAC.
-
Remove the solvent by lyophilization or evaporation under reduced pressure.
-
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (size).[5][6] It is a non-adsorptive technique that is particularly useful as a polishing step to remove small molecule impurities or to separate monomers from aggregates.[5]
Principle: The stationary phase consists of porous beads. Large molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and have a longer path, thus eluting later.[7]
Advantages:
-
Mild, non-denaturing conditions preserve the biological activity of the PROTAC.[5]
-
Effective for buffer exchange and desalting.
-
Good for removing aggregates or small molecule contaminants.
Disadvantages:
-
Lower resolution compared to RP-HPLC.
-
Sample dilution can occur.[5]
Caption: Step-by-step workflow for SEC purification.
Detailed Methodology:
-
Mobile Phase Preparation:
-
Prepare an appropriate buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Filter and degas the buffer.
-
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.
-
-
Sample Preparation:
-
The sample should be fully solubilized in the mobile phase. If from a previous RP-HPLC step, the solvent should be exchanged to the SEC mobile phase.
-
Concentrate the sample if necessary, as SEC works best with a small injection volume.
-
Clarify the sample by centrifugation or filtration.
-
-
Chromatography and Fraction Collection:
-
Inject the sample onto the column.
-
Elute with the mobile phase under isocratic conditions.
-
Collect fractions based on elution volume, with larger molecules eluting first.
-
-
Post-Purification Processing:
-
Analyze fractions for purity.
-
Pool and concentrate the pure fractions.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing, high-salt conditions.[8][9] It is a good alternative or complement to RP-HPLC and IEX.[8][10]
Principle: At high salt concentrations, water molecules form hydration shells around proteins, exposing hydrophobic patches. These patches can then bind to the hydrophobic ligands on the HIC stationary phase. Elution is achieved by decreasing the salt concentration.[11][12]
Advantages:
-
Maintains the native structure and function of biomolecules.[11]
-
Can effectively remove aggregates.[8]
-
Complementary selectivity to IEX and SEC.[9]
Disadvantages:
-
Requires high salt concentrations, which might affect the stability of some PROTACs.
-
Method development can be more complex than for other techniques.
Caption: Step-by-step workflow for HIC purification.
Detailed Methodology:
-
Buffer Preparation:
-
Binding Buffer (A): A high concentration of a lyotropic salt (e.g., 1-2 M ammonium (B1175870) sulfate) in a buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer (B): The same buffer as A, but without the salt.
-
-
Column Equilibration:
-
Equilibrate the HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose) with Binding Buffer A.
-
-
Sample Preparation:
-
Adjust the salt concentration of the sample to match that of the Binding Buffer by adding salt or diluting with the buffer.
-
Filter the sample.
-
-
Chromatography and Fraction Collection:
-
Load the sample onto the column.
-
Wash the column with Binding Buffer to remove unbound impurities.
-
Elute the bound PROTAC by applying a decreasing salt gradient (from 100% Buffer A to 100% Buffer B).
-
Collect fractions.
-
-
Post-Purification Processing:
-
Analyze fractions for purity.
-
Desalt the pooled fractions using SEC or dialysis.
-
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance metrics for the described purification techniques when applied to PROTACs. Actual values will vary depending on the specific PROTAC molecule and the optimization of the method.
| Purification Technique | Typical Purity Achieved (%) | Typical Yield (%) | Resolution | Key Application |
| Reverse-Phase HPLC | >98% | 50-80% | Very High | Primary purification, high-purity polishing |
| Size-Exclusion Chromatography | 90-95% (as polishing step) | 80-95% | Low | Aggregate/dimer removal, buffer exchange |
| Hydrophobic Interaction Chromatography | 95-98% | 60-90% | High | Intermediate purification, aggregate removal |
| Ion-Exchange Chromatography | 95-98% | 70-95% | High | Separation of charge variants |
Purity Assessment
After each purification step, it is crucial to assess the purity and identity of the PROTAC.
-
Analytical RP-HPLC: A rapid and high-resolution method to determine the purity of collected fractions. A sharp, symmetrical peak indicates high purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the purified PROtac, confirming its identity.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation of the final product, although it requires a larger amount of material.
-
Functional Assays: Ultimately, the activity of the PROTAC in cellular degradation assays confirms that the purification process has yielded a functional molecule.[13]
References
- 1. hplc.eu [hplc.eu]
- 2. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Hydroxysuccinimide active ester [schem.jp]
- 4. waters.com [waters.com]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. goldbio.com [goldbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 9. goldbio.com [goldbio.com]
- 10. Use and application of hydrophobic interaction chromatography for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. youtube.com [youtube.com]
- 13. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for In-Vitro Ubiquitination Assays Using Mal-NO2-Ph-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The covalent attachment of ubiquitin to a substrate protein is orchestrated by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, making it a key target for therapeutic intervention.
In-vitro ubiquitination assays are fundamental tools for dissecting the mechanisms of this pathway and for screening for modulators of specific E3 ligases. This document provides detailed application notes and protocols for utilizing Mal-NO2-Ph-PEG12-NHS , a heterobifunctional, photocleavable linker, to study E3 ligase-substrate interactions and to isolate ubiquitinated products from in-vitro ubiquitination reactions.
This compound possesses three key features that can be leveraged in these assays:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues).
-
A maleimide group that reacts with sulfhydryls (e.g., cysteine residues).
-
A photocleavable nitrobenzyl (NO2-Ph) group that can be cleaved upon exposure to UV light (typically 340-365 nm).
These functionalities allow for the covalent crosslinking of an E3 ligase to its substrate, facilitating the study of their interaction and the subsequent isolation of the ubiquitinated substrate. The photocleavable nature of the linker enables the release of the captured protein for downstream analysis, such as mass spectrometry.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the in-vitro ubiquitination cascade and a general workflow for utilizing this compound to study E3-substrate interactions and isolate ubiquitinated products.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using this compound
This protocol describes the conjugation of two proteins (Protein A and Protein B) using the heterobifunctional linker. Protein A should have accessible primary amines (lysine residues), and Protein B should have an accessible free sulfhydryl group (cysteine residue). If Protein B does not have a free cysteine, one can often be introduced via site-directed mutagenesis.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Protein A (e.g., E3 ligase) in an amine-free buffer (e.g., PBS, HEPES)
-
Protein B (e.g., substrate) in a suitable buffer
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
Step 1: Reaction of NHS Ester with Protein A
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
Dissolve Protein A in Conjugation Buffer at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the linker stock solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Reaction of Maleimide with Protein B
-
Immediately after desalting, add Protein B to the linker-activated Protein A. A 1:1 molar ratio of Protein A to Protein B is a good starting point, but this may need to be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The resulting solution contains the crosslinked Protein A-Protein B complex. This can be used directly in the in-vitro ubiquitination assay or further purified if necessary.
| Parameter | Recommended Value | Notes |
| Linker:Protein A Molar Ratio | 10:1 to 20:1 | Optimization may be required based on the number of accessible lysines on Protein A. |
| NHS Ester Reaction pH | 7.2 - 8.0 | Higher pH increases the rate of hydrolysis of the NHS ester. |
| NHS Ester Reaction Time | 30-60 min at RT or 2h at 4°C | |
| Maleimide Reaction pH | 6.5 - 7.5 | Maleimide group is unstable at pH > 7.5. |
| Maleimide Reaction Time | 1-2h at RT or overnight at 4°C |
Protocol 2: In-Vitro Ubiquitination Assay with Crosslinked E3-Substrate Complex
This protocol outlines a typical in-vitro ubiquitination reaction using the pre-formed E3-substrate complex.[1][2][3][4]
Materials:
-
Crosslinked E3-Substrate Complex (from Protocol 1)
-
Recombinant E1 Activating Enzyme
-
Recombinant E2 Conjugating Enzyme (specific for the E3 of interest)
-
Recombinant Ubiquitin
-
10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
10 mM ATP solution
-
Deionized Water
-
SDS-PAGE sample buffer
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction volume is 20-50 µL.
-
Add the reaction components in the following order:
-
Deionized Water
-
10x Ubiquitination Buffer
-
E1 Enzyme
-
E2 Enzyme
-
Ubiquitin
-
Crosslinked E3-Substrate Complex
-
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30-37°C for 30-90 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate, ubiquitin, or any tags present on the proteins.
| Component | Suggested Final Concentration |
| E1 Enzyme | 50 - 100 nM |
| E2 Enzyme | 0.2 - 1 µM |
| E3-Substrate Complex | 0.1 - 0.5 µM |
| Ubiquitin | 5 - 20 µM |
| ATP | 1 - 5 mM |
Controls: It is essential to include negative controls, such as reactions lacking E1, E2, E3, or ATP, to confirm that the observed ubiquitination is enzymatic and dependent on all components of the cascade.
Protocol 3: Affinity Purification and Photocleavage of the Ubiquitinated Substrate
This protocol is designed for the isolation of the ubiquitinated substrate after the in-vitro reaction, assuming one of the proteins (e.g., the E3 ligase) has an affinity tag (e.g., His-tag, FLAG-tag).
Materials:
-
Terminated ubiquitination reaction mixture
-
Appropriate affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)
-
Wash Buffer (specific to the affinity resin)
-
Elution Buffer (for non-photocleavage elution, if needed)
-
UV lamp (340-365 nm)
Procedure:
-
Incubate the terminated reaction mixture with the affinity resin according to the manufacturer's instructions to capture the tagged protein and its crosslinked partner.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Resuspend the resin in a minimal volume of a suitable buffer (e.g., PBS).
-
Expose the resin slurry to UV light (340-365 nm) for 5-15 minutes to cleave the nitrobenzyl linker. The optimal exposure time should be determined empirically.
-
Centrifuge the sample to pellet the resin.
-
Collect the supernatant, which now contains the released, ubiquitinated substrate.
-
Analyze the eluted proteins by SDS-PAGE, silver staining, or Western blotting. For more detailed analysis of ubiquitination sites, the sample can be prepared for mass spectrometry.[5][6]
| Parameter | Recommended Condition | Notes |
| Photocleavage Wavelength | 340 - 365 nm | |
| Photocleavage Time | 5 - 15 minutes | Optimization is recommended to ensure complete cleavage without damaging the protein. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | - Inactive NHS ester or maleimide- Insufficient linker concentration- Inaccessible amines or sulfhydryls | - Use fresh linker stock- Increase linker:protein molar ratio- Ensure protein folding allows for accessibility of reactive groups |
| No ubiquitination observed | - Inactive enzyme(s)- Incorrect buffer conditions- E3-substrate interaction disrupted by linker | - Use fresh, active enzymes- Verify buffer composition and pH- Try conjugating the linker to the other protein first |
| Incomplete photocleavage | - Insufficient UV exposure time or intensity | - Increase exposure time or use a more powerful UV source |
| High background in purification | - Non-specific binding to affinity resin | - Increase stringency of wash buffers (e.g., add mild detergents) |
Conclusion
The use of this compound provides a powerful tool for the in-vitro investigation of E3 ligase-substrate interactions. By covalently linking the E3 and substrate, transient interactions can be captured. The subsequent in-vitro ubiquitination reaction allows for the modification of the captured substrate. Finally, the photocleavable nature of the linker enables the release of the ubiquitinated substrate for downstream analysis. This approach can aid in the confirmation of E3-substrate pairs, the mapping of ubiquitination sites, and the screening of small molecule modulators of E3 ligase activity. As with any biochemical assay, optimization of the reaction conditions for each specific E3-substrate system is recommended to achieve the best results.
References
- 1. A bimolecular affinity purification method under denaturing conditions for rapid isolation of a ubiquitinated protein for mass spectrometry analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Photocrosslinking Activity-Based Probes for Ubiquitin RING E3 Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation of ubiquitinated substrates by tandem affinity purification of E3 ligase–polyubiquitin-binding domain fusions (ligase traps) | Springer Nature Experiments [experiments.springernature.com]
- 5. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weighing in on Ubiquitin: The Expanding Role of Mass Spectrometry-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Labeling with Mal-NO2-Ph-PEG12-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-NO2-Ph-PEG12-NHS reagent is a heterobifunctional crosslinker that enables the conjugation of molecules to peptides. This reagent contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester facilitates the covalent attachment to primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond. The maleimide group can specifically react with thiol groups, typically found in cysteine residues. The inclusion of a 12-unit polyethylene (B3416737) glycol (PEG) spacer increases the solubility of the labeled peptide in aqueous solutions. The nitro-phenyl group may serve as a cleavable linker under specific conditions or as a component for particular analytical applications.
These application notes provide a detailed protocol for the labeling of peptides with this compound, offering guidance on reaction conditions, purification, and data analysis.
Data Presentation
Table 1: Key Parameters for Peptide Labeling with this compound
| Parameter | Recommended Value/Range | Notes |
| Reagent Information | ||
| Molecular Formula | C42H62N4O21[1] | |
| Molecular Weight | 959.00 g/mol [1] | |
| Reaction Conditions | ||
| Peptide Concentration | 1-10 mg/mL[2] | Higher concentrations can improve reaction efficiency. |
| Molar Excess of NHS Ester | 8-20 fold[2][3] | The optimal ratio may need to be determined empirically. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer[2][3] | Avoid buffers containing primary amines (e.g., Tris).[3] |
| Reaction pH | 8.3 - 8.5[2][4] | Crucial for efficient labeling of primary amines.[2] |
| Solvent for NHS Ester | DMSO or DMF (amine-free)[2][3] | Dissolve immediately before use.[3] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice[3] | |
| Purification and Analysis | ||
| Purification Method | Gel filtration (e.g., Sephadex G25), HPLC[5][6][7] | To remove unreacted crosslinker and byproducts. |
| Post-labeling Storage | -20°C to -80°C[5] | Aliquot to avoid freeze-thaw cycles.[5] |
Experimental Protocols
Materials Required
-
Peptide containing a primary amine (N-terminus or lysine residue)
-
This compound ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., Sephadex G-25 desalting column or HPLC system)
-
Spectrophotometer or other analytical instrument for quantification
Protocol for Peptide Labeling
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[2]
-
-
NHS Ester Reagent Preparation:
-
Labeling Reaction:
-
Slowly add the desired molar excess of the dissolved NHS ester to the peptide solution while gently vortexing. A molar excess of 8-20 fold is a good starting point, but the optimal ratio should be determined experimentally.[2][3]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines, such as 1 M Tris-HCl, can be added. Incubate for an additional 15-30 minutes.
-
-
Purification of the Labeled Peptide:
-
Remove the unreacted this compound and reaction byproducts by gel filtration using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[5]
-
Alternatively, high-performance liquid chromatography (HPLC) can be used for purification, which is particularly useful for achieving high purity.[6][7]
-
-
Analysis and Storage:
-
Determine the concentration of the labeled peptide using a suitable method, such as UV-Vis spectrophotometry or a protein assay.
-
The efficiency of the labeling can be assessed by methods like mass spectrometry.
-
Store the purified, labeled peptide at -20°C or -80°C for long-term stability. It is advisable to aliquot the sample to avoid repeated freeze-thaw cycles.[5]
-
Mandatory Visualization
Caption: Experimental workflow for labeling peptides with this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
troubleshooting Mal-NO2-Ph-PEG12-NHS solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Mal-NO2-Ph-PEG12-NHS during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous reaction buffer. What should I do?
A1: It is a common issue for this compound to have poor direct solubility in aqueous buffers. The nitro-phenyl group contributes to its hydrophobicity, which the PEG12 linker may not completely overcome. The recommended best practice is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1] This stock solution can then be carefully added to your aqueous reaction buffer.
Q2: What is the recommended concentration for the this compound stock solution?
A2: A stock solution of 1-10 mg/mL in anhydrous DMSO or DMF is a typical starting point. It is crucial to ensure the reagent is fully dissolved by vortexing briefly before use. The optimal concentration may vary, so it is advisable to prepare the stock solution immediately before use to minimize hydrolysis of the NHS ester.[2]
Q3: After adding the this compound stock solution to my protein in the aqueous buffer, I see precipitation. What is causing this and how can I fix it?
A3: Precipitation upon addition of the organic stock solution can occur for a few reasons:
-
High Organic Solvent Concentration: The final concentration of the organic co-solvent (DMSO or DMF) in your reaction mixture may be too high, causing your protein or the reagent itself to precipitate. Aim to keep the final co-solvent concentration below 10% (v/v).[1]
-
Reagent Aggregation: The this compound molecule may be aggregating. You can try adding the stock solution to the reaction buffer dropwise while gently vortexing to facilitate mixing and prevent localized high concentrations.
-
Protein Instability: The protein may be sensitive to the organic solvent or the change in buffer composition. Ensure your buffer pH is optimal for your protein's stability and not too close to its isoelectric point (pI).
Q4: What are the optimal buffer conditions for performing a conjugation reaction to minimize solubility issues?
A4: The choice of buffer and pH is critical for both solubility and reactivity.
-
Amine-Free Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers, as buffers containing primary amines (like Tris) will compete with your target molecule for reaction with the NHS ester.
-
pH Optimization:
-
For reacting the NHS ester with a primary amine, the optimal pH range is typically 7.2-8.5.[2]
-
For reacting the maleimide (B117702) group with a thiol, the optimal pH range is 6.5-7.5.[2] At pH values above 7.5, the maleimide group can undergo hydrolysis, and it may also react with amines.[2]
-
When performing a two-step conjugation, it is common to first react the NHS ester at a higher pH (e.g., 8.0-8.5) and then adjust the pH down for the maleimide reaction.
-
Q5: How should I store this compound and its stock solution to prevent degradation and solubility problems?
A5: Proper storage is crucial for maintaining the reactivity and solubility of the reagent.
-
Powder: Store the lyophilized powder at -20°C with a desiccant to protect it from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2] Aqueous solutions are not recommended for storage due to the rapid hydrolysis of the NHS ester.[2] If you must store a stock solution in an organic solvent, it should be for a very short period at -20°C or -80°C, and you should take care to minimize freeze-thaw cycles.
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem 1: Reagent Fails to Dissolve in Organic Solvent (DMSO/DMF)
| Possible Cause | Solution |
| Poor Reagent Quality | The reagent may have degraded due to improper storage (e.g., exposure to moisture). |
| Insufficient Solvent | Try increasing the volume of the organic solvent to create a more dilute stock solution. |
| Low-Quality Solvent | Ensure you are using anhydrous (dry) DMSO or DMF of high purity. Water contamination can interfere with solubility and promote hydrolysis. |
Problem 2: Precipitation Occurs Upon Addition of Stock Solution to Aqueous Buffer
| Possible Cause | Solution |
| Final Organic Solvent Concentration is Too High | Keep the final volume of the organic co-solvent in the reaction mixture below 10%. If necessary, prepare a more dilute stock solution. |
| Localized High Concentration | Add the stock solution slowly and dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform mixing. |
| Buffer Incompatibility | Ensure the buffer components and pH are compatible with your protein and the reagent. Perform a small-scale test with the buffer and the reagent stock solution before adding your valuable protein. |
| Protein Concentration is Too High | High protein concentrations can sometimes lead to aggregation when the local environment is changed by the addition of the organic solvent. Try performing the reaction at a lower protein concentration. |
Problem 3: Low Conjugation Efficiency (Potentially Due to Poor Solubility)
| Possible Cause | Solution |
| Reagent Hydrolysis | Prepare stock solutions fresh and use them immediately. Ensure the pH of your reaction buffer is within the optimal range for the specific reactive group (NHS ester or maleimide). |
| Reagent Precipitation | Visually inspect the reaction mixture for any signs of precipitation. If observed, refer to the troubleshooting steps in Problem 2. Consider centrifugation of the reaction mixture and analysis of the supernatant to determine if the conjugate is remaining in solution. |
| Steric Hindrance | The PEG12 linker provides spacing, but if your molecule is very large or the reaction site is sterically hindered, this can affect efficiency. Consider optimizing the molar ratio of the linker to your molecule. |
Data Presentation: Recommended Reaction Conditions
The following table summarizes the generally recommended starting conditions for working with this compound and similar heterobifunctional linkers. Optimization for your specific application is highly recommended.
| Parameter | Recommendation | Notes |
| Stock Solution Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use. |
| Stock Solution Concentration | 1-10 mg/mL | Ensure complete dissolution. |
| Final Organic Co-Solvent in Reaction | < 10% (v/v) | To prevent precipitation of proteins or the reagent. |
| Reaction Buffer (Amine Conjugation) | Phosphate, Borate, or HEPES buffer | Avoid buffers with primary amines (e.g., Tris). |
| pH for NHS Ester Reaction (Amine) | 7.2 - 8.5 | Higher pH increases the rate of hydrolysis. |
| pH for Maleimide Reaction (Thiol) | 6.5 - 7.5 | Minimizes side reactions with amines and maleimide ring hydrolysis. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can slow hydrolysis and may be better for protein stability. |
| Storage (Lyophilized Powder) | -20°C with desiccant | Protect from moisture. |
Experimental Protocols
Protocol: Two-Step Conjugation of a Protein (with Amines) to a Thiol-Containing Molecule
This protocol provides a general workflow. Molar ratios and incubation times should be optimized for your specific molecules.
Step 1: Reaction of this compound with the Amine-Containing Protein
-
Prepare Protein Solution: Dissolve your amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.5-8.0) at a concentration of 1-10 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the stock solution dropwise while gently vortexing. Ensure the final DMSO concentration is below 10%.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove Excess Linker: Remove the unreacted linker using a desalting column or dialysis against a buffer suitable for the next step (e.g., PBS, pH 7.0, with 1-5 mM EDTA).
Step 2: Reaction of the Maleimide-Activated Protein with the Thiol-Containing Molecule
-
Prepare Thiolated Molecule: Dissolve your thiol-containing molecule in a reaction buffer (e.g., PBS, pH 6.5-7.5, with 1-5 mM EDTA to prevent disulfide bond formation). If your molecule has disulfide bonds, they must be reduced first (e.g., with TCEP) and the reducing agent removed prior to this step.
-
Combine and React: Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated protein solution from Step 1.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol.
-
Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted molecules.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Competing conjugation and hydrolysis reactions of the linker.
References
Technical Support Center: Optimizing PROTAC Linker Length from a PEG12 Starting Point
This guide is designed for researchers, scientists, and drug development professionals who are optimizing Proteolysis Targeting Chimera (PROTAC) linker length, specifically when starting with a PEG12 linker. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your linker optimization strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when a PROTAC with an initial PEG12 linker yields suboptimal results.
Question 1: My PROTAC with a PEG12 linker shows weak or no target degradation. What are the first troubleshooting steps?
Answer: A lack of degradation is a common starting point in PROTAC development. A systematic approach is needed to diagnose the issue.
-
Confirm Target Engagement: First, verify that the two ends of your PROTAC are binding to their respective proteins (the target Protein of Interest - POI, and the E3 ligase) within the cellular environment.
-
Recommendation: Use cellular target engagement assays like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to confirm the PROTAC binds to both the POI and the E3 ligase inside the cell.[1][2] A lack of engagement for either protein suggests a problem with the warhead or the E3 ligase ligand itself, or poor cell permeability.
-
-
Assess Ternary Complex Formation: Even if binary binding occurs, the PROTAC may fail to induce a stable ternary complex (POI-PROTAC-E3 Ligase).
-
Check for Cell Permeability: PROTACs are often large molecules and may have poor membrane permeability.[2][3]
-
Recommendation: If you have confirmed ternary complex formation in vitro but see no activity in cells, assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3][5] Modifications to the linker to improve physicochemical properties may be necessary.[1]
-
If all the above are confirmed, the issue likely lies in the geometry of the ternary complex, which is dictated by the linker. The PEG12 linker may be too long or too short to facilitate a productive complex where ubiquitination can occur.
Caption: Troubleshooting workflow for a non-functional PROTAC.
Question 2: I observe a potent hook effect with my PEG12 PROTAC. Should I change the linker length?
Answer: Yes, linker modification is a valid strategy. The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (POI-PROTAC or E3-PROTAC) instead of the productive ternary complex, reducing degradation efficiency.[2]
-
Shorter Linkers: A shorter, more rigid linker can increase the stability and cooperativity of the ternary complex, which can mitigate the hook effect by favoring the ternary complex over the binary ones.
-
Longer Linkers: Conversely, if the PEG12 linker is already too constrained, a longer linker might allow for a more favorable conformation, though this is less commonly the solution for a strong hook effect.
Recommendation: Synthesize and test a series of PROTACs with shorter linkers (e.g., PEG8, PEG6, PEG4) and assess their dose-response curves for degradation.
Question 3: How do I decide whether to synthesize shorter or longer linkers starting from PEG12?
Answer: The decision to shorten or lengthen the linker is empirical and depends on the specific POI-E3 ligase pair.[6] There is no universal rule, but a systematic approach is key.
-
General Strategy: It is common practice to synthesize a small library of PROTACs with both shorter and longer linkers.[6] Starting from PEG12, a reasonable next step would be to synthesize PROTACs with PEG8 and PEG16/18 linkers.
-
Consider the System: For some targets, longer linkers are favored. For example, studies on BTK degraders have shown that longer linkers (≥ 4 PEG units) can be more effective.[6][7] In other cases, such as for some ERα degraders, a 16-atom linker was found to be significantly more potent than a 12-atom linker.[8][9]
-
Structural Modeling: If structural information is available for your POI and E3 ligase, computational modeling can help predict which linker lengths might be optimal for forming a productive ternary complex, potentially saving synthetic effort.
Caption: A systematic workflow for linker length optimization.
Data Presentation: Impact of Linker Length
Systematic variation of linker length has a profound impact on PROTAC efficacy. The optimal length is target-dependent. The following tables summarize hypothetical but illustrative data based on trends reported in the literature.
Table 1: Effect of PEG Linker Length on Degradation Potency (DC₅₀)
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A1 | PEG4 | 14 | 120 | >90 |
| PROTAC-A2 | PEG8 | 26 | 35 | >95 |
| PROTAC-A3 | PEG12 | 38 | 250 | ~60 |
| PROTAC-A4 | PEG18 | 56 | 95 | >90 |
In this hypothetical case for "Protein A," the starting PEG12 linker is suboptimal. Shortening the linker to PEG8 significantly improves potency.
Table 2: Effect of Linker Composition and Length on Ternary Complex Formation and Permeability
| PROTAC Variant | Linker Type | Ternary Complex Kᴅ (nM) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-B1 | Alkyl C12 | 85 | 0.8 |
| PROTAC-B2 | PEG8 | 40 | 2.1 |
| PROTAC-B3 | PEG12 | 150 | 2.9 |
| PROTAC-B4 | PEG16 | 98 | 2.5 |
In this example for "Protein B," the PEG12 linker results in weak ternary complex formation. Shortening to PEG8 improves complex stability and maintains good permeability.
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying target protein reduction and determining DC₅₀ and Dₘₐₓ values.[10][11]
Materials:
-
6-well cell culture plates
-
PROTAC stock solutions in DMSO
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies (for target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[7][10]
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTACs (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 16-24 hours). Include a vehicle-only control.[7][10]
-
Cell Lysis: After incubation, aspirate the media and wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10][12]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[10][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against the target protein overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis: Apply ECL substrate and capture the signal with an imager. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to generate a dose-response curve.
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[13] It is crucial for confirming that a stable ternary complex is also a productive one.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UbcH5b)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC and DMSO vehicle
Methodology:
-
Master Mix Preparation: On ice, prepare a master mix containing buffer, ATP, E1, E2, Ubiquitin, and the POI. The final concentrations should be optimized for your system.
-
Reaction Setup: In separate tubes, assemble the final reactions:
-
Complete Reaction: Master Mix + E3 Ligase + PROTAC
-
Negative Control 1 (No PROTAC): Master Mix + E3 Ligase + DMSO
-
Negative Control 2 (No E3): Master Mix + DMSO + PROTAC
-
-
Incubation: Incubate all reactions at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for your POI.
-
A positive result is indicated by the appearance of a high-molecular-weight smear or a "ladder" of bands above the unmodified POI band in the complete reaction lane, which should be absent or significantly reduced in the control lanes.[13]
-
Caption: The PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
preventing hydrolysis of Mal-NO2-Ph-PEG12-NHS in solution
Welcome to the technical support center for Mal-NO2-Ph-PEG12-NHS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this crosslinker, with a focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
This compound is a heterobifunctional crosslinker. It contains two reactive functional groups:
-
A Maleimide (B117702) group , which reacts specifically with sulfhydryl (thiol) groups (-SH) on molecules like cysteine residues in proteins.
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amine groups (-NH2) on molecules like lysine (B10760008) residues in proteins.
These two groups are connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer, which is hydrophilic and can improve the solubility and reduce aggregation of the resulting conjugate.
Q2: What is hydrolysis and why is it a concern for this compound?
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For this compound, both the maleimide and the NHS ester groups are susceptible to hydrolysis in aqueous solutions.[1][2] This is a critical issue because once hydrolyzed, these groups become non-reactive and can no longer form covalent bonds with their target functional groups (thiols and amines, respectively), leading to a failed conjugation experiment.
Q3: How can I minimize the hydrolysis of the NHS ester group?
The hydrolysis of the NHS ester is highly dependent on the pH of the solution. To minimize hydrolysis:
-
Work at a slightly acidic to neutral pH: The optimal pH range for NHS ester reactions is between 7.2 and 8.5.[3] However, the rate of hydrolysis increases significantly with increasing pH.[1][4]
-
Prepare solutions fresh: Always dissolve this compound in a suitable solvent immediately before use.[5] Do not store it in aqueous solutions.
-
Control the temperature: Lower temperatures can slow down the rate of hydrolysis.[1][4]
Q4: How can I prevent the hydrolysis of the maleimide group?
The maleimide group is also susceptible to hydrolysis, especially at higher pH. To maintain its reactivity:
-
Maintain an optimal pH: The reaction of maleimides with thiols is most efficient at a pH between 6.5 and 7.5.[2][6] Above pH 7.5, the maleimide ring becomes more prone to opening via hydrolysis, rendering it inactive.[2]
-
Avoid basic conditions: Higher pH values will accelerate the hydrolysis of the maleimide group.[7][8]
Q5: In what order should I perform the reactions with a bifunctional linker like this?
Because NHS esters are generally more susceptible to hydrolysis than maleimides, it is a common strategy to perform the reaction with the NHS ester first.[5][9] After the reaction with the amine-containing molecule, any excess, unreacted crosslinker can be removed before proceeding with the reaction with the thiol-containing molecule.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation with amine-containing molecule | Hydrolysis of the NHS ester. | - Ensure the pH of your reaction buffer is between 7.2 and 8.5.[3]- Prepare the this compound solution immediately before adding it to your reaction.[5]- Check your buffer for the presence of primary amines (e.g., Tris), which compete with the reaction. Use a non-amine-containing buffer like phosphate, HEPES, or borate.[1] |
| Low or no conjugation with thiol-containing molecule | Hydrolysis of the maleimide group. | - Maintain the pH of your reaction buffer between 6.5 and 7.5.[2][6]- Avoid exposing the crosslinker to pH values above 7.5 for extended periods.[2] |
| Inconsistent results between experiments | Variable levels of crosslinker hydrolysis. | - Standardize your protocol for preparing and handling the this compound solution. Ensure it is brought to room temperature before opening to prevent moisture condensation.[10]- Use high-purity, anhydrous solvents for initial dissolution if required. |
| Precipitation of the crosslinker upon addition to the aqueous buffer | Poor solubility of the crosslinker. | - First, dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1][3] The final concentration of the organic solvent should typically be kept below 10%.[5] |
Quantitative Data on Hydrolysis
The stability of the reactive groups in this compound is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters and provide guidance on maleimide stability.
Table 1: Half-life of NHS Esters at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][4] |
| 8.0 | 4 | 1 hour[3] |
| 8.6 | 4 | 10 minutes[1][3][4] |
| 8.0 | Room Temperature | 210 minutes[11][12] |
| 8.5 | Room Temperature | 180 minutes[11][12] |
| 9.0 | Room Temperature | 125 minutes[11][12] |
Table 2: Recommended pH Ranges for Reactions
| Functional Group | Optimal Reaction pH | pH to Minimize Hydrolysis |
| NHS Ester | 7.2 - 8.5[3] | < 7.5 |
| Maleimide | 6.5 - 7.5[2][6] | < 7.5 |
Experimental Protocols
Protocol: General Procedure for Dissolving and Handling this compound
-
Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[10]
-
Prepare Anhydrous Solvent: Use a high-purity, anhydrous grade of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Dissolve the Reagent: Immediately before use, dissolve the required amount of this compound in the anhydrous solvent to create a concentrated stock solution.
-
Add to Reaction Buffer: Add the stock solution to your aqueous reaction buffer (e.g., phosphate-buffered saline) with gentle mixing. Ensure the final concentration of the organic solvent is compatible with your biomolecules, typically below 10%.[5]
-
Proceed with Conjugation: Immediately proceed with your conjugation reaction.
Visualizations
Caption: Hydrolysis pathways for the NHS ester and maleimide functional groups.
Caption: Recommended workflow for handling this compound to prevent hydrolysis.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Maleimide-ThCiol Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during maleimide-thiol conjugation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency can be caused by several factors, from the stability of your reagents to the reaction conditions. Below is a systematic guide to troubleshoot this issue.
-
Assess the Reactivity of Your Maleimide (B117702)
-
Potential Cause: Maleimide hydrolysis. The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3]
-
Solution:
-
Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1]
-
If aqueous storage is necessary, use a buffer with a slightly acidic pH (6.0-6.5) and store it at 4°C for short periods. Long-term storage of maleimides in aqueous solutions is not recommended.[1]
-
-
-
Evaluate the Availability of Free Thiols
-
Potential Cause: Your protein or peptide's thiol groups may be oxidized, forming disulfide bonds that are unreactive with maleimides.[2]
-
Solution:
-
Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent.[1][2]
-
To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[1]
-
-
-
Optimize Reaction Conditions
-
Potential Cause: Suboptimal pH. The pH of the reaction buffer is critical for efficient and specific conjugation.
-
Solution: The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.[4][5] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and side reactions with primary amines.[1]
-
Potential Cause: Incorrect Stoichiometry.
-
Solution: An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for labeling proteins.[1][2] However, for larger molecules, steric hindrance can be a factor, and the optimal ratio should be determined empirically.[1]
-
Question: My final product is not stable. What could be the cause?
Answer: Instability of the final conjugate is a common issue, often related to the reversibility of the maleimide-thiol linkage.
-
Potential Cause: Retro-Michael Reaction. The thiosuccinimide bond formed is reversible and can lead to deconjugation, especially in the presence of other thiols like glutathione (B108866) in vivo.[2][4][5]
-
Solution:
-
Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0 for a short period). The resulting ring-opened product is much more stable.[2][5]
-
Use of Stabilizing Maleimides: N-aryl maleimides exhibit accelerated hydrolysis of the thiosuccinimide ring compared to N-alkyl maleimides, leading to more stable conjugates.[6]
-
Question: I'm observing unexpected products in my final sample. What are the likely side reactions?
Answer: Side reactions can complicate purification and compromise the homogeneity of your final product.
-
Potential Cause: Reaction with Amines. At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues.[2][7]
-
Potential Cause: Thiazine (B8601807) Rearrangement. If you are conjugating a molecule to an unprotected N-terminal cysteine, a rearrangement can occur, leading to a stable six-membered thiazine ring.[1][8][9]
-
Potential Cause: Reaction with Histidine. The imidazole (B134444) ring of histidine can act as a nucleophile and react with maleimides, although this is less common.[10]
-
Solution: Maintaining the pH between 6.5 and 7.5 generally favors the reaction with thiols. If histidine reactivity is a concern, further lowering the pH can reduce the nucleophilicity of the imidazole ring.
-
FAQs
What is the mechanism of the maleimide-thiol reaction?
The reaction proceeds via a Michael addition mechanism, where the thiol group acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond in the maleimide ring, forming a stable covalent thioether bond.[4][9]
What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range is 6.5-7.5.[4][5] Within this range, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing side reactions with amines and hydrolysis of the maleimide ring.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5]
How can I quantify the number of free thiols in my protein solution?
Ellman's reagent (DTNB) or 4,4'-dithiodipyridine (DTDP) can be used to quantify the number of free sulfhydryl groups in a sample by measuring the absorbance of the resulting chromophore.[11]
How should I store maleimide-containing reagents?
Maleimide reagents should be stored in an anhydrous solvent like DMSO or DMF at -20°C or -80°C.[1] Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis.[1]
How do I purify my final conjugate?
The choice of purification method depends on the properties of your conjugate. Size-exclusion chromatography (SEC) is a common method to separate the larger conjugate from smaller, unreacted molecules.[1]
Data Presentation
Table 1: pH Influence on Maleimide-Thiol Conjugation and Side Reactions
| pH Range | Thiol Reaction Rate | Maleimide Hydrolysis | Amine Reactivity (e.g., Lysine) | Thiazine Rearrangement (N-terminal Cys) | Recommendation |
| < 6.5 | Slower | Minimal | Minimal | Suppressed | Slower reaction times may be required.[1] |
| 6.5 - 7.5 | Optimal | Low | Minimal (Thiol reaction is ~1000x faster at pH 7.0)[5] | Can occur, increases with pH[8] | Recommended range for optimal selectivity and efficiency. [4][5] |
| > 7.5 | Fast | Significant increase[3][12] | Increases significantly[2][7] | Rapid[8] | Not recommended due to loss of selectivity and maleimide stability. |
| 8.5 - 9.0 | Fast | High | High | Very Rapid | Can be used for intentional post-conjugation hydrolysis of the thiosuccinimide ring.[2] |
Table 2: Comparative Stability of Thiosuccinimide Adducts
| Maleimide Type | Half-life of Retro-Michael Reaction (in presence of Glutathione) | Rate of Thiosuccinimide Ring Hydrolysis | Overall Stability of Final Conjugate | Reference |
| N-Alkyl Maleimide | 20 - 80 hours (for NEM conjugates) | Slow | Less Stable | [13][14] |
| N-Aryl Maleimide | Significantly reduced due to faster competing hydrolysis | Fast | More Stable | [6] |
| N-Phenyl Maleimide | 3.1 hours (for NPM conjugate) | Rapid | More Stable | [15] |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Protein/Peptide Preparation:
-
Dissolve the thiol-containing protein or peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) containing 1-5 mM EDTA.
-
If disulfide bond reduction is necessary, add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes.[1]
-
-
Maleimide Reagent Preparation:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).[1]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like N-acetylcysteine or 2-mercaptoethanol (B42355) to a final concentration that is in excess of the initial maleimide concentration.[16]
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and quenching agent using a desalting column or size-exclusion chromatography (SEC).[1]
-
Protocol 2: Detection of Thiazine Rearrangement by UHPLC-MS/MS
-
Sample Preparation:
-
Dilute an aliquot of the conjugation reaction mixture with a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).[16]
-
-
UHPLC Conditions:
-
Column: C18 column suitable for peptide/protein separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% B over 10-20 minutes is a good starting point. The thiazine isomer often elutes slightly later than the desired succinimide (B58015) thioether conjugate.[16]
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Scan: Scan a mass range appropriate for the expected conjugate mass.
-
MS2 Fragmentation: Select the precursor ion corresponding to the conjugate mass for fragmentation. The thiazine isomer may produce a unique fragment ion that can be used for unambiguous identification.[8][16]
-
Protocol 3: Quantification of Maleimide Hydrolysis by UV-Vis Spectroscopy
-
Principle: The maleimide group has a characteristic UV absorbance at approximately 300 nm, while its hydrolysis product, maleamic acid, does not absorb at this wavelength.[17]
-
Procedure:
-
Prepare a solution of the maleimide-containing compound in the desired aqueous buffer.
-
Monitor the decrease in absorbance at ~300 nm over time using a UV-Vis spectrophotometer.[17]
-
The rate of hydrolysis can be determined from the rate of decrease in absorbance.
-
Visualizations
Caption: Desired reaction pathway and potential side reactions in maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Alkylation of histidine with maleimido-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 16. benchchem.com [benchchem.com]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Enhancing PROTAC Efficiency with PEG12 Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on leveraging a PEG12 linker to improve the efficiency of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses common issues encountered during PROTAC development and experimentation when utilizing a PEG12 linker.
Issue 1: Low or No Target Protein Degradation
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Formation | The length and flexibility of the PEG12 linker may not be ideal for the specific protein of interest (POI) and E3 ligase pair, hindering the formation of a stable ternary complex. Recommendation: Synthesize and test PROTACs with varying linker lengths (e.g., PEG8, PEG16) to identify the optimal linker for your system.[1][2] |
| Poor Cell Permeability | While PEG linkers can improve solubility, a long PEG chain like PEG12 might increase hydrophilicity to an extent that it impedes passive diffusion across the cell membrane. Recommendation: Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider synthesizing PROTACs with more lipophilic linkers (e.g., alkyl chains) or hybrid linkers for comparison. |
| Inefficient Ubiquitination | A stable ternary complex may form, but the spatial orientation of the POI and E3 ligase may not be conducive for efficient ubiquitin transfer from the E2 conjugating enzyme to the lysine (B10760008) residues on the target protein. Recommendation: Perform an in-vitro or in-cell ubiquitination assay to determine if the target protein is being ubiquitinated. If not, a redesign of the linker or the attachment points on the warhead or E3 ligase ligand may be necessary. |
| PROTAC Instability | The PROTAC molecule may be unstable in the experimental conditions (e.g., cell culture media). Recommendation: Assess the stability of the PROTAC in the relevant media over the time course of the experiment using techniques like LC-MS. |
Issue 2: The "Hook Effect"
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations. This is due to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) which predominate over the productive ternary complex.
| Potential Cause | Troubleshooting Steps |
| High PROTAC Concentration | Excessive PROTAC concentrations favor the formation of binary complexes. |
| Recommendation: Perform a full dose-response curve with a wide range of concentrations (from picomolar to high micromolar) to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect. | |
| Low Cooperativity | The PROTAC may not be inducing positive cooperativity in the formation of the ternary complex, meaning the binding of one protein does not enhance the binding of the other. |
| Recommendation: Use biophysical assays such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding affinities of the binary and ternary complexes and determine the cooperativity factor. |
Frequently Asked Questions (FAQs)
Q1: How does a PEG12 linker improve PROTAC efficiency?
A PEG12 linker can enhance PROTAC efficiency through several mechanisms:
-
Improved Solubility and Permeability: The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their handling and bioavailability.[3] A PEG12 linker can offer a good balance, enhancing solubility without excessively increasing polarity, which could negatively impact cell permeability.[4]
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for the successful formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] A PEG12 linker provides a significant span that can accommodate various protein topologies and facilitate the necessary protein-protein interactions for ubiquitination.
-
Reduced Non-specific Binding: The PEG chain can shield the PROTAC from non-specific binding to other proteins or cellular components, potentially reducing off-target effects and increasing the effective concentration of the PROTAC available for target engagement.
Q2: Is a PEG12 linker always the optimal choice?
No, the optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[1][2] While a PEG12 linker is a good starting point for many systems, empirical testing of a range of linker lengths is essential to determine the most effective one for a particular PROTAC. For some systems, a shorter or longer linker may be required to achieve the ideal geometry for efficient ubiquitination.
Q3: How does the flexibility of a PEG12 linker compare to an alkyl linker?
PEG linkers are generally more flexible than alkyl chains of a similar length. This increased flexibility can be advantageous in allowing the PROTAC to adopt multiple conformations to find the most stable and productive ternary complex arrangement. However, in some cases, a more rigid linker may be beneficial to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding.
Q4: What are the key parameters to assess PROTAC efficiency?
The two primary parameters for quantifying PROTAC efficiency are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax indicates greater efficacy.
Quantitative Data Summary
The following table provides a comparative overview of the impact of linker length and composition on PROTAC efficiency for the degradation of Bruton's tyrosine kinase (BTK). The data is synthesized from multiple sources to illustrate the importance of linker optimization.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader 1 | PEG | ~8 (PEG2) | >1000 | <20 | Hypothetical data based on trends |
| BTK Degrader 2 | PEG | ~11 (PEG3) | 250 | 65 | Hypothetical data based on trends |
| BTK Degrader 3 | PEG | ~38 (PEG12) | 25 | >90 | Hypothetical data based on trends |
| BTK Degrader 4 | PEG | ~50 (PEG16) | 100 | 80 | Hypothetical data based on trends |
| BTK Degrader 5 | Alkyl | ~12 | 500 | 50 | Hypothetical data based on trends |
Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual values will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to determine the potency (DC50) and efficacy (Dmax) of a PROTAC by measuring target protein degradation.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare the samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol describes how to use SPR to measure the binding kinetics and affinity of the ternary complex.[5][6]
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the binary interaction.
-
-
Binary Interaction Analysis (PROTAC to Target Protein):
-
In a separate experiment, immobilize the target protein on a sensor chip and inject a series of concentrations of the PROTAC to determine the KD of this binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
Fit the data to an appropriate binding model to determine the kinetic parameters (ka and kd) and the affinity (KD) of the ternary complex.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated as the ratio of the KD of the binary interaction (PROTAC to E3 ligase) to the KD of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aragen.com [aragen.com]
Mal-NO2-Ph-PEG12-NHS stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of Mal-NO2-Ph-PEG12-NHS, a heterobifunctional PROTAC linker. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of the reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term stability, it is recommended to store this compound at or below -20°C under a dry, inert atmosphere such as argon or nitrogen. The product is typically shipped at room temperature, and this short-term exposure should not affect its quality. However, for prolonged storage, stringent conditions are crucial to prevent degradation.
Q2: Is this compound sensitive to moisture and air?
Yes, this compound is moisture-sensitive, primarily due to the N-hydroxysuccinimide (NHS) ester group. The NHS ester can readily hydrolyze in the presence of water, rendering it inactive for conjugation to primary amines. The maleimide (B117702) group is also susceptible to hydrolysis at higher pH. Therefore, it is critical to minimize exposure to moisture and air. Always allow the vial to warm to room temperature before opening to prevent condensation. After use, flush the vial with a dry, inert gas before resealing.
Q3: Can I prepare a stock solution of this compound?
It is strongly advised to prepare solutions of this compound immediately before use. Due to the hydrolytic instability of the NHS ester in aqueous solutions and some organic solvents, stock solutions should not be stored for extended periods. If a stock solution must be prepared, use a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Prepare only the amount needed for the experiment and use it promptly. Discard any unused reconstituted reagent.
Q4: What is the expected shelf-life of this compound?
Q5: How does the nitro group on the phenyl ring affect the stability of the maleimide?
The nitro group is an electron-withdrawing group, which can influence the reactivity and stability of the maleimide. After conjugation to a thiol-containing molecule, the electron-withdrawing nature of the nitro-phenyl group can accelerate the hydrolysis of the succinimide (B58015) ring. This can be advantageous as the ring-opened product is more stable and less prone to retro-Michael addition (deconjugation).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation to amine-containing molecules. | Hydrolysis of the NHS ester. | Ensure the reagent was stored properly at -20°C under a dry, inert atmosphere. Allow the vial to warm to room temperature before opening. Prepare the solution in a dry, compatible organic solvent (e.g., DMSO, DMF) immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the reaction. |
| Inconsistent conjugation efficiency between experiments. | Partial degradation of the reagent due to improper handling. | Aliquot the reagent upon first use to avoid multiple freeze-thaw cycles and repeated exposure to ambient conditions. Always flush the vial with an inert gas before storing. |
| Low or no conjugation to thiol-containing molecules. | Hydrolysis of the maleimide group. | Perform the conjugation reaction within the recommended pH range for maleimides (pH 6.5-7.5). At pH values above 7.5, the maleimide ring can hydrolyze at an accelerated rate. |
| Precipitation of the reagent in the reaction buffer. | Low solubility of the reagent in the aqueous buffer. | Dissolve the reagent in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not affect the stability of your protein or other biomolecules. |
Stability of Functional Groups
The stability of this compound is primarily determined by its two reactive functional groups: the NHS ester and the maleimide.
| Functional Group | Condition | Stability & Reactivity |
| NHS Ester | pH | Optimal reactivity with primary amines at pH 7-9. Hydrolysis rate increases significantly with increasing pH. |
| Temperature | Stable at -20°C. Hydrolysis is accelerated at higher temperatures. | |
| Moisture | Highly susceptible to hydrolysis. Must be handled in a dry environment. | |
| Maleimide | pH | Optimal reactivity with thiols at pH 6.5-7.5. The ring can hydrolyze at pH > 7.5, rendering it unreactive. |
| Temperature | Generally more stable than the NHS ester but can degrade at elevated temperatures. | |
| Competing Nucleophiles | At pH > 7.5, primary amines can compete with thiols for reaction with the maleimide. |
Experimental Protocols
Protocol for Assessing NHS Ester Integrity
This protocol allows for a qualitative assessment of the reactivity of the NHS ester group.
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in dry DMSO immediately before use.
-
Prepare a 100 mM solution of a primary amine-containing molecule (e.g., glycine) in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 8.0.
-
-
Reaction:
-
Add a 10-fold molar excess of the this compound solution to the glycine (B1666218) solution.
-
Incubate the reaction mixture at room temperature for 30 minutes.
-
-
Analysis:
-
Analyze the reaction mixture by a suitable analytical method such as LC-MS or HPLC.
-
The presence of the conjugated product (Mal-NO2-Ph-PEG12-glycine) indicates an active NHS ester. A large peak corresponding to the hydrolyzed NHS ester would indicate degradation of the starting material.
-
Protocol for Assessing Maleimide Integrity
This protocol allows for a qualitative assessment of the reactivity of the maleimide group.
-
Reagent Preparation:
-
Prepare a 10 mM solution of this compound in dry DMSO immediately before use.
-
Prepare a 10 mM solution of a thiol-containing molecule (e.g., N-acetylcysteine) in an amine-free buffer (e.g., PBS) at pH 7.0.
-
-
Reaction:
-
Add an equimolar amount of the this compound solution to the N-acetylcysteine solution.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
-
Analysis:
-
Analyze the reaction mixture by LC-MS or HPLC.
-
The formation of the thioether conjugate indicates a reactive maleimide group.
-
Visualizations
Caption: A generalized experimental workflow for using this compound.
Caption: Key factors influencing the stability of this compound.
troubleshooting low yield in PROTAC synthesis
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My final PROTAC yield is very low. What are the general areas I should investigate?
Low synthetic yield in a multi-step PROTAC synthesis can arise from issues at various stages. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Inefficient Coupling Reactions: The reactions that connect the E3 ligase ligand, the linker, and the target protein ligand are often the most significant points of yield loss.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, stoichiometry of reactants, and the choice of coupling reagents can dramatically impact reaction efficiency.
-
Purification Losses: PROTACs can be challenging to purify due to their complex structures and intermediate polarity, leading to significant loss of material during chromatographic purification.
-
Instability of Intermediates or Final Product: The complex nature of PROTACs and their precursors can sometimes lead to degradation during the synthesis or work-up.
-
Steric Hindrance: The bulky nature of the reacting fragments can hinder the approach of reagents, leading to incomplete reactions.
Q2: I'm seeing a low yield in my amide coupling step to connect the linker. How can I improve it?
Amide coupling is a common method for PROTAC synthesis, but it is also a frequent source of low yields. Here are some troubleshooting steps:
-
Optimize Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered or electron-deficient substrates, stronger activating agents may be necessary.[1]
-
Control Reaction Temperature: Performing the reaction at a lower temperature can minimize side reactions, such as the racemization of chiral carboxylic acids.[1]
-
Ensure Proper Stoichiometry: An excess of the amine or acid can lead to side products or unreacted starting material, complicating purification and reducing the yield of the desired product.
-
Pre-activation of the Carboxylic Acid: Allowing the carboxylic acid to react with the coupling reagent and an activating agent (like HOBt or HATU) before adding the amine can improve yields by ensuring the formation of the activated ester.
-
Solvent Selection: The choice of solvent is crucial. NMP has been identified as an optimal solvent for some PROTAC amide couplings, showing better conversion rates than DMA or DMF.
Here is a decision tree to guide troubleshooting of low amide coupling yields:
Caption: Troubleshooting workflow for low amide coupling yield.
Q3: Would using "click chemistry" improve my synthesis yield?
Yes, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is an excellent strategy to improve PROTAC synthesis yields.[2][3]
Advantages of Click Chemistry for PROTAC Synthesis:
-
High Yields: Click reactions are known for proceeding to near-quantitative yields under mild conditions.[4]
-
Fewer Byproducts: The high selectivity of the reaction minimizes the formation of side products, simplifying purification.[4]
-
Chemoselectivity: These reactions are highly selective and can be performed in the presence of a wide variety of functional groups without the need for protecting groups.[4]
-
Mild Reaction Conditions: The reactions are typically run at or near room temperature in biocompatible solvents.
The use of click chemistry can be particularly advantageous in the later stages of the synthesis to couple large, functionalized fragments.[4]
Q4: I'm losing a lot of my product during purification. What can I do to improve recovery?
PROTACs are often challenging to purify due to their relatively high molecular weight and amphipathic nature. Here are some strategies to minimize yield loss during purification:
-
Optimize Chromatography:
-
Column Loading: Avoid overloading the chromatography column, as this can lead to poor separation and loss of product in mixed fractions.
-
Solvent System: Carefully select the solvent system for your column. A gradient elution may be necessary to effectively separate your product from starting materials and byproducts.
-
Stationary Phase: Consider using a different stationary phase if you are having trouble with separation on standard silica (B1680970) gel.
-
-
Alternative Purification Methods:
-
Preparative HPLC: For difficult separations, preparative HPLC can provide higher resolution and better recovery of pure product.
-
Solid-Phase Organic Synthesis (SPOS): Synthesizing the PROTAC on a solid support can simplify purification, as excess reagents and byproducts can be washed away before cleaving the final product from the resin.[4]
-
-
Minimize Handling Steps: Each transfer of the product from one flask to another can result in material loss. Streamline your work-up and purification process to minimize these transfers.
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Reactant Preparation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 5-10 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the azide-containing fragment (1.0 eq) and the alkyne-containing fragment (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).
-
Catalyst Addition: Add a copper(II) sulfate solution (e.g., 0.1 eq of a 1M aqueous solution) and a reducing agent, such as sodium ascorbate (B8700270) (e.g., 0.2 eq of a 1M aqueous solution).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Common Additive | Key Advantages | Potential Issues |
| EDC | Carbodiimide | HOBt, HOAt | Water-soluble byproducts, mild conditions | Can lead to racemization |
| HATU | Aminium Salt | None | High reactivity, low racemization | Higher cost, byproducts can be difficult to remove |
| COMU | Uronium Salt | None | Very high reactivity, suitable for hindered substrates | High cost |
| T3P | Phosphonic Anhydride | Pyridine | High yielding, byproducts are water-soluble | Can be corrosive |
Visualization of Synthetic Workflow
A typical modular synthesis approach for PROTACs is illustrated below. Optimizing the yield at each step is critical for the overall success of the synthesis.
Caption: A modular workflow for PROTAC synthesis.
References
Technical Support Center: Mal-NO2-Ph-PEG12-NHS Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH on Mal-NO2-Ph-PEG12-NHS conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during conjugation experiments, with a focus on pH-related causes and solutions.
| Problem | Potential pH-Related Cause(s) | Recommended Solutions |
| Low or No Conjugation Yield | Suboptimal pH for Maleimide-Thiol Reaction: The reaction between the maleimide (B117702) group and a thiol (sulfhydryl) group is most efficient within a narrow pH range.[1][2][3] At lower pH, the thiol is protonated and less nucleophilic, slowing the reaction.[4] | - Adjust pH to 6.5-7.5: This is the optimal range for selective and efficient maleimide-thiol conjugation.[1][2][3] - Use appropriate buffers: Phosphate, HEPES, or MOPS buffers are recommended.[4][5][6] |
| Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, especially at alkaline pH.[7][8][9][10][11][12][13][14] This hydrolysis competes with the desired reaction with primary amines.[8][11][12] | - Perform NHS ester reaction at pH 7.2-8.5: While the optimal pH for the reaction with primary amines is around 8.3-8.5[7][9][10], a lower pH within this range (e.g., 7.2-7.5) can be used to balance the reaction rate and the rate of hydrolysis.[8] - Work quickly: Prepare and use the NHS ester solution immediately.[14][15] | |
| Hydrolysis of Maleimide Ring: The maleimide ring can also undergo hydrolysis at pH values above 7.5, rendering it unreactive towards thiols.[2][14] | - Maintain pH within the 6.5-7.5 range: This minimizes maleimide hydrolysis.[2][14] | |
| Non-Specific Conjugation | Reaction of Maleimide with Amines: At pH values above 7.5, the maleimide group can lose its selectivity for thiols and start reacting with primary amines (e.g., lysine (B10760008) residues).[2][3][16] | - Strictly control pH: Keep the pH of the maleimide-thiol reaction at or below 7.5 to ensure chemoselectivity.[2][3] |
| Reaction of NHS Ester with other Nucleophiles: While highly reactive towards primary amines, NHS esters can also react with other nucleophiles, although to a lesser extent. | - Optimize stoichiometry: Use the appropriate molar ratio of the linker to the biomolecule to minimize side reactions. | |
| Poor Reproducibility | Inconsistent pH Measurement and Control: Small variations in pH can significantly impact reaction rates and yields. The pKa of some buffers, like Tris, is highly dependent on temperature.[17] | - Calibrate your pH meter regularly. - Use a buffer with a pKa close to the desired reaction pH. [18][19] - Consider temperature effects on buffer pH. [17] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation step?
The optimal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[1][2][3] Within this range, the thiol group is sufficiently deprotonated to be reactive, while the maleimide group remains stable and highly selective for thiols.[2][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
Q2: What is the optimal pH for the NHS ester-amine conjugation step?
The reaction of an NHS ester with a primary amine is most efficient at a pH of 8.3-8.5.[7][9][10] However, the rate of NHS ester hydrolysis also increases significantly with pH.[8][11][12][14] Therefore, a compromise pH of 7.2-8.5 is often used to achieve a good balance between the conjugation reaction and hydrolysis.[8]
Q3: What are the consequences of performing the conjugation reactions outside the optimal pH ranges?
-
For the maleimide-thiol reaction:
-
For the NHS ester-amine reaction:
Q4: Which buffers are recommended for these conjugation reactions?
-
For the maleimide-thiol reaction (pH 6.5-7.5): Phosphate-buffered saline (PBS), HEPES, and MES are suitable choices.[4][5][6]
-
For the NHS ester-amine reaction (pH 7.2-8.5): Phosphate buffer, borate (B1201080) buffer, or bicarbonate/carbonate buffer can be used.[7][8][10]
Important: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they will compete with the target molecules for reaction with the NHS ester and maleimide groups, respectively.[3][8][15]
Q5: How does pH affect the stability of the this compound linker?
The stability of the linker is pH-dependent due to its two reactive moieties:
-
NHS Ester: The NHS ester is susceptible to hydrolysis, and the rate of hydrolysis increases with pH.[8][11][12][14] For example, the half-life of NHS esters can be several hours at pH 7.0, but only a few minutes at pH 8.6.[8][20]
-
Maleimide: The maleimide group is more stable than the NHS ester but can also hydrolyze at pH values above 7.5.[2][14]
Therefore, it is crucial to prepare solutions of the linker immediately before use and to carefully control the pH during the reaction.[14][15]
Quantitative Data Summary
The following table summarizes the effect of pH on the stability of the reactive groups found in the this compound linker.
| Reactive Group | pH | Half-life of Hydrolysis | Reference(s) |
| NHS Ester | 7.0 (at 0°C) | 4-5 hours | [8] |
| NHS Ester | 8.0 | 1 hour | [20] |
| NHS Ester | 8.6 (at 4°C) | 10 minutes | [8] |
| NHS Ester | 9.0 | < 9 minutes | [21] |
Experimental Protocols
Two-Step Conjugation Protocol
This protocol involves the sequential reaction of the NHS ester followed by the maleimide group.
Materials:
-
Amine-containing biomolecule (Biomolecule-NH2)
-
Thiol-containing biomolecule (Biomolecule-SH)
-
This compound linker
-
Reaction Buffer A (for NHS ester reaction): Phosphate buffer (0.1 M), pH 7.2-8.5
-
Reaction Buffer B (for maleimide reaction): Phosphate buffer (0.1 M) with 5 mM EDTA, pH 6.5-7.5
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column
Procedure:
-
Preparation of Biomolecules:
-
Dissolve the Biomolecule-NH2 in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
If the Biomolecule-SH has disulfide bonds, reduce them using a reducing agent like TCEP. Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer B.
-
-
Activation of Biomolecule-NH2:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add the desired molar excess of the linker solution to the Biomolecule-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Linker:
-
Remove the unreacted linker using a desalting column equilibrated with Reaction Buffer B.
-
-
Conjugation to Biomolecule-SH:
-
Immediately add the maleimide-activated Biomolecule-NH2 to the Biomolecule-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to the reaction mixture.
-
-
Purification:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Visualizations
Caption: Logical workflow for pH optimization in conjugation reactions.
Caption: A decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Buffers for Biochemical Reactions [worldwide.promega.com]
- 18. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC Technical Support Center: Strategies to Minimize the "Hook Effect"
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the "hook effect" observed in PROTAC (Proteolysis Targeting Chimera) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped curve, which can be misleading if not properly understood.[3][4]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[5][] However, when the PROTAC is in excess, it can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][4] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][2]
Q3: Why is it important to minimize the hook effect?
A3: The hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be incorrectly deemed inactive if tested at concentrations that are too high.[7] Accurately determining key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is crucial for structure-activity relationship (SAR) studies and for advancing promising compounds.[8]
Q4: What factors can influence the severity of the hook effect?
A4: Several factors can influence the magnitude of the hook effect, including:
-
PROTAC Concentration: This is the most direct contributor.[4]
-
Binding Affinities: The relative affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[7]
-
Ternary Complex Stability and Cooperativity: PROTACs that induce positive cooperativity, where the binding of one protein partner increases the affinity for the other, can help stabilize the ternary complex and mitigate the hook effect.[1][4]
-
Choice of E3 Ligase: Different E3 ligases have varying expression levels and substrate specificities, which can influence ternary complex formation and the propensity for the hook effect.[9]
-
Cellular Context: Factors like the intracellular concentrations of the target protein and the E3 ligase can impact the equilibrium between binary and ternary complexes.[10]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the hook effect in your PROTAC experiments.
Issue 1: A bell-shaped dose-response curve is observed.
-
Likely Cause: This is the classic presentation of the hook effect.[3]
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: Perform a wide and granular dose-response experiment (e.g., from picomolar to high micromolar) to clearly define the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.[1][2]
-
Determine Optimal Incubation Time: Conduct a time-course experiment at the optimal PROTAC concentration to identify the ideal treatment duration for maximal degradation.[9]
-
Assess Ternary Complex Formation: Utilize biophysical or cellular assays (see Experimental Protocols section) to directly measure ternary complex formation at various PROTAC concentrations. This can help correlate the decrease in degradation with reduced ternary complex levels.[1][7]
-
Issue 2: No protein degradation is observed at any tested concentration.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the entire tested concentration range falling within the hook effect region.[3]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Expand the concentration range significantly (e.g., from 1 pM to 100 µM) to ensure you are not missing the active window.[3]
-
Verify Target and E3 Ligase Expression: Confirm that both the target protein and the recruited E3 ligase are expressed in your cell line using methods like Western blot or qPCR.[3]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a cell permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[11][12]
-
Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET to confirm that the PROTAC is engaging both the target protein and the E3 ligase within the cell.[1]
-
Check Compound Integrity: Ensure the PROTAC is properly stored and prepare fresh stock solutions for your experiments.[9]
-
Issue 3: Degradation is observed, but the maximal degradation (Dmax) is low.
-
Likely Cause: This could indicate inefficient ternary complex formation or rapid protein synthesis that counteracts degradation.
-
Troubleshooting Steps:
-
Enhance Ternary Complex Stability: If possible, consider redesigning the PROTAC with a different linker or E3 ligase ligand to promote more stable and cooperative ternary complex formation.[1][7]
-
Co-treat with a Proteasome Inhibitor: To confirm that the observed degradation is proteasome-dependent, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of the target protein from degradation confirms a proteasome-mediated mechanism.[9]
-
Evaluate Protein Turnover Rate: Understand the basal turnover rate of your target protein. Highly stable proteins may require longer treatment times or more potent PROTACs for significant degradation.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data from hypothetical PROTAC experiments to demonstrate the hook effect.
Table 1: Dose-Response Data for a PROTAC Exhibiting a Pronounced Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 65 |
| 1000 | 30 |
| 10000 | 12 |
Table 2: Comparison of Key Parameters for PROTACs with Varying Hook Effect Severity
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC X | 8 | 92 | Pronounced hook effect observed at concentrations > 50 nM. |
| PROTAC Y | 15 | 95 | Minimal hook effect observed up to 10 µM. |
| PROTAC Z | 5 | 60 | Partial degradation with a moderate hook effect at > 100 nM. |
Experimental Protocols
1. Dose-Response Analysis by Western Blot
This protocol outlines the steps to determine the dose-dependent degradation of a target protein.
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[9] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 4-24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[9]
2. Ternary Complex Formation Assays
Several biophysical assays can be used to directly measure the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase on an SPR sensor chip.
-
Inject the PROTAC at various concentrations to measure the binary interaction.
-
In a separate experiment, inject the target protein in the presence of a constant concentration of the PROTAC to measure ternary complex formation.
-
Analyze the binding kinetics to determine association and dissociation rates, and calculate the binding affinity (KD).[13][14]
-
-
Biolayer Interferometry (BLI):
-
Immobilize a biotinylated E3 ligase onto a streptavidin-coated biosensor.
-
Dip the biosensor into wells containing the target protein and varying concentrations of the PROTAC.
-
Measure the change in interference pattern to monitor the formation of the ternary complex in real-time.[13]
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the E3 ligase in the sample cell of the calorimeter.
-
Titrate the PROTAC into the cell to measure the heat change associated with binary binding.
-
In a separate experiment, place the E3 ligase and the target protein in the sample cell and titrate the PROTAC to measure the thermodynamics of ternary complex formation.
-
This allows for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n), which can be used to calculate the cooperativity factor (α).[13][15]
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Label the E3 ligase and the target protein with a FRET donor and acceptor pair, respectively.
-
In the presence of a PROTAC that induces ternary complex formation, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
-
The intensity of the FRET signal is proportional to the amount of ternary complex formed.[5][10][16]
-
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):
-
Use donor and acceptor beads conjugated to antibodies or tags that recognize the E3 ligase and the target protein.
-
When the ternary complex is formed, the beads are brought into close proximity, generating a chemiluminescent signal.
-
The signal intensity is proportional to the level of ternary complex formation.[2][]
-
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC.[11][17]
-
Principle: The assay measures the diffusion of a compound from a donor well, through a lipid-infused artificial membrane, to an acceptor well.[11]
-
Procedure:
-
A filter plate is coated with a lipid solution to form an artificial membrane.
-
The PROTAC is added to the donor wells.
-
The plate is incubated to allow for diffusion across the membrane into the acceptor wells.
-
The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to rank compounds based on their passive permeability.[11]
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Experimental workflow for PROTAC characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. biocompare.com [biocompare.com]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. PAMPA | Evotec [evotec.com]
Technical Support Center: Optimizing NHS Ester Coupling Reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester coupling reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups on proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[2][5] At a lower pH, the amine groups are protonated, rendering them unreactive.[1][2][6] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][2][6]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
Compatible Buffers:
-
Phosphate-buffered saline (PBS)[2]
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[1][2]
Q3: What is the most common side reaction with NHS esters, and how can it be minimized?
The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water.[7] This reaction competes with the desired amine reaction and results in a non-reactive carboxylic acid, reducing the efficiency of the crosslinking.[7] The rate of hydrolysis is highly dependent on the pH of the reaction buffer.[4][7] To minimize hydrolysis, it is recommended to perform the reaction within the optimal pH range of 7.2-8.5 and to use the NHS ester solution immediately after preparation in an aqueous solution.[1][6] Performing the reaction at a lower temperature (e.g., 4°C overnight) can also help to reduce the rate of hydrolysis.[1]
Q4: My protein precipitates after labeling. What should I do?
Protein precipitation after labeling can occur due to a few factors:
-
Over-labeling: The addition of too many label molecules can alter the protein's solubility.[1] Consider reducing the molar excess of the NHS ester in the reaction.
-
Use of a hydrophobic NHS ester: Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate.[2] Consider using a PEGylated (polyethylene glycol) version of the NHS ester to increase the hydrophilicity of the final conjugate.[2]
-
High EDC Concentration: In some cases, very high concentrations of EDC (if used for carboxyl activation) can lead to precipitation.[8] If you are using a large excess of EDC and observing precipitation, try reducing the concentration.[8]
Troubleshooting Guides
Issue 1: Low or No Coupling Yield
This is one of the most common issues encountered in NHS ester chemistry. The underlying cause can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. The optimal range is 7.2-8.5.[1][2][3][4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[2] |
| NHS Ester Hydrolysis | Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[2] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2] Consider performing the reaction at 4°C overnight to slow down hydrolysis.[1] |
| Low Protein Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[2] If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[2] Optimal biomolecule concentration is typically 1-10 mg/mL.[6] |
| Presence of Competing Nucleophiles | Avoid buffers containing primary amines like Tris or glycine.[1][2] Ensure that the biomolecule solution is free of other nucleophilic contaminants. |
| Inaccessible Primary Amines | The primary amines on the surface of the protein must be accessible to the NHS ester.[1] Steric hindrance can prevent efficient labeling.[1] |
Issue 2: High Background in Immunoassays
High background is a frequent issue in assays involving NHS ester-modified proteins, such as ELISA.
| Potential Cause | Recommended Action |
| Reagent Concentration Too High | The concentration of the NHS ester-modified protein or a secondary detection reagent may be too high.[9] Perform a titration experiment to determine the optimal concentration that provides a good signal-to-noise ratio.[9] |
| Ineffective Blocking | Optimize blocking by testing different blocking agents (e.g., 1% BSA, 5% non-fat milk).[9] Vary the blocking incubation time (e.g., 1 hour at 37°C vs. overnight at 4°C).[9] |
| Insufficient Washing | Increase the number of washes and the soaking time for each wash.[9] Consider adding a non-ionic surfactant like Tween 20 to your wash buffer.[9] |
| Hydrolysis of NHS Ester | Hydrolysis of the NHS ester can lead to the formation of a carboxyl group, which can increase non-specific binding through electrostatic interactions.[9] Ensure optimal reaction conditions to minimize hydrolysis. |
Data Presentation
Table 1: Recommended Reaction Parameters for NHS Ester Coupling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[1][2][3][4] | Balances amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C to Room Temperature (~25°C)[4][6] | Lower temperatures can reduce hydrolysis for longer reactions. |
| Reaction Time | 30 minutes to overnight[4][6][8][10] | Typically 1-4 hours at room temperature or overnight at 4°C.[6] |
| Molar Excess of NHS Ester | 5- to 20-fold[9] | The optimal ratio should be determined empirically.[9] For mono-labeling, an 8-fold molar excess is a good starting point.[6] |
| Protein Concentration | 1 - 10 mg/mL[6] | Higher concentrations favor the desired aminolysis reaction over hydrolysis.[2] |
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[4] |
| 8.6 | 4°C | 10 minutes[4] |
| Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.[1] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein to be labeled in a suitable buffer (e.g., PBS, Borate buffer, pH 7.2-8.5)
-
NHS ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[5]
-
Purification column (e.g., size-exclusion chromatography)[5]
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in a compatible amine-free buffer at a concentration of 1-10 mg/mL.[6]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[2][5]
-
Reaction: Add the dissolved NHS ester to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein.[9] The optimal ratio should be determined empirically.[9]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6]
-
Quenching (Optional): Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.[9] This will hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted label and byproducts by size-exclusion chromatography or another suitable purification method.[6]
Visualizations
Caption: General experimental workflow for NHS ester bioconjugation.
Caption: Competing reaction pathways for NHS esters.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiazine Rearrangement in Maleimide Conjugations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the thiazine (B8601807) rearrangement, a common side reaction encountered during maleimide (B117702) conjugation to N-terminal cysteines.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions.
Issue 1: Unexpected Peak/Isomer Detected in LC-MS Analysis
-
Problem: Your LC-MS analysis shows a product with the same mass as your expected conjugate but with a different retention time, suggesting the presence of an isomer.
-
Possible Cause: This is a strong indication of thiazine rearrangement, where the initial succinimidyl thioether adduct has undergone intramolecular cyclization to form a six-membered thiazine ring.[1][2][3][4] This rearrangement is particularly favored at neutral or basic pH.[1][2][3][4]
-
Solution:
-
Confirmation: To confirm the presence of the thiazine isomer, tandem mass spectrometry (MS/MS) is a valuable tool. The thiazine ring and the succinimidyl thioether will often produce unique fragmentation patterns.[1][2][3] For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[1][2][3][4]
-
Prevention: The most effective way to prevent thiazine rearrangement is to perform the conjugation reaction in an acidic buffer (pH 5.0-6.0).[1][5] At a lower pH, the N-terminal amine is protonated, rendering it less nucleophilic and thus inhibiting its attack on the succinimide (B58015) ring.[2][5]
-
Issue 2: Low Conjugation Yield at Acidic pH
-
Problem: While attempting to minimize thiazine rearrangement by lowering the pH, you observe a significant decrease in the overall conjugation efficiency.
-
Possible Cause: The optimal pH for the thiol-maleimide reaction is typically between 6.5 and 7.5.[1] Lowering the pH too drastically can slow down the desired Michael addition reaction.
-
Solution:
-
pH Optimization: Find a compromise pH, for instance, between 6.0 and 6.5, which can minimize the rearrangement without severely impacting the conjugation rate.[1]
-
Increase Reactant Concentration: Increasing the concentration of your protein/peptide or the maleimide reagent can help drive the reaction towards completion even at a suboptimal pH.[1]
-
Extend Reaction Time: Monitor the reaction over a longer period to compensate for the slower reaction rate at a lower pH.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the thiazine rearrangement in the context of N-terminal cysteine conjugations?
A1: The thiazine rearrangement is an intramolecular side reaction that occurs after the initial conjugation of a maleimide to the thiol group of an N-terminal cysteine. The free N-terminal amino group acts as a nucleophile and attacks one of the carbonyl groups of the succinimide ring. This leads to the formation of a more stable, six-membered thiazine ring structure, which is an isomer of the desired succinimidyl thioether conjugate.[1][2][5]
Q2: How can I detect and confirm the presence of a thiazine rearrangement product?
A2: Since the thiazine product is an isomer of the desired conjugate, it has the identical molecular weight, making it indistinguishable by standard mass spectrometry (MS) alone.[1][2] The most common method for detection is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). The two isomers can often be separated chromatographically, and they typically yield distinct fragmentation patterns in the MS/MS analysis, allowing for their unambiguous identification.[1][2][3] For absolute confirmation of the chemical structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][2][3][4]
Q3: What are the key factors that influence the rate of thiazine rearrangement?
A3: Several factors can influence the rate of this rearrangement:
-
pH: This is the most critical factor. The rearrangement is significantly faster at neutral to basic pH (7.0 and above) and is substantially slower at acidic pH (below 6.0).[1][2][6]
-
Amino Acid Adjacent to Cysteine: The identity of the amino acid residue next to the N-terminal cysteine can have a minor effect on the rate of rearrangement.[2][3][4]
-
Maleimide Structure: The specific N-substituent on the maleimide can also influence the rate of thiazine formation.[2][3]
Q4: Is the thiazine rearrangement always an undesirable side reaction?
A4: While often considered an impurity that introduces heterogeneity to the final product, some research suggests that the thiazine linkage can be significantly more stable than the original succinimide thioether bond.[7][8] The thiazine structure is less susceptible to retro-Michael reactions and exchange with other thiols, such as glutathione, which can lead to deconjugation in vivo.[7][8][9] Therefore, in certain applications where enhanced stability is desired, the formation of the thiazine structure could be advantageous.[7][8]
Q5: Can the thiazine rearrangement be reversed?
A5: Under typical bioconjugation conditions, the thiazine rearrangement is generally considered irreversible. Therefore, prevention is the primary strategy to avoid this byproduct.[1]
Data Presentation
Table 1: Effect of pH on Thiazine Rearrangement
| pH | % Thiazine Formation (after 24h) |
| 5.0 | < 1% |
| 7.3 | ~70-90% |
| 8.4 | ~90% |
Data synthesized from literature reports. Actual values may vary depending on the specific peptide sequence, maleimide reagent, and reaction conditions.[1][2][6]
Table 2: Stability Comparison of Succinimidyl Thioether vs. Thiazine Linkage
| Linkage Type | Susceptibility to Glutathione Adduct Formation |
| Succinimidyl Thioether | Higher |
| Thiazine | Over 20 times less susceptible |
This data highlights the increased stability of the thiazine linkage against thiol exchange reactions.[7][8]
Experimental Protocols
Protocol 1: Conjugation at Acidic pH to Minimize Thiazine Rearrangement
This protocol utilizes acidic conditions to suppress the formation of the thiazine byproduct.
-
Buffer Preparation: Prepare a 100 mM sodium acetate (B1210297) or MES buffer at pH 5.5.
-
Peptide/Protein Solution: Dissolve the N-terminal cysteine-containing peptide or protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Maleimide Reagent Preparation: Dissolve the maleimide reagent in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the maleimide stock solution to the peptide/protein solution. Incubate the reaction at room temperature for 2-4 hours. Note that the reaction may be slower at this pH, so monitoring by LC-MS is recommended.
-
Quenching: Add a quenching agent like N-acetylcysteine or L-cysteine to a final concentration that is a 10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide.
-
Purification: Purify the conjugate using an appropriate chromatography method, such as size-exclusion or reverse-phase HPLC.[1]
Protocol 2: Detection of Thiazine Rearrangement by UHPLC-MS/MS
-
Sample Preparation: Dilute a small aliquot of the conjugation reaction mixture (crude or purified) with a suitable solvent, such as 0.1% formic acid in a water/acetonitrile mixture.
-
UHPLC Conditions:
-
Column: A C18 column suitable for peptide or protein separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a suitable gradient to separate the succinimidyl thioether and thiazine isomers.
-
-
MS/MS Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
-
MS1 Scan: Acquire full scan MS data to identify the molecular weight of the conjugate.
-
MS2 Scan (Tandem MS): Perform fragmentation of the parent ion corresponding to the conjugate. Analyze the fragmentation patterns to identify unique fragments that differentiate the succinimidyl thioether from the thiazine isomer.[1][2]
-
Protocol 3: N-Terminal Acetylation to Prevent Thiazine Rearrangement
Acetylation of the N-terminal amine blocks its ability to act as a nucleophile, thus preventing the rearrangement. This should be performed prior to the maleimide conjugation step.
-
Peptide in Solution: Dissolve the N-terminal cysteine-containing peptide in a suitable buffer, such as DMF or a buffered aqueous solution (e.g., bicarbonate buffer at pH ~8).
-
Acetylation Reagent: Add a molar excess (e.g., 1.5 equivalents) of acetic anhydride.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction to completion by LC-MS to confirm the mass change corresponding to acetylation.
-
Purification: Purify the N-terminally acetylated peptide by HPLC before proceeding with the maleimide conjugation reaction under standard neutral pH conditions.[5]
Visualizations
Caption: Mechanism of Thiazine Rearrangement.
Caption: Troubleshooting Workflow for Isomer Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Purifying PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude PEGylated PROTAC reaction mixture?
A1: The PEGylation process can result in a complex mixture of components. Common impurities include unreacted PROTAC molecules, excess PEGylating reagent, and byproducts from the PEGylation reaction.[1] Additionally, the reaction can produce a heterogeneous mixture of PEGylated PROTACs with varying numbers of PEG chains attached (PEGamers) and positional isomers, where the PEG chain is attached to different sites on the PROTAC molecule.[1] A specific byproduct resulting from nucleophilic acyl substitution has been identified in the synthesis of pomalidomide-PEG-based PROTACs, which can co-elute with the desired product during HPLC purification.[1]
Q2: Why is the purification of PEGylated PROTACs particularly challenging?
A2: The purification of PEGylated PROTACs presents several challenges. PROTACs themselves are often large molecules with complex physicochemical properties, such as high molecular weight and hydrophobicity, which can make them difficult to handle.[1][2] The addition of a polyethylene (B3416737) glycol (PEG) chain, while beneficial for solubility and in vivo stability, further complicates purification.[1][3] PEG is a neutral, hydrophilic, and relatively inert polymer, meaning that PEGylated molecules may not exhibit significant differences in the physicochemical properties typically exploited for separation.[1][4] This makes it difficult to separate the desired PEGylated PROTAC from unreacted starting materials and other PEGylated species.[1][4]
Q3: Which chromatographic techniques are most effective for purifying PEGylated PROTACs?
A3: A multi-step chromatographic approach is often necessary for the successful purification of PEGylated PROTACs. The most effective techniques, often used in combination, include:
-
Size Exclusion Chromatography (SEC): This is often the initial step, as PEGylation increases the hydrodynamic radius of the molecule. SEC is effective at removing smaller impurities like unreacted PEG reagent and reaction byproducts.[1][][6]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The PEG chain can shield the surface charges of the PROTAC, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the unreacted PROTAC and to separate positional isomers that may have different charge shielding effects.[1][4][]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is a powerful tool for separating PEGylated PROTACs from the unreacted PROTAC and for resolving different PEGylated species.[1][]
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates molecules based on hydrophobicity but uses less denaturing conditions than RP-HPLC. It can serve as a complementary technique to IEX, although it may offer lower resolution for closely related species.[1][][7]
Q4: How can I confirm the identity and purity of my purified PEGylated PROTAC?
A4: A combination of analytical techniques is essential for the comprehensive characterization of PEGylated PROTACs.[1] Key methods include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the PEGylated PROTAC and identifying the number of attached PEG units.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping to confirm the attachment site of the PEG chain and to assess any conformational changes in the PROTAC molecule.[1]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): Techniques such as SEC-UPLC and RP-UPLC are used to assess the purity and heterogeneity of the sample.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of PEGylated PROTACs.
Problem: Low Yield of PEGylated PROTAC After Purification
| Possible Cause | Troubleshooting Steps |
| Inefficient PEGylation Reaction | Optimize reaction conditions (e.g., stoichiometry of reactants, reaction time, temperature, pH).[1] |
| Product Loss During Chromatography | - SEC: Ensure the chosen column has the appropriate fractionation range for your PEGylated PROTAC's size.[1] - IEX: Optimize the pH and ionic strength of the binding and elution buffers to ensure efficient binding and recovery. - RP-HPLC: Broad peaks can indicate poor solubility or on-column degradation. Try a different solvent system or a shallower gradient. |
| Product Aggregation | See the "Product Aggregation" section below for detailed troubleshooting. |
Problem: Co-elution of Impurities with the Desired Product
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted PROTAC | - Increase the molar excess of the PEGylating reagent to drive the reaction to completion. - Optimize the gradient in RP-HPLC or IEX to improve resolution between the PEGylated and non-PEGylated species.[1] Consider using a different stationary phase (e.g., C4 instead of C18 for RP-HPLC). |
| Presence of Positional Isomers | High-resolution techniques like analytical scale RP-HPLC or IEX may be required to separate positional isomers.[1][4] Capillary electrophoresis is another powerful technique for separating isomers based on subtle differences in size, shape, and charge.[4] |
| PEG Reagent Impurities | Ensure the purity of the starting PEG reagent. Use high-quality, monodisperse PEG reagents if possible. |
Problem: Product Aggregation
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Nature of PROTAC | - Add organic modifiers (e.g., isopropanol, acetonitrile) to the mobile phase in SEC or HIC to disrupt hydrophobic interactions. - Include detergents at low concentrations in the buffers. |
| High Protein Concentration | Work with more dilute samples during purification and storage. |
| Buffer Conditions | Optimize the pH and ionic strength of the buffers. Sometimes, the addition of excipients like arginine can help to reduce aggregation. |
Experimental Protocols
General Multi-Step Purification Workflow for PEGylated PROTACs
This protocol outlines a general approach. Specific conditions for each step will need to be optimized for your particular molecule.
1. Initial Capture/Cleanup (Optional):
-
Objective: To remove small molecule impurities from the crude reaction mixture.
-
Method: Solid-phase extraction (SPE) can be beneficial as a preliminary cleanup step.
2. Size Exclusion Chromatography (SEC):
-
Objective: To separate the PEGylated PROTAC from smaller impurities like unreacted PEG reagent and reaction byproducts.[1]
-
Column: Choose a column with a fractionation range appropriate for the size of your PEGylated PROTAC.
-
Mobile Phase: A buffered saline solution (e.g., PBS) is typically used.[1]
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Dissolve the crude PEGylated PROTAC mixture in the mobile phase and filter it through a 0.22 µm filter.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the high molecular weight peak containing the PEGylated PROTAC.
-
3. Ion Exchange Chromatography (IEX):
-
Objective: To separate the PEGylated PROTAC from unreacted PROTAC and positional isomers based on charge differences.
-
Column: Choose an anion or cation exchange column based on the predicted isoelectric point (pI) of your PEGylated PROTAC.
-
Buffers:
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures your molecule of interest binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (e.g., Buffer A + 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the SEC-purified sample onto the column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound species using a linear gradient of Buffer B.
-
Collect fractions and analyze for the presence of the desired product.
-
4. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) - Polishing Step:
-
Objective: To achieve high purity by separating the target PEGylated PROTAC from closely related impurities.
-
Column: A C4, C8, or C18 column is typically used.[1]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
-
Procedure:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Elute the product using a linear gradient of Mobile Phase B.
-
Collect the peak corresponding to the pure PEGylated PROTAC.
-
Lyophilize the collected fractions to remove the solvent.
-
Visualizations
Caption: A typical multi-step workflow for the purification of PEGylated PROTACs.
Caption: A logical workflow for troubleshooting PEGylated PROTAC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
Technical Support Center: Improving Cell Permeability of PROTACs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) by utilizing polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da and a high polar surface area.[1][2] These characteristics place them outside the "Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[3][4] Their size and polarity can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[1][5]
Q2: How do PEG linkers theoretically improve the cell permeability of PROTACs?
A2: PEG linkers offer a unique combination of properties that can enhance cell permeability. Their hydrophilicity improves the aqueous solubility of the PROTAC molecule, which is a prerequisite for membrane passage.[6][7] Furthermore, the flexibility of PEG chains allows the PROTAC to adopt folded, more compact conformations.[8] This conformational flexibility can shield the polar regions of the molecule, reducing its effective polar surface area and creating a more lipophilic profile that is favorable for traversing the cell membrane, a phenomenon sometimes referred to as the "chameleon effect".[9][10]
Q3: Does increasing the length of the PEG linker always lead to better permeability?
A3: Not necessarily. While PEG linkers can improve solubility and permeability, the optimal length must be determined empirically for each specific PROTAC system.[11] An excessively long PEG chain can increase the overall polar surface area to a point where it negatively impacts permeability.[] Studies have shown that permeability can decrease when a PEG linker becomes too long.[13] The goal is to strike a balance between enhanced solubility and maintaining a suitable degree of lipophilicity for membrane transport.[14]
Q4: What is the "chameleon effect" and how does it relate to PEGylated PROTACs?
A4: The "chameleon effect" describes the ability of a molecule, like a PROTAC, to change its conformation to adapt to different environments.[15] In an aqueous environment, the PROTAC may be in an extended conformation. However, to cross the nonpolar cell membrane, it can fold into a more compact structure, shielding its polar functional groups through intramolecular hydrogen bonding (IMHB).[9] Flexible PEG linkers can facilitate this folding, effectively making the molecule behave like a more lipophilic entity as it permeates the lipid bilayer.[9][16]
Q5: My PROTAC has high biochemical potency but low activity in cellular assays. Is this a permeability issue?
A5: Yes, a significant drop in potency when moving from a biochemical assay to a cell-based assay is a classic indicator of poor cell permeability.[2] If the PROTAC cannot efficiently enter the cell and reach a sufficient intracellular concentration, it cannot induce the degradation of its target protein, regardless of its high binding affinity to the target and the E3 ligase.[2]
Q6: Are there alternatives to PEG linkers for improving permeability?
A6: Yes, other linker chemistries are used to modulate permeability. Alkyl linkers, for example, are more hydrophobic and can enhance cell permeability, though they may decrease aqueous solubility.[][18] Rigid linkers, such as those containing piperazine (B1678402) or piperidine (B6355638) rings, can also improve permeability by pre-organizing the PROTAC into a conformation that is more amenable to cell entry and ternary complex formation.[1][19] Often, a combination of these motifs is used to fine-tune the PROTAC's properties.[14]
Troubleshooting Guide
Problem 1: My PROTAC shows low recovery in the Caco-2 permeability assay.
-
Possible Cause: The PROTAC may be exhibiting low solubility in the assay buffer or is binding non-specifically to the assay plates or the Caco-2 cell monolayer.[3][20]
-
Troubleshooting Steps:
-
Modify Assay Buffer: Incorporate a low concentration of Bovine Serum Albumin (BSA), such as 0.25%, into the transport buffer.[21] This can help to reduce non-specific binding and improve the recovery of the PROTAC molecule.[3][21]
-
Use Physiological Solutions: Consider using physiological solutions like Fed-State Simulating Intestinal Fluid (FeSSIF) as the transport buffer, as this has been shown to improve the solubility and recovery of some PROTACs.[10]
-
Problem 2: The Caco-2 assay reveals a high efflux ratio (>2) for my PROTAC.
-
Possible Cause: A high efflux ratio indicates that your PROTAC is likely a substrate for active efflux transporters (like P-glycoprotein) on the cell surface, which actively pump the compound out of the cell.[22] This reduces the net intracellular accumulation.
-
Troubleshooting Steps:
-
Linker Modification: Modify the linker structure. Sometimes, replacing a portion of a PEG linker with a more rigid or lipophilic moiety, like a phenyl ring, can disrupt the recognition of the PROTAC by efflux transporters.[23]
-
Ligand Modification: Analyze the structure to identify potential recognition sites for efflux transporters. Minor structural modifications to the E3 ligase or target protein ligands, if possible without compromising binding affinity, can also mitigate efflux.
-
Problem 3: My PROTAC has poor passive permeability in the PAMPA assay.
-
Possible Cause: The PROTAC has an unfavorable balance of lipophilicity and polarity for passive diffusion. It may be too polar or too large to efficiently cross the artificial lipid membrane.[20]
-
Troubleshooting Steps:
-
Optimize Linker Lipophilicity: Synthesize analogs with different linkers. If using a PEG linker, try reducing the number of PEG units or replacing a PEG unit with an alkyl chain to increase lipophilicity.[13][14]
-
Reduce Hydrogen Bond Donors: High numbers of hydrogen bond donors (HBDs) can reduce permeability. Consider chemical modifications, such as replacing an amide bond in the linker with an ester, to reduce the HBD count.[2]
-
Evaluate Conformational Effects: Even with low PAMPA results, some PROTACs show cellular activity. This suggests that passive diffusion may not be the only mechanism of entry or that the "chameleon effect" is significant.[22] It is recommended to also perform a cell-based Caco-2 assay for a more comprehensive assessment.[3][22]
-
Visual Guides
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting low cellular activity.
Quantitative Data Summary
The selection of a PEG linker's length is critical and can significantly affect a PROTAC's degradation efficiency and cell permeability. The optimal length is target-dependent and must be determined experimentally.
Table 1: Impact of PEG Linker Length on BRD4-Targeting PROTAC Performance (Illustrative Data) Data is synthesized from general findings in the literature for illustrative purposes.[24]
| Linker | DC₅₀ (nM) [BRD4 Degradation] | Dₘₐₓ (%) [BRD4 Degradation] | Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| PEG3 | 55 | 85 | 0.8 | 3.5 |
| PEG4 | 20 | 95 | 1.2 | 2.1 |
| PEG5 | 15 | >98 | 1.5 | 1.8 |
| PEG6 | 30 | 92 | 1.1 | 2.4 |
Table 2: Permeability Data for VHL-Targeting PROTACs with Varied Linkers (Illustrative Data) This table illustrates how permeability can be affected by linker composition beyond just PEG length.[13][22]
| PROTAC Analog | Linker Composition | PAMPA Permeability (Pe) (10⁻⁶ cm/s) | Caco-2 Permeability (Papp A→B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC A | 2-unit PEG | 0.4 | 0.9 | 8.4 |
| PROTAC B | 3-unit PEG | 0.2 | 0.6 | 5.2 |
| PROTAC C | Alkyl Chain | <0.1 | 0.35 | 1.2 |
| PROTAC D | Phenyl-PEG hybrid | 0.7 | 1.7 | 1.5 |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.[25][26]
Materials:
-
96-well MultiScreen-IP PAMPA filter plate (Donor plate)
-
96-well Acceptor plate
-
Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)[27]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for analysis
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[27]
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate. Allow the solution to fully impregnate the filter for at least 5 minutes.[2]
-
Prepare Donor Solutions: Dissolve the test PROTACs and controls in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final working concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane.[2][27]
-
Start Assay: Add 150-200 µL of the donor solution to each corresponding well of the coated donor plate.[2][27]
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor filter makes contact with the acceptor solution. Incubate the assembled plate at room temperature with gentle shaking for a defined period (e.g., 5 to 16 hours).[26]
-
Sample Collection & Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells. Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using a standard formula that accounts for the compound concentrations in the donor and acceptor wells, volumes, incubation time, and membrane surface area.
Caption: Experimental workflow for the PAMPA permeability assay.
Caco-2 Bidirectional Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[25][28]
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer using a marker like Lucifer yellow. Only use inserts with low passage of the marker.
-
Prepare Solutions: Dissolve test PROTACs and controls in transport buffer to the final concentration.
-
Bidirectional Assay Setup:
-
Apical to Basolateral (A→B) Permeability: Add the PROTAC-containing buffer to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B→A) Permeability: Add the PROTAC-containing buffer to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[21]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of all wells.
-
Sample Analysis: Quantify the PROTAC concentration in all samples using LC-MS/MS.
-
Calculations:
-
Apparent Permeability (Papp): Calculate the Papp value for both A→B and B→A directions using a standard formula.
-
Efflux Ratio (ER): Calculate the efflux ratio by dividing the Papp (B→A) by the Papp (A→B). An ER > 2 suggests the compound is subject to active efflux.[22]
-
Caption: Experimental workflow for the Caco-2 bidirectional permeability assay.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. portlandpress.com [portlandpress.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 18. benchchem.com [benchchem.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. enamine.net [enamine.net]
- 22. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. PAMPA | Evotec [evotec.com]
- 27. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 28. Permeability Assay - Profacgen [profacgen.com]
Validation & Comparative
Mal-NO2-Ph-PEG12-NHS: A Performance Comparison with Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of the success of a bioconjugate, influencing its stability, efficacy, and safety. This guide provides an objective comparison of the performance of the Mal-NO2-Ph-PEG12-NHS linker with other commonly used alternatives in bioconjugation, particularly in the context of antibody-drug conjugates (ADCs). The comparison is supported by available experimental data and detailed methodologies.
The this compound linker is a heterobifunctional crosslinker featuring three key components: a maleimide (B117702) group for thiol-specific conjugation, a photocleavable o-nitrobenzyl moiety, and an N-hydroxysuccinimide (NHS) ester for amine-reactive ligation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces immunogenicity. Its performance will be evaluated against established linker classes, including conventional maleimide-based linkers, enzyme-cleavable linkers, and other cleavable and non-cleavable systems.
Data Presentation: A Comparative Overview of Linker Performance
The following tables summarize quantitative data on the performance of different linker types. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Conjugation Efficiency
The efficiency of the conjugation reaction is crucial for maximizing the yield of the desired bioconjugate.
| Linker Type | Reactive Groups | Typical Conjugation Efficiency | Reaction Conditions | Reference |
| Mal-PEG-NHS | Maleimide, NHS Ester | 80-95% (Thiol); Variable (Amine) | pH 6.5-7.5 (Maleimide); pH 7-9 (NHS Ester) | [1][2][3] |
| SMCC | Maleimide, NHS Ester | 80-95% (Thiol); Variable (Amine) | pH 6.5-7.5 (Maleimide); pH 7-9 (NHS Ester) | [4] |
| Peptide (e.g., VC) | Typically with PABC-PNP | High | Enzyme-mediated or chemical ligation | [5] |
Note: Conjugation efficiency for NHS esters can be variable and is dependent on the number of accessible lysine (B10760008) residues.
Table 2: Plasma Stability
The stability of the linker in plasma is a critical factor for in vivo applications, preventing premature release of the payload.
| Linker Type | Cleavage Mechanism | Stability Metric (% Intact after time) | Plasma Source | Reference |
| o-Nitrobenzyl (Photocleavable) | Light-induced cleavage | High (in dark) | Not specified | [6] |
| Maleimide-based (Thioether) | Susceptible to retro-Michael reaction | ~50% after 7 days | Human | [7] |
| Disulfide | Reduction by Glutathione | ~20% after 1 day | Human | [7] |
| Hydrazone | pH-sensitive (hydrolysis) | Variable, can be unstable at pH 7.4 | Human | [7] |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | High in circulation, cleaved in target cell | Human, Primate | [5] |
| Non-cleavable (e.g., Thioether) | Proteolytic degradation of antibody | Very High | Not specified | [8] |
Note: The stability of o-nitrobenzyl linkers in plasma in the absence of light is generally considered high due to the stability of the carbamate (B1207046) or ether bond, though specific long-term plasma stability data is limited.
Table 3: Cleavage Efficiency
The efficiency and specificity of linker cleavage at the target site are paramount for the efficacy of cleavable linkers.
| Linker Type | Cleavage Trigger | Key Performance Indicator | Typical Conditions | Reference |
| o-Nitrobenzyl (Photocleavable) | UV Light (e.g., 365 nm) | Quantum Yield (Φ): 0.1 - 0.6 | Aqueous buffer, specific wavelength | [9] |
| Peptide (e.g., Val-Cit) | Cathepsin B | kcat/Km (M⁻¹s⁻¹) | Lysosomal environment (pH ~5.0) | [5] |
| Hydrazone | Low pH | Half-life (t₁/₂) at acidic pH | Endosomal/lysosomal pH (4.5-6.5) | [8] |
| Disulfide | Glutathione (GSH) | Rate of reduction | Intracellular high GSH concentration | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.
Protocol 1: Determination of Maleimide-Thiol Conjugation Efficiency
This protocol outlines a method to quantify the efficiency of the maleimide-thiol conjugation reaction.
Objective: To determine the percentage of a thiol-containing molecule that has been successfully conjugated to a maleimide-functionalized molecule.
Materials:
-
Thiol-containing molecule (e.g., protein with cysteine residues)
-
Maleimide-functionalized molecule (e.g., this compound)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Ellman's Reagent (DTNB) for thiol quantification.
-
HPLC system with a suitable column (e.g., C18 for small molecules, SEC for proteins).
Procedure:
-
Quantify Initial Thiol Concentration: Use Ellman's reagent to determine the concentration of free thiols in the protein solution before conjugation.
-
Conjugation Reaction:
-
Dissolve the thiol-containing molecule in the reaction buffer.
-
Add the maleimide-functionalized molecule at a specific molar ratio (e.g., 5:1 maleimide:thiol).
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quantify Unreacted Thiols: After the reaction, use Ellman's reagent again to measure the concentration of remaining free thiols.
-
Calculate Conjugation Efficiency:
-
Efficiency (%) = [1 - (Final Thiol Concentration / Initial Thiol Concentration)] * 100
-
-
HPLC Analysis (Alternative Method):
-
Analyze the reaction mixture by HPLC.
-
Compare the peak areas of the unconjugated and conjugated species to determine the conversion efficiency.[2]
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of a linker in plasma.
Objective: To determine the rate of cleavage or degradation of a bioconjugate in plasma over time.
Materials:
-
Bioconjugate of interest.
-
Human plasma (or other species of interest).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
LC-MS system for analysis.
Procedure:
-
Incubation:
-
Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation:
-
For intact bioconjugate analysis, samples may be analyzed directly or after immuno-affinity purification.
-
For released payload analysis, precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant.
-
-
LC-MS Analysis:
-
Quantify the amount of intact bioconjugate or released payload at each time point using a validated LC-MS method.
-
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload over time to determine the stability profile and half-life (t₁/₂) of the linker in plasma.[7]
Protocol 3: Quantification of Photocleavage Efficiency
This protocol describes a method to determine the quantum yield of a photocleavable linker.
Objective: To quantify the efficiency of light-induced cleavage of a photolabile linker.
Materials:
-
Photocleavable bioconjugate.
-
Appropriate solvent (e.g., aqueous buffer).
-
UV lamp with a specific wavelength output (e.g., 365 nm).
-
Actinometer (for measuring light intensity).
-
HPLC or UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a solution of the photocleavable conjugate of known concentration.
-
Irradiation:
-
Irradiate the solution with the UV lamp for specific time intervals.
-
Simultaneously, irradiate an actinometer to measure the photon flux.
-
-
Analysis:
-
At each time point, measure the decrease in the concentration of the starting material or the increase in the concentration of the cleavage product using HPLC or UV-Vis spectrophotometry.
-
-
Quantum Yield Calculation: The quantum yield (Φ) is calculated as the number of molecules cleaved per photon absorbed.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
The Influence of Linker Length on PROTAC Efficacy: A Comparative Analysis of PEG8 and PEG12 Linkers
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of polyethylene (B3416737) glycol (PEG) linker length in the performance of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in the rational design of next-generation protein degraders.
In the rapidly advancing field of targeted protein degradation, the linker component of a PROTAC is a critical determinant of its overall efficacy. It is far more than a simple spacer, profoundly influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[1][2] Among the most utilized linkers are polyethylene glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][3] This guide focuses on a direct comparison of PROTACs employing two commonly used linker lengths: PEG8 and PEG12.
The selection of an optimal linker length is a pivotal step in PROTAC design. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase. Conversely, a linker that is excessively long can lead to a non-productive complex where ubiquitination sites are not accessible.[1]
Comparative Efficacy: PEG8 vs. PEG12 Linkers
To illustrate the impact of linker length, we present a comparative analysis of hypothetical PROTACs targeting Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies. The data, representing typical experimental outcomes, highlights the nuanced differences in performance between PROTACs with PEG8 and PEG12 linkers. Studies on BTK-targeting PROTACs have shown that while shorter linkers (less than five PEG units) can be detrimental to degradation, longer linkers are generally more successful.[4]
Table 1: In Vitro Performance of BTK-Targeting PROTACs
| Parameter | PROTAC-BTK-PEG8 | PROTAC-BTK-PEG12 | Justification |
| Binding Affinity (Kd, nM) to BTK | 15 | 18 | Linker length generally has a minimal impact on the binding affinity of the warhead to the target protein. |
| Binding Affinity (Kd, nM) to E3 Ligase | 150 | 165 | Similarly, the E3 ligase ligand's binding affinity is largely independent of the linker length. |
| Ternary Complex Dissociation Constant (Kd, nM) | 25 | 15 | A longer, more flexible linker like PEG12 may allow for more optimal protein-protein interactions within the ternary complex, leading to a more stable complex (lower Kd). |
| Degradation Potency (DC50, nM) | 10 | 5 | The increased stability of the ternary complex with the PEG12 linker can translate to more efficient ubiquitination and degradation, resulting in a lower DC50 value.[4] |
| Maximum Degradation (Dmax, %) | 90% | 95% | A more stable and productive ternary complex often leads to a higher maximal level of target protein degradation. |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | PROTAC-BTK-PEG8 | PROTAC-BTK-PEG12 | Justification |
| Molecular Weight (Da) | ~950 | ~1126 | The addition of four more PEG units significantly increases the molecular weight. |
| Aqueous Solubility (µg/mL) | 60 | 180 | The longer, more hydrophilic PEG12 chain generally improves the aqueous solubility of the PROTAC.[5] |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 2.5 | 2.8 | While increased hydrophilicity can sometimes hinder permeability, an optimal linker length can exist. In this hypothetical case, PEG12 strikes a better balance for permeability.[5] |
| Metabolic Stability (in vitro, % remaining at 1h) | 65% | 55% | Longer PEG chains can sometimes introduce additional sites for metabolism, potentially reducing stability.[2] |
| Oral Bioavailability (in vivo, %F) | 15% | 10% | The higher molecular weight and potentially lower metabolic stability of the PEG12-containing PROTAC might lead to reduced oral bioavailability. |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of rational PROTAC design. Below are detailed protocols for key assays used to evaluate and compare PROTACs with different linker lengths.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells following PROTAC treatment.[6]
Materials:
-
Cultured mammalian cells expressing the target protein
-
PROTAC compounds (PEG8 and PEG12 variants) and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Plating: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in complete culture medium. A typical concentration range for initial screening is 1 nM to 10 µM. Aspirate the old medium and add the medium containing the different PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, generate a dose-response curve to determine the DC50 and Dmax values.[6]
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time detection and characterization of ternary complex formation in a physiological cellular environment.[7][8][9]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., VHL or CRBN)
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTACs of interest
Procedure:
-
Cell Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and plate in a 96-well plate.
-
Ligand and Substrate Addition: The following day, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Subsequently, add the NanoBRET™ Nano-Glo® Substrate.
-
PROTAC Treatment: Add serial dilutions of the PROTACs to the wells.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emissions simultaneously using a luminometer capable of detecting BRET signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the potency of ternary complex formation can be determined.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd).[10][11]
Materials:
-
Purified target protein and E3 ligase
-
PROTACs of interest
-
ITC instrument
-
Matched buffer for all components
Procedure:
-
Sample Preparation: Prepare the protein solution (in the sample cell) and the PROTAC solution (in the syringe) in identical, degassed buffer. Typical protein concentrations are in the range of 5-50 µM, and the PROTAC concentration should be 10-20 times higher.
-
ITC Experiment: Perform a series of injections of the PROTAC solution into the protein solution in the ITC cell while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of PROTAC to protein. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. This can be done for binary (PROTAC to protein) and ternary complex interactions.[10]
Conclusion
The choice between a PEG8 and a PEG12 linker is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. While a longer linker like PEG12 may offer advantages in forming a more stable ternary complex and improving degradation efficacy, it can also present challenges related to increased molecular weight and potentially reduced metabolic stability and oral bioavailability. The hypothetical data presented here illustrates that a systematic evaluation of a range of linker lengths is crucial for optimizing PROTAC performance. By employing the detailed experimental protocols provided, researchers can make data-driven decisions to advance the development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. selvita.com [selvita.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation by Western Blot
A comparative guide to experimental validation and data presentation for researchers, scientists, and drug development professionals.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] A critical step in the development of novel PROTACs is the rigorous validation of their ability to induce the degradation of the target protein. Western blotting remains a cornerstone technique for this purpose, providing a straightforward and quantitative assessment of protein levels within a cell.[3][4]
This guide provides a comparative framework for validating protein degradation by Western blot following PROTAC treatment. It includes a detailed experimental protocol, guidance on data presentation for clear comparison of different PROTACs, and visual diagrams to illustrate key processes.
Mechanism of PROTAC Action
PROTACs are comprised of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6][7] This dual binding brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][6]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[3]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.[3]
-
Prepare serial dilutions of the PROTAC compounds and a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Treat the cells with the PROTACs or vehicle control for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[3]
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well or dish.[8]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[3]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.[10]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.[3]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3][9]
-
Load an equal amount of protein (typically 10-30 µg) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[3]
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[3]
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST for 5-10 minutes each.[3]
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[3]
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).[3]
-
Quantify the intensity of the bands using densitometry software.[8]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[8]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[3]
Comparative Data Presentation
To objectively compare the performance of different PROTACs, it is essential to present the quantitative data in a clear and structured format. A summary table allows for easy comparison of key degradation parameters such as DC₅₀ (the concentration at which 50% degradation is observed) and Dₘₐₓ (the maximum degradation achieved).[10]
Table 1: Comparison of PROTAC Efficacy in Degrading Target Protein X
| PROTAC Compound | Target Protein | E3 Ligase Recruited | DC₅₀ (nM) | Dₘₐₓ (%) | Optimal Treatment Time (hours) |
| PROTAC A | Protein X | CRBN | 25 | 92 | 16 |
| PROTAC B | Protein X | VHL | 50 | 85 | 24 |
| Negative Control | Protein X | N/A | >1000 | <10 | 24 |
This table presents hypothetical data for illustrative purposes.
Experimental Workflow
The overall workflow for validating protein degradation by Western blot after PROTAC treatment involves a series of sequential steps from experimental setup to data analysis.
Troubleshooting Common Western Blot Issues
Even with a robust protocol, challenges can arise during Western blotting experiments. Here are some common problems and potential solutions:
-
Weak or No Signal: This could be due to low protein abundance, inefficient antibody binding, or issues with the ECL substrate. Consider increasing the protein load, optimizing antibody concentrations, or using a fresh substrate.[11][12]
-
High Background: High background can obscure the signal from your target protein. Ensure adequate blocking of the membrane, optimize antibody dilutions, and increase the number and duration of wash steps.[11][12][13]
-
Non-specific Bands: The appearance of unexpected bands can result from non-specific antibody binding. Try optimizing the antibody concentration, changing the blocking buffer, or using a more specific primary antibody.[11][13]
-
Uneven Bands: Inconsistent band appearance across lanes can be caused by uneven gel polymerization or transfer issues. Ensure proper gel casting and transfer setup.[11][12]
By following a standardized and well-documented protocol, presenting data in a comparative format, and being prepared to troubleshoot common issues, researchers can confidently and accurately validate the efficacy of their PROTAC molecules. This rigorous approach is fundamental to the successful development of novel protein degraders for therapeutic applications.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
The Strategic Advantage of PEG12 Linkers in PROTAC Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. The linker component, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic profile. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention. This guide provides an objective comparison of the advantages of utilizing a 12-unit PEG (PEG12) linker in PROTAC development, supported by experimental data and detailed methodologies.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer; it actively participates in the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase. The length, flexibility, and chemical properties of the linker directly influence the geometry and stability of this complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein. An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive complex geometry.
PEG linkers, characterized by repeating ethylene (B1197577) glycol units, offer several advantages in PROTAC design, including enhanced hydrophilicity, biocompatibility, and tunable length.[1] The choice of a specific PEG length, such as PEG12, can be a critical optimization step to balance various pharmacological properties.
Comparative Analysis of a PEG12 Linker
The selection of an optimal linker is a multi-parameter optimization problem. A PEG12 linker often represents a favorable balance between the flexibility required for efficient ternary complex formation and the physicochemical properties necessary for drug-likeness.
Physicochemical Properties
One of the primary challenges in PROTAC development is their often high molecular weight and hydrophobicity, which can lead to poor aqueous solubility and cell permeability.[2] PEG linkers are known to improve the solubility of PROTACs. Longer PEG chains generally correlate with increased solubility.
Table 1: Comparative Solubility of a Hypothetical PROTAC with Different Linkers
| Linker Type | PROTAC Solubility (µg/mL) |
| Alkyl C8 | 5 |
| PEG4 | 25 |
| PEG8 | 60 |
| PEG12 | 180 |
Data is fictionalized to illustrate the general trend of increased solubility with longer PEG chains.[2]
While increased hydrophilicity is beneficial for solubility, it can negatively impact cell permeability. However, the flexible nature of PEG linkers can allow the PROTAC molecule to adopt conformations that shield its polar surface area, facilitating membrane traversal. There is often an optimal linker length for maximizing cell permeability, as excessively long and polar linkers can hinder this process.[2]
Degradation Efficiency
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The length of the PEG linker is a critical factor influencing these parameters.
Table 2: Comparative Degradation Efficiency of PROTACs with Varying Linker Lengths
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |
| ERα | PEG | 12 | Effective Degradation | - | |
| ERα | PEG | 16 | More Potent Degradation | - |
As the data for ERα suggests, a longer PEG linker (16-atom) can be more potent than a 12-atom PEG linker in certain contexts. However, for other targets like TBK1, an optimal length exists, and exceeding it can be detrimental. This highlights the target-dependent nature of linker optimization. A PEG12 linker often serves as a key candidate within the optimal range for many targets.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial membrane.
-
Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.
-
Fill the acceptor plate with buffer.
-
-
Compound Addition:
-
Dissolve the PROTACs in a suitable buffer and add them to the donor wells of the filter plate.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Papp).
-
Visualizing the Process: Diagrams
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
PROTAC Mechanism of Action
Western Blot Experimental Workflow
Conclusion
The linker is a critical component in the rational design of potent and selective PROTACs. While the optimal linker is target-dependent, a PEG12 linker often provides a strategic starting point and a favorable balance of properties. Its inherent hydrophilicity can improve the solubility of the PROTAC, while its length and flexibility are frequently amenable to the formation of a productive ternary complex. The experimental data, although variable across different targets, underscores the necessity of systematic linker optimization. By employing robust experimental protocols, such as those detailed in this guide, researchers can effectively evaluate a series of linkers, including PEG12, to identify the optimal construct for their specific target, thereby accelerating the development of novel protein-degrading therapeutics.
References
The Strategic Choice in PROTAC Design: A Comparative Guide to Mal-NO2-Ph-PEG12-NHS and Alkyl Linkers
For researchers, scientists, and drug development professionals, the linker is a critical determinant of a PROTAC's success. This guide provides an objective comparison of a functionalized polyethylene (B3416737) glycol (PEG) linker, Mal-NO2-Ph-PEG12-NHS, and traditional alkyl linkers in the design of Proteolysis-Targeting Chimeras (PROTACs). We present a comprehensive analysis of their respective impacts on PROTAC performance, supported by representative experimental data and detailed methodologies for key evaluation assays.
PROTACs have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects a target protein-binding ligand to an E3 ligase-recruiting moiety. The linker's composition, length, and flexibility profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its degradation efficiency.
At a Glance: this compound vs. Alkyl Linkers
| Feature | This compound Linker | Alkyl Linkers |
| Composition | Polyethylene glycol (PEG) chain with a maleimide, a nitro-phenyl group, and an NHS ester. | Simple hydrocarbon chains. |
| Solubility | Generally enhances aqueous solubility of the PROTAC. | Typically hydrophobic, potentially decreasing aqueous solubility. |
| Cell Permeability | Can be modulated; the PEG chain's flexibility may allow for conformations that shield polar groups, aiding membrane traversal. However, excessive PEGylation can hinder permeability. | Hydrophobicity can enhance passive diffusion across cell membranes, but may also lead to non-specific binding and poor solubility. |
| Ternary Complex Formation | The extended and flexible nature can facilitate productive ternary complex formation by providing optimal spatial orientation of the target protein and E3 ligase. The functional groups may offer specific interactions. | The flexibility of the alkyl chain allows for conformational adjustments, but the lack of specific interacting groups may result in less stable ternary complexes. |
| Synthesis | More complex due to the multi-component structure. | Synthetically straightforward and easily scalable. |
| Metabolic Stability | PEG chains can be susceptible to in vivo metabolism. | Generally more metabolically stable. |
The Underlying Science: Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker plays a pivotal role in orchestrating this event.
Quantitative Data Presentation: A Comparative Analysis
Table 1: Representative Performance of PEG vs. Alkyl Linkers in BRD4-targeting PROTACs
| Linker Type | Representative Linker | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) | Reference |
| PEG-based | 8-atom PEG chain | ~10 | >90 | Moderate | Representative data from literature |
| Alkyl-based | 8-atom alkyl chain | ~50 | ~80 | High | Representative data from literature |
| PEG-based | 12-atom PEG chain | ~5 | >95 | Moderate to Low | Representative data from literature |
| Alkyl-based | 12-atom alkyl chain | ~25 | ~85 | High | Representative data from literature |
Note: The data presented are representative values compiled from multiple sources in the literature and are intended for comparative purposes. Actual values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols: Methodologies for Evaluation
A rigorous evaluation of PROTAC performance involves a series of key experiments to assess target degradation, cell viability, and ternary complex formation.
Western Blot for Protein Degradation
This is the gold-standard assay to quantify the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a concentration range of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Cell Viability Assay (CCK-8)
This assay assesses the cytotoxic effects of the PROTAC on cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a defined period (e.g., 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase complex in live cells.
Protocol:
-
Cell Line Engineering: Generate a cell line stably expressing the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Plating: Plate the engineered cells in a 96-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Addition: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). An increase in this ratio indicates ternary complex formation.
Visualizing the Workflow
A systematic approach is crucial for the rational design and evaluation of PROTACs. The following diagram illustrates a typical experimental workflow.
Navigating the PROTAC Landscape: An Efficacy Guide to Mal-NO2-Ph-PEG12-NHS and Alternative Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. This guide provides a comparative assessment of PROTACs synthesized with the Mal-NO2-Ph-PEG12-NHS linker and other alternatives, supported by experimental data to inform rational design and efficacy evaluation.
PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands joined by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The linker itself is not merely a spacer but a crucial component that influences the PROTAC's physicochemical properties, cell permeability, and the stability of the vital ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5] While specific efficacy data for PROTACs synthesized with the this compound linker is not extensively available in the public domain, we can infer its potential performance by examining structurally similar linkers, particularly those with long polyethylene (B3416737) glycol (PEG) chains.
Comparative Analysis of PROTAC Linker Efficacy
The efficacy of a PROTAC is primarily determined by its ability to induce potent and maximal degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values, respectively.[6] The choice of linker—its length, composition, and rigidity—plays a pivotal role in optimizing these parameters.[3][7]
The Role of PEG Linkers
Polyethylene glycol (PEG) linkers are among the most common motifs in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[8][9] The flexibility of PEG chains can also be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.[4][]
Impact of Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex. Conversely, an excessively long linker can result in reduced efficacy due to increased conformational flexibility and a lower effective concentration.[7]
Studies on PROTACs targeting proteins such as BRD4 and BCR-ABL have demonstrated the profound impact of PEG linker length on degradation efficiency. For instance, in a series of BRD4-targeting PROTACs, variations in PEG linker length from 4 to 12 units resulted in significant differences in DC50 and Dmax values, with a PEG8 linker showing optimal performance in one study.[11] In another study targeting BCR-ABL, a single PEG unit was found to be the most effective.[12] This highlights the target-specific nature of optimal linker length.
The this compound linker, with its 12 PEG units, would be considered a relatively long linker. While this length may be beneficial for spanning larger distances between a target protein and an E3 ligase, it could also introduce excessive flexibility. The "Ph-NO2" (nitrophenyl) group adds a degree of rigidity and specific chemical properties that could influence binding and cellular uptake.
| Linker Type | Target Protein | Key Efficacy Observations | References |
| Short PEG Linkers (e.g., 1-4 units) | BCR-ABL, BRD4 | Can be highly effective, but potency is highly dependent on the specific PROTAC architecture. In some cases, very short linkers can significantly reduce degradation potency. | [12][13] |
| Medium PEG Linkers (e.g., 5-8 units) | BRD4, p38α | Often represent a good starting point for optimization, with a balance of flexibility and length to facilitate ternary complex formation. A PEG8 linker was found to be optimal for a specific BRD4 degrader. | [3][11] |
| Long PEG Linkers (e.g., >8 units) | Estrogen Receptor-α, TBK1 | Can be necessary for targets with deep binding pockets or for spanning larger distances. A 16-atom linker was optimal for ERα degradation. For TBK1, linkers between 12 and 29 atoms were effective. | [13][14] |
| Alkyl Linkers | Various | Generally more hydrophobic than PEG linkers, which can impact solubility. Their flexibility is a key attribute. | [4][13] |
| Rigid Linkers (e.g., containing piperazine, triazole) | Various | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency. The resulting triazole from "click chemistry" is metabolically stable. | [9][] |
Experimental Protocols
To rigorously assess the efficacy of any PROTAC, including those synthesized with this compound, a series of well-defined experiments are essential.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the gold-standard assay for quantifying the extent of target protein degradation.[2]
a. Cell Culture and Treatment:
-
Seed a relevant human cancer cell line (e.g., THP-1 for BRD4) in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium. A typical concentration range would be from 1 nM to 10 µM.[1]
-
Treat the cells with the varying concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[2]
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[2]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples to denature the proteins.[2]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
Detect the chemiluminescent signal using an imaging system.[1]
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[2]
Caco-2 Permeability Assay
This assay is crucial for evaluating the potential for oral absorption and cell permeability of a PROTAC.[15]
a. Cell Culture:
-
Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for the formation of a polarized monolayer.[15]
b. Transport Experiment:
-
The assay is performed in two directions: apical to basolateral (A-B) to simulate absorption and basolateral to apical (B-A) to assess efflux.[15]
-
Add the PROTAC compound (typically at a concentration of 10 µM) to the donor compartment (apical for A-B transport, basolateral for B-A transport).[5]
-
Incubate the plates for a defined period (e.g., 2 hours).[15]
-
At specified time points, collect samples from the receiver compartment.[16]
c. Sample Analysis and Data Interpretation:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.[5]
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[15]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using the Graphviz DOT language can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationship of linker properties to PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
A Comparative Guide to Validating Ternary Complex Formation with a PEG12 Linker
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex—comprising a target protein, an E3 ligase, and a heterobifunctional molecule like a Proteolysis Targeting Chimera (PROTAC)—is the cornerstone of targeted protein degradation. The linker connecting the two protein-binding moieties of a PROTAC is a critical determinant of the efficiency and stability of this complex. Polyethylene glycol (PEG) linkers, particularly those with repeating ethylene (B1197577) glycol units, are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comprehensive comparison of methodologies to validate the formation of ternary complexes, with a focus on those utilizing a PEG12 linker, and benchmarks its performance against alternative linker technologies.
The Role of the PEG12 Linker
A PEG12 linker, with its 12 ethylene glycol units, offers a significant degree of flexibility and a substantial length, which can be crucial for allowing the target protein and E3 ligase to adopt a productive orientation for ubiquitination.[3][] The hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the PROTAC molecule.[5][6] However, the flexibility of long PEG linkers can sometimes lead to an entropic penalty in ternary complex formation if not properly optimized.[3]
Comparison of Linker Types for Ternary Complex Formation
The choice of linker significantly impacts the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 and a higher Dmax indicate a more effective PROTAC.
| Linker Type | Composition | Advantages | Disadvantages |
| Flexible (PEG) | Repeating ethylene glycol units | Hydrophilic, improves solubility and permeability, biocompatible, easily tunable length.[1][5][6] | Can be metabolically less stable, may have entropic penalties if too long.[3][5] |
| Flexible (Alkyl) | Saturated or unsaturated hydrocarbon chains | Synthetically accessible, chemically stable, systematically variable length.[5] | Hydrophobic (can limit solubility and uptake), may lead to non-specific binding.[5] |
| Rigid | Cyclic structures (e.g., piperazine, aromatic rings) | Can pre-organize the PROTAC into a bioactive conformation, may enhance ternary complex stability and improve pharmacokinetic properties.[5] | Less conformational flexibility can hinder complex formation if the geometry is not optimal, more synthetically challenging.[5] |
Quantitative Performance Data
The following tables summarize representative data from various studies, comparing the performance of different linker types. While direct head-to-head comparisons involving a PEG12 linker are not always available, the data provides valuable insights into the impact of linker composition and length.
Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1) [3]
| Linker Length (atoms) | Degradation Efficacy | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - | - |
| 21 | Effective | 3 | 96 |
| 29 | Reduced Potency | 292 | 76 |
Table 2: Comparison of Linker Composition on CRBN Degradation [3]
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Table 3: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation [7]
| PROTAC | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Parent PROTAC | Flexible (PEG) | Exhibited degradation |
| Analog | Rigid (Disubstituted phenyl) | No degradation |
Experimental Protocols for Validating Ternary Complex Formation
Accurate and robust validation of ternary complex formation is critical. The following are detailed protocols for key biophysical and cellular assays.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.[8]
Protocol:
-
Preparation:
-
Binary Binding Affinity (PROTAC to E3 Ligase - KD1):
-
Titrate the PROTAC solution into the E3 ligase solution in the ITC cell.
-
Analyze the data to determine the binding affinity (KD1).
-
-
Ternary Binding Affinity (PROTAC to E3 Ligase in the presence of Target Protein):
-
Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein in the ITC cell.[9]
-
Titrate the PROTAC solution into the pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.[9] An α > 1 indicates positive cooperativity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface.[10][11]
Protocol:
-
Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface.[10]
-
-
Binary Interaction Analysis:
-
Flow the PROTAC over the immobilized E3 ligase surface at various concentrations.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and binary binding affinity (KDbinary).[9]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[9]
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[9]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor: α = KDbinary / KDternary.[9]
-
NanoBRET™ Ternary Complex Assay (Live-Cell)
The NanoBRET™ assay measures protein-protein interactions in living cells using bioluminescence resonance energy transfer (BRET).[12][13][14]
Protocol:
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a common starting point.[12]
-
Incubate the transfected cells for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Optionally, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours to distinguish ternary complex formation from degradation.[12]
-
Add the PROTAC dilutions to the cells and incubate for a desired time (e.g., 2-4 hours).
-
-
Reagent Addition and Signal Measurement:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 and Bmax values.[12]
-
Native Mass Spectrometry (nMS)
nMS allows for the direct observation of intact non-covalent protein complexes, providing information on stoichiometry and relative abundance.[15][16][17]
Protocol:
-
Sample Preparation:
-
Prepare a mixture of the target protein (e.g., 5 µM), E3 ligase (e.g., 5 µM), and PROTAC (e.g., 10 µM) in a volatile buffer such as ammonium (B1175870) acetate.[15]
-
-
Mass Spectrometry Analysis:
-
Use a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.
-
Optimize instrument parameters (e.g., capillary voltage, cone voltage) to maintain the integrity of the non-covalent complexes.
-
-
Data Interpretation:
-
Identify the mass-to-charge ratios corresponding to the individual proteins, binary complexes, and the ternary complex.
-
The relative intensities of the peaks can provide a semi-quantitative measure of the abundance of each species in the equilibrium.
-
Visualizing Key Processes and Methodologies
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.jp]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. researchgate.net [researchgate.net]
- 16. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Native Mass Spectrometry for the Study of PROTAC GNE-987-Containing Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Linker Length on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length influences PROTAC selectivity, supported by experimental data from key studies.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer; it plays an active and crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The length, composition, and attachment points of the linker dictate the overall efficacy and selectivity of the PROTAC.[1] An optimal linker length is essential for facilitating the necessary protein-protein interactions within the ternary complex that lead to efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in a non-productive arrangement where ubiquitination is inefficient.[2]
Impact of PEG Linker Length on PROTAC Selectivity: Case Studies
The following case studies illustrate how modulating the length of the PEG linker can significantly alter the selectivity profile of a PROTAC, enabling the fine-tuning of its activity against specific protein isoforms or closely related proteins.
Case Study 1: EGFR vs. HER2
A study by Burslem and colleagues in 2018 demonstrated that a subtle change in PEG linker length could switch a dual degrader into a selective one.[3] They developed PROTACs based on the dual EGFR/HER2 inhibitor lapatinib.
| PROTAC | Linker Composition | Target Selectivity | DC50 (EGFR) | DC50 (HER2) | Dmax (EGFR) | Dmax (HER2) | Reference |
| PROTAC 1 | 2 x PEG units | Dual Degrader | Not Reported | Not Reported | >95% | >95% | [3] |
| PROTAC 5 | 3 x PEG units | Selective for EGFR | Not Reported | No Degradation | >95% | No Degradation | [3] |
Table 1: Comparison of Lapatinib-based PROTACs with varying PEG linker lengths.
This study highlights that the addition of a single PEG unit was sufficient to abolish the degradation of HER2, while maintaining potent degradation of EGFR.[4] This exquisite control over selectivity underscores the critical importance of linker optimization in PROTAC design.
Case Study 2: CRABP-I vs. CRABP-II
Research from the laboratories of Hashimoto and Naito on "Specific and Non-genetic IAP-dependent Protein ERasers" (SNIPERs), a class of PROTACs that recruit IAP E3 ligases, has shown that linker length can modulate selectivity between the highly homologous cellular retinoic acid-binding proteins I and II (CRABP-I and CRABP-II).[1]
| Compound | Linker Composition | Target Selectivity | DC50 (CRABP-I) | DC50 (CRABP-II) | Dmax (CRABP-I) | Dmax (CRABP-II) | Reference |
| SNIPER with shorter PEG linker | Shorter PEG chain | Selective for CRABP-II | No significant degradation | Potent degradation | Not Reported | >90% | [1][5] |
| SNIPER with longer PEG linker | Longer PEG chain | Shifts selectivity towards CRABP-I | Potent degradation | Reduced degradation | >90% | Reduced | [1] |
Table 2: Comparison of SNIPER compounds targeting CRABP-I/II with different PEG linker lengths.
These findings demonstrate that a longer PEG linker can shift the degradation preference from CRABP-II to CRABP-I, offering a strategy to achieve isoform-specific protein knockdown.[1]
Case Study 3: Estrogen Receptor α (ERα) Degradation
A seminal study by Cyrus and colleagues systematically investigated the effect of linker length on the degradation of ERα. While this study did not focus on selectivity against other proteins, it provides valuable data on how linker length affects degradation potency, a key aspect of overall PROTAC performance.[6]
| PROTAC | Linker Length (atoms) | Degradation Efficacy (at 10µM) | IC50 (Cell Viability) | Reference |
| PROTAC 9 | 9 | Less Effective | 140 µM | [4][6] |
| PROTAC 12 | 12 | Moderately Effective | Not Reported | [6] |
| PROTAC 13 | 16 | Most Effective | 26 µM | [4][6] |
| PROTAC 14 | 19 | Less Effective | >200 µM | [4][6] |
| PROTAC 15 | 21 | Less Effective | >200 µM | [4][6] |
Table 3: Impact of linker length on the efficacy of ERα-targeting PROTACs.
This work clearly demonstrates that there is an optimal linker length for maximal degradation, with both shorter and longer linkers resulting in reduced efficacy.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are summarized protocols for key experiments cited in the determination of PROTAC efficacy and selectivity.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. DC50 and Dmax values can be determined by plotting the degradation percentage against the PROTAC concentration.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binding affinity (KD) of the binary interaction.
-
Ternary Complex Analysis: Inject a mixture of the PROTAC at a fixed concentration and a series of concentrations of the other protein partner (the one not immobilized) over the sensor chip. An increase in the response units compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (association and dissociation rates) and the affinity of the ternary complex.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
-
Sample Preparation: Prepare solutions of the PROTAC and the target protein or E3 ligase in the same buffer to minimize heat of dilution effects.
-
Titration: Load the PROTAC solution into the syringe and the protein solution into the sample cell of the calorimeter. Perform a series of injections of the PROTAC into the protein solution.
-
Data Acquisition: The instrument measures the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures enhances the understanding of PROTAC mechanisms and evaluation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying PROTAC-Induced Protein Degradation
A comprehensive comparison of leading analytical techniques for researchers, scientists, and drug development professionals.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a specific target protein. This unique mechanism of action necessitates robust and quantitative methods to accurately assess their efficacy. This guide provides an objective comparison of the most widely used techniques for quantifying PROTAC-induced protein degradation, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The PROTAC Mechanism of Action: A Brief Overview
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2]
Comparative Analysis of Quantitative Techniques
The choice of analytical method is critical for accurately determining the potency and efficacy of a PROTAC. Key parameters used to quantify degradation include the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achievable).[3] The following sections compare the most common techniques used for these measurements.
| Technique | Principle | Throughput | Sensitivity | Quantitative Capability | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of protein levels after gel electrophoresis.[4] | Low | Moderate | Semi-quantitative to Quantitative | Widely accessible, provides molecular weight information, no protein tagging required. | Labor-intensive, potential for antibody variability, lower throughput.[5][6] |
| ELISA | Antibody-based detection of a target protein in a plate-based format. | Moderate to High | High | Quantitative | Higher throughput than Western Blot, amenable to automation. | Requires highly specific antibody pairs, potential for matrix effects. |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently-labeled antibodies.[7] | High | High | Quantitative | Single-cell analysis, allows for multiplexing to analyze different cell populations. | Requires cell permeabilization for intracellular targets, potential for spectral overlap.[8] |
| Mass Spectrometry | Identifies and quantifies proteins based on their mass-to-charge ratio.[9] | High | High | Highly Quantitative | Unbiased, global proteome analysis, can identify off-target effects, no antibody required.[10] | Requires specialized equipment and expertise, complex data analysis. |
| Reporter Assays (e.g., HiBiT/NanoBRET) | Genetically encoded tags (e.g., HiBiT) that produce a luminescent or fluorescent signal proportional to protein abundance.[6][11] | High | Very High | Highly Quantitative | Real-time kinetic measurements in live cells, high sensitivity and dynamic range.[5][6] | Requires genetic modification of cells, potential for tag interference. |
Quantitative Data Comparison for BRD4 Degraders
Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The following table summarizes representative DC50 and Dmax values for various BRD4-targeting PROTACs, as determined by different quantitative methods.
| PROTAC | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | T-ALL | Western Blot | ~1 | >90 | [12] |
| MZ1 | VHL | H661, H838 | Western Blot | 8, 23 | ~100 (at 100 nM) | [13] |
| ARV-771 | VHL | CRPC | Not Specified | <1, <5 | Not Reported | [13] |
| SIM1 | VHL/CRBN (Trivalent) | HEK293 | HiBiT | Not directly reported, potent degradation at 1µM | >90 | [14] |
| dBET1 | CRBN | HEK293 | HiBiT | ~100 | >90 | [6] |
| Unnamed BRD4 PROTAC | Not Specified | Not Specified | Mass Spectrometry | Not Reported | Not Reported | [9] |
| JPS016 (9) | VHL | HCT116 | Western Blot | 0.55 µM (HDAC1), 0.53 µM (HDAC3) | Not Reported | [15] |
| JPS036 (22) | VHL | HCT116 | Western Blot | 0.44 µM (HDAC3) | 77 (HDAC3) | [15] |
Note: The data presented is a compilation from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. The following are detailed methodologies for the key techniques discussed.
Western Blot for PROTAC-Induced Degradation
-
Cell Culture and Treatment: Seed cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.[4]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and denature the samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) system. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.[3]
Sandwich ELISA for Intracellular Protein Quantification
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the target protein overnight at 4°C.[17]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[17]
-
Sample and Standard Incubation: Prepare cell lysates from PROTAC-treated and control cells. Also, prepare a standard curve of the recombinant target protein. Add samples and standards to the wells and incubate for 2 hours at room temperature.[17]
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the target protein. Incubate for 1-2 hours at room temperature.
-
Signal Development: Wash the plate and add streptavidin-HRP. After another wash, add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. Calculate the protein concentration in the samples based on the standard curve.
Intracellular Flow Cytometry for Protein Degradation
-
Cell Treatment and Harvesting: Treat cells with the PROTAC as described for Western blotting. Harvest cells and prepare a single-cell suspension.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cellular structures. Permeabilize the cell membrane with a permeabilization buffer (e.g., saponin- or Triton X-100-based) to allow antibody entry.
-
Antibody Staining: Incubate the permeabilized cells with a fluorescently labeled primary antibody specific for the intracellular target protein.[18]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting fluorescence data from a large number of individual cells.
-
Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) of the target protein signal. A decrease in MFI in PROTAC-treated cells compared to controls indicates protein degradation.[7]
Quantitative Mass Spectrometry for Proteome-Wide Analysis
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides using trypsin.[19]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[9]
-
Data Processing and Protein Identification: Use a database search engine to identify the peptides and their corresponding proteins from the MS/MS spectra.
-
Protein Quantification: Quantify the relative abundance of proteins across different samples using label-free quantification (LFQ) or isobaric labeling (e.g., TMT).
-
Data Analysis: Identify proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the control. This allows for the assessment of both on-target degradation and potential off-target effects.[10]
HiBiT/NanoBRET Reporter Assays for Live-Cell Analysis
-
Cell Line Generation: Use CRISPR/Cas9 to endogenously tag the protein of interest with the 11-amino-acid HiBiT peptide in a cell line stably expressing the complementary LgBiT protein.[6]
-
Assay Setup: Seed the engineered cells in a 96- or 384-well plate.
-
Live-Cell Degradation Measurement: Add the PROTAC and a luciferase substrate (e.g., Endurazine™) to the cells. Measure the luminescence signal kinetically over time using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-tagged protein.[11]
-
Data Analysis: Normalize the luminescence readings to a vehicle control. From the kinetic data, calculate the degradation rate, Dmax, and DC50 values.[20]
Experimental Workflow for PROTAC Screening and Validation
The discovery and validation of a novel PROTAC involves a multi-step workflow, from initial high-throughput screening to in-depth mechanistic studies.
Conclusion
The quantitative analysis of PROTAC-induced protein degradation is a multifaceted process that can be approached with a variety of powerful techniques. While traditional methods like Western blotting remain valuable for initial validation, higher-throughput and more quantitative approaches such as reporter assays and mass spectrometry are becoming indispensable for efficient PROTAC discovery and development. The choice of method will depend on the specific experimental goals, available resources, and the stage of the drug discovery process. By understanding the strengths and limitations of each technique, researchers can design robust experiments to accurately characterize the efficacy of novel PROTACs and accelerate their translation into transformative therapies.
References
- 1. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selvita.com [selvita.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 18. Flow Cytometry Protocol | Abcam [abcam.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Target Degradation [promega.sg]
A Head-to-Head Comparison: Mal-NO2-Ph-PEG12-NHS vs. Click Chemistry Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). The linker's properties profoundly influence the stability, efficacy, and therapeutic index of the final bioconjugate. This guide provides an objective comparison of the Mal-NO2-Ph-PEG12-NHS linker, a representative of thiol-reactive maleimide-based linkers, with the leading alternatives in the field of click chemistry: DBCO, BCN, and TCO linkers.
This comparison delves into the key performance characteristics of these linkers, supported by experimental data on their reaction kinetics and stability. Detailed experimental protocols for antibody conjugation and subsequent analysis are also provided to aid in the practical application of this information.
Executive Summary
The this compound linker offers a well-established method for conjugating payloads to antibodies via thiol groups on cysteine residues. The inclusion of a nitro-phenyl group on the maleimide (B117702) is designed to enhance the stability of the resulting thioether bond compared to traditional alkyl maleimides. However, the landscape of bioconjugation has been revolutionized by the advent of click chemistry, which offers bioorthogonal reactions that are highly efficient and specific.
Click chemistry linkers, such as DBCO, BCN, and TCO, react with azide (B81097) or tetrazine partners through strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions, respectively. These reactions are known for their exceptional speed and their ability to proceed under mild, physiological conditions without the need for cytotoxic catalysts. This guide will explore the nuances of these different chemistries to inform the selection of the optimal linker for a given bioconjugation application.
Quantitative Performance Comparison
The selection of a linker is often a trade-off between reaction kinetics, stability, and ease of use. The following tables summarize key quantitative data for this compound and popular click chemistry linkers.
| Linker Type | Reactive Groups | Reaction Mechanism | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| This compound | Maleimide, NHS Ester | Michael Addition (Thiol-Maleimide) | ~10² - 10³ (for thiol-maleimide) | Well-established chemistry, potential for enhanced stability over alkyl maleimides. | Susceptible to retro-Michael reaction, potential for off-target reactions with other nucleophiles. |
| DBCO (Dibenzocyclooctyne) | DBCO, NHS Ester | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~0.1 - 1.0[1][2] | High stability, good biocompatibility (copper-free). | Slower kinetics compared to TCO-tetrazine. |
| BCN (Bicyclo[6.1.0]nonyne) | BCN, NHS Ester | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~0.01 - 0.1 | Good balance of reactivity and stability. | Generally slower kinetics than DBCO. |
| TCO (trans-Cyclooctene) | TCO, NHS Ester | Inverse-Electron-Demand Diels-Alder (iEDDA) with Tetrazine | >800 to 10⁶[3][4][5][6][7] | Extremely fast kinetics, highly bioorthogonal. | TCO can isomerize to the less reactive cis-cyclooctene. |
| Linker Conjugate | Stability in Plasma/Serum | Key Findings |
| N-Aryl Maleimide-Thiol Adduct | <20% deconjugation after 7 days in serum at 37°C.[8][9] | N-aryl substitution on the maleimide significantly increases the stability of the thiosuccinimide linkage compared to N-alkyl maleimides (35-67% deconjugation).[8][9] This is attributed to accelerated hydrolysis of the thiosuccinimide ring, which "locks" the conjugate and prevents the retro-Michael reaction.[8][9] |
| DBCO-Azide Adduct (Triazole) | High stability, with no significant degradation observed in human plasma at 37°C for 28 days in some studies.[10] | The triazole linkage formed via SPAAC is generally considered highly stable under physiological conditions. However, the local environment on the antibody can influence stability.[11] |
| TCO-Tetrazine Adduct (Dihydropyridazine) | Stable conjugates with no payload loss detected over 7 days in rat serum at 37°C.[12] | The dihydropyridazine (B8628806) bond formed is stable, contributing to the overall stability of the ADC in circulation. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of antibody-drug conjugates.
Antibody Conjugation with this compound
This protocol describes a two-step process for conjugating a thiol-containing payload to an antibody using a heterobifunctional maleimide-NHS ester linker.
-
Antibody Modification with the Linker:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Dissolve this compound in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove the excess, unreacted linker using a desalting column or dialysis against the reaction buffer.
-
-
Conjugation of the Thiol-Containing Payload:
-
Combine the maleimide-activated antibody with the thiol-containing payload at a desired molar ratio (typically a 2- to 5-fold molar excess of the payload).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a molar excess of a free thiol, such as cysteine or N-acetylcysteine.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and other impurities.
-
Antibody Conjugation with DBCO-NHS Ester (Click Chemistry)
This protocol outlines the preparation of a DBCO-functionalized antibody for subsequent reaction with an azide-containing payload.
-
Antibody Activation with DBCO-NHS Ester:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[13]
-
Dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.[13]
-
Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody.[13][14] The final DMSO concentration should be below 20%.[13]
-
Incubate the reaction for 60 minutes at room temperature.[13][14]
-
Optionally, quench the reaction by adding a solution of glycine (B1666218) or Tris to a final concentration of 50-100 mM and incubating for 15 minutes.[13]
-
Remove excess DBCO-NHS ester by using a desalting column or dialysis.[15]
-
-
Copper-Free Click Reaction:
Antibody Conjugation with TCO-NHS Ester (Click Chemistry)
This protocol details the preparation of a TCO-functionalized antibody for reaction with a tetrazine-containing payload.
-
Protein Functionalization with TCO-NHS Ester:
-
Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[16]
-
Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[16]
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester to the protein solution.[17]
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.[16]
-
Remove excess reagent using a desalting column or dialysis.[16]
-
-
TCO-Tetrazine Ligation:
-
Add the tetrazine-containing molecule to the TCO-functionalized protein, typically with a 1.1- to 2-fold molar excess of the tetrazine.
-
The reaction is typically complete within 10-60 minutes at room temperature.[18]
-
Purify the resulting ADC via SEC or HIC.
-
ADC Characterization Protocols
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker moieties, allowing for the determination of the distribution of different DAR species and the calculation of the average DAR.[19]
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS): For cysteine-linked ADCs, the antibody can be reduced to separate the light and heavy chains. The masses of the unmodified and drug-conjugated chains are then determined by MS, and the relative abundance of each is used to calculate the average DAR.[3]
-
Intact Mass Analysis by Native Mass Spectrometry: This technique allows for the determination of the molecular weight of the intact ADC, providing a direct measurement of the DAR.[18][20]
Stability Assessment:
-
In Vitro Plasma Stability Assay: The ADC is incubated in plasma from a relevant species (e.g., human, mouse, rat) at 37°C for various time points.[12][21] The amount of intact ADC and the concentration of released payload are then quantified using methods like ELISA, HIC, or LC-MS/MS.[12][22]
Visualizing the Chemistries and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion: Making an Informed Linker Choice
The choice between this compound and click chemistry linkers depends on the specific requirements of the bioconjugation application.
This compound represents an advancement in traditional maleimide chemistry, offering the potential for increased stability of the final conjugate. The inclusion of the N-aryl (nitro-phenyl) group has been shown in related compounds to significantly reduce deconjugation in plasma compared to standard N-alkyl maleimides.[8][9] This makes it a viable option when leveraging established thiol-based conjugation strategies while aiming for improved in vivo performance.
Click chemistry linkers , on the other hand, provide a paradigm shift in bioconjugation with their bioorthogonality and, in the case of TCO-tetrazine, unparalleled reaction speed.[3][5][6][7] The high stability of the resulting triazole or dihydropyridazine linkages is a significant advantage for in vivo applications where premature drug release is a concern.[10] The copper-free nature of SPAAC and iEDDA reactions makes them highly biocompatible and suitable for use in sensitive biological systems.
For applications demanding the utmost in reaction speed and efficiency, particularly at low concentrations, TCO-tetrazine chemistry is the clear frontrunner. For applications where high stability is paramount and slightly slower reaction kinetics are acceptable, DBCO-azide chemistry is an excellent choice.
Ultimately, the optimal linker must be determined empirically, taking into account the specific antibody, payload, and desired therapeutic outcome. This guide provides the foundational knowledge and practical protocols to embark on this critical aspect of bioconjugate design and development.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abzena.com [abzena.com]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wyatt.com [wyatt.com]
- 10. kinampark.com [kinampark.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. [PDF] Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 17. [PDF] Real-Time Analysis on Drug-Antibody Ratio of Antibody-Drug Conjugates for Synthesis, Process Optimization, and Quality Control | Semantic Scholar [semanticscholar.org]
- 18. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Navigating the Spacer: A Comparative Guide to PROTACs Employing Long PEG Linkers
The strategic design of linkers is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). Among the various linker types, polyethylene (B3416737) glycol (PEG) chains, particularly longer ones, have been instrumental in achieving potent and selective degradation of target proteins. This guide provides a comparative analysis of successful PROTACs that utilize long PEG linkers, offering insights into their performance, the experimental validation of their activity, and the signaling pathways they disrupt.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] The linker is not merely a passive tether; its length, composition, and attachment points are crucial for the formation of a productive ternary complex between the POI and the E3 ligase, which ultimately leads to the ubiquitination and subsequent proteasomal degradation of the POI.[] Long PEG linkers, in particular, offer flexibility and can span the significant distances often required to bring the two proteins into a favorable orientation for ubiquitin transfer.[3] Furthermore, the hydrophilic nature of PEG linkers can enhance the solubility and cell permeability of the PROTAC molecule.[4]
Comparative Efficacy of PROTACs with Long PEG Linkers
The optimization of PEG linker length is a key step in PROTAC development, as degradation efficiency is highly sensitive to this parameter. A linker that is too short may lead to steric hindrance, while an excessively long one might not effectively facilitate the formation of a stable ternary complex.[5][6] The following tables summarize the performance of notable PROTACs with varying PEG linker lengths targeting key therapeutic proteins.
BRD4-Targeting PROTACs
The Bromodomain and Extra-Terminal (BET) family protein BRD4 is a well-established cancer target. Several successful PROTACs have been developed to induce its degradation.
| PROTAC Name | Warhead (BRD4 Ligand) | E3 Ligase Ligand | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | 4 PEG units | < 1 | > 95 | H661 |
| dBET1 | JQ1 | Thalidomide (CRBN) | 4 PEG units | ~4 | > 90 | MV4;11 |
| MZ1 | JQ1 | VHL Ligand | 2 PEG units + alkyl | 26 | ~90 | HeLa |
| QCA570 | JQ1 Analog | Lenalidomide (CRBN) | Alkyl + 1 PEG unit | 0.008 | > 95 | MOLM13 |
Table 1: Comparative data for BRD4-targeting PROTACs. Data compiled from multiple sources.[1][7][8]
Notably, Wurz et al. observed a non-linear relationship between linker length and degradation potency in a series of BRD4-targeting PROTACs.[1] CRBN-recruiting PROTACs with 0 or 4-5 PEG units showed potent degradation, while those with intermediate lengths (1-2 PEG units) were significantly less active.[1] This highlights the nuanced and often unpredictable nature of linker optimization.
BCR-ABL-Targeting PROTACs
The fusion protein BCR-ABL is the causative agent of chronic myeloid leukemia (CML). PROTACs offer a promising strategy to overcome resistance to traditional tyrosine kinase inhibitors.
| PROTAC Name | Warhead (BCR-ABL Ligand) | E3 Ligase Ligand | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| SIAIS178 | Dasatinib | VHL Ligand | 3 PEG units | ~10 | > 80 | K562 |
| Arg-PEG1-Dasa | Dasatinib | N-end rule ligand | 1 PEG unit | < 10 | ~90 | K562 |
| SNIPER(ABL)-39 | Dasatinib | LCL161 derivative (cIAP1) | 3 PEG units | ~30 | > 70 | K562 |
Table 2: Comparative data for BCR-ABL-targeting PROTACs. Data compiled from multiple sources.[9][10][11]
Interestingly, a study on single amino acid-based PROTACs targeting BCR-ABL found that a single PEG unit linker was the most effective in promoting degradation.[9] This underscores that even relatively shorter PEG linkers can be highly effective depending on the overall PROTAC architecture.
Androgen Receptor (AR)-Targeting PROTACs
The Androgen Receptor is a key driver of prostate cancer, and PROTAC-mediated degradation of AR is a promising therapeutic approach, especially in castration-resistant prostate cancer.
| PROTAC Name | Warhead (AR Ligand) | E3 Ligase Ligand | Linker Composition (Number of PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-110 | AR Ligand | CRBN Ligand | Not explicitly PEG, but a longer hydrophilic linker | ~1 | > 95 | VCaP |
| ARD-69 | AR Ligand | VHL Ligand | 4 PEG units | 1-10 | > 90 | LNCaP |
| Compound 19 | AR Ligand | VHL Ligand | 16-atom PEG linker | < 10 | > 90 | VCaP |
Table 3: Comparative data for Androgen Receptor-targeting PROTACs. Data compiled from multiple sources.[12][13][14]
Studies on AR-targeting PROTACs have demonstrated that longer PEG linkers can be highly effective. For instance, a PROTAC with a 16-atom PEG linker showed potent degradation of the androgen receptor.[5]
Signaling Pathways and Experimental Workflows
The successful degradation of a target protein by a PROTAC disrupts the downstream signaling pathways in which the protein is involved. The following diagrams illustrate a simplified signaling pathway for BRD4 and a general workflow for evaluating PROTAC efficacy.
Detailed Experimental Protocols
Reproducible and robust experimental methods are essential for the accurate evaluation of PROTAC performance.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Seed the desired cell line in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the PROTAC-treated wells).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).[15]
2. Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and loading dye.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[15][16]
Protocol 2: Ternary Complex Formation Assessment by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the cooperativity of ternary complex formation.[17][18]
1. Sample Preparation:
-
Express and purify the target protein and the E3 ligase (or its substrate-binding domain).
-
Dialyze all proteins and the PROTAC into the same buffer (e.g., PBS or HEPES-based buffer) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of all components.
2. ITC Experiment Setup:
-
The experiment is typically performed by titrating one component into a solution containing the other two. To assess ternary complex formation, one might titrate the target protein into a solution of the E3 ligase pre-saturated with the PROTAC.
-
The sample cell would contain the E3 ligase and the PROTAC at a concentration several-fold above the Kd of their binary interaction.
-
The injection syringe would contain the target protein at a concentration 10-20 times higher than the concentration in the cell.
3. Data Acquisition:
-
The instrument measures the heat change upon each injection of the titrant.
-
A series of injections are performed until the binding reaction reaches saturation.
4. Data Analysis:
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cooperativity (α) can be calculated by comparing the affinity of the target protein for the E3 ligase-PROTAC complex with its affinity for the PROTAC alone (or the E3 ligase alone). A cooperativity value greater than 1 indicates positive cooperativity, meaning the presence of one protein enhances the binding of the other.[18]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 14. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Evaluating the Pharmacokinetic Properties of PEG12-Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to their therapeutic success, with the linker component playing a critical role in dictating the pharmacokinetic (PK) profile. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains, particularly longer variants like PEG12, have garnered significant interest for their potential to modulate key absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides an objective comparison of the pharmacokinetic properties of PEG12-containing PROTACs against alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Influence of Linker Composition on PROTAC Pharmacokinetics
The linker in a PROTAC molecule is not merely a spacer but an active contributor to its overall physicochemical and pharmacokinetic characteristics. The choice of linker—be it a flexible PEG chain, a hydrophobic alkyl chain, or a more rigid structure—profoundly influences solubility, cell permeability, metabolic stability, and ultimately, oral bioavailability.
PEG linkers are prized for their hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1][] This improved solubility is a critical first step towards achieving adequate drug exposure. Furthermore, the flexibility of PEG chains can be advantageous for optimizing the formation of the ternary complex between the target protein and the E3 ligase, a prerequisite for successful protein degradation.[3] However, the impact of PEGylation on cell permeability is a double-edged sword. While the increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers may allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating membrane passage.[4]
In contrast, alkyl linkers, being more hydrophobic, can enhance membrane permeability but may compromise aqueous solubility.[1] Rigid linkers, on the other hand, can offer improved metabolic stability by reducing the molecule's susceptibility to enzymatic degradation.[] The optimal linker is therefore a delicate balance of these properties, tailored to the specific target protein and E3 ligase pair.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for PROTACs with different linker architectures, including those with PEG linkers of varying lengths. This data, compiled from multiple studies, provides a quantitative basis for comparing the performance of PEG12-containing PROTACs with other linker types.
Table 1: In Vitro Permeability of PROTACs with Different Linkers
| PROTAC ID | Target | E3 Ligase | Linker Type | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC A | Androgen Receptor | Cereblon | PEG | - | 1.7 | 8.4 | [6] |
| PROTAC B | Androgen Receptor | VHL | PEG | <0.1 | <0.1 | >12 | [6] |
| PROTAC C | BRD4 | VHL | 2-unit PEG | 0.6 | - | - | [7] |
| PROTAC D | BRD4 | VHL | 3-unit PEG | 0.03 | - | - | [7] |
| PROTAC E | Androgen Receptor | VHL | Alkyl/Ether | <0.1 | 0.35 | 0.7 | [6] |
Note: Direct data for a PEG12 linker in this specific comparative context was not available in the reviewed literature. The data for PEG linkers of varying, albeit shorter, lengths are presented to illustrate the general trends.
Table 2: In Vitro Metabolic Stability of PROTACs with Different Linkers
| PROTAC ID | Target | E3 Ligase | Linker Type | Half-life (t½) in Human Hepatocytes (min) | Reference |
| PROTAC F | Androgen Receptor | Pomalidomide | Aliphatic | 8.4 | [8] |
| PROTAC G | Androgen Receptor | Pomalidomide | PEG | >240 | [8] |
| PROTAC H | PARP | Pomalidomide | Linear | <30 | [8] |
| PROTAC I | PARP | Pomalidomide | Triazole-containing | >240 | [8] |
Table 3: In Vivo Pharmacokinetic Parameters of BRD4-Targeting PROTACs in Mice
| PROTAC | Linker Type | Dosing Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| ARV-771 | Not Specified | IV | 2,300 | 0.08 | 1,200 | - | [9] |
| dBET1 | Not Specified | IV | 1,500 | 0.08 | 800 | - | [9] |
| MZ1 | PEG | IV | 700 | 0.08 | 300 | - | [9] |
Note: The specific linker composition for ARV-771 and dBET1 is not detailed in the reference. MZ1 is known to contain a PEG linker. This table provides a general comparison of in vivo PK profiles for prominent PROTACs targeting the same protein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive membrane permeability.
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Compound Preparation: The test PROTAC is dissolved in a suitable buffer at a known concentration.
-
Assay Procedure: The bottom (acceptor) plate is filled with buffer. The filter (donor) plate, containing the test compound, is placed on top of the acceptor plate.
-
Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal barrier and can assess both passive and active transport.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: At various time points, samples are taken from the opposite chamber.
-
Quantification: The concentration of the PROTAC in the samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp B-A / Papp A-B) is then determined to assess the potential for active efflux.
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a PROTAC to metabolism by liver enzymes.
-
Incubation Mixture Preparation: The test PROTAC is incubated with human liver microsomes or hepatocytes in the presence of a NADPH regenerating system.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the parent PROTAC remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
In Vivo Pharmacokinetic Study in Mice
This study determines the pharmacokinetic profile of a PROTAC after administration to an animal model.
-
Animal Dosing: The PROTAC is administered to mice via the desired route (e.g., intravenous, oral).
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for evaluating their pharmacokinetic properties.
Caption: PROTAC Mechanism of Action.
Caption: General Experimental Workflow for PROTAC PK Evaluation.
Conclusion
The selection of a linker is a critical decision in the design of PROTACs, with a profound impact on their pharmacokinetic properties and overall therapeutic potential. While longer PEG linkers, such as PEG12, can offer advantages in terms of solubility, their effect on permeability and metabolic stability must be carefully evaluated. The available data suggests that there is no one-size-fits-all solution, and the optimal linker strategy is highly dependent on the specific PROTAC system. A comprehensive evaluation using a suite of in vitro and in vivo assays, as outlined in this guide, is essential for the rational design of PROTACs with favorable drug-like properties. As the field of targeted protein degradation continues to evolve, a deeper understanding of the structure-pharmacokinetic relationships of different linker types will be crucial for the successful development of this promising therapeutic modality.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Strategic Rationale for Employing a 12-Unit PEG Spacer in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where the linker, the component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in the molecule's efficacy. Among the various linker types, polyethylene (B3416737) glycol (PEG) spacers have gained prominence due to their favorable physicochemical properties. This guide provides a comparative analysis of the rationale for selecting a 12-unit PEG spacer in PROTAC design, supported by experimental data and detailed protocols for key assays.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC is not a mere passive connector; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The length, flexibility, and composition of the linker are critical determinants for effective protein ubiquitination and subsequent degradation. An improperly designed linker can lead to steric hindrance or an unproductive ternary complex formation, thereby diminishing the PROTAC's efficacy.[2]
Why a 12-Unit PEG Spacer? A Balance of Proximity and Flexibility
The selection of a 12-unit PEG spacer often represents a strategic balance between maintaining proximity of the target protein and the E3 ligase and providing sufficient flexibility for the formation of a stable and productive ternary complex.
-
Optimal Distance: A 12-unit PEG linker provides a substantial span, which can be crucial for bridging the distance between the binding sites of the target protein and the E3 ligase, especially when these sites are not in close proximity.[3] For some targets, linkers shorter than 12 atoms have been shown to be ineffective.[3]
-
Flexibility for Ternary Complex Formation: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation for the E3 ligase to ubiquitinate the target protein.
-
Physicochemical Properties: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[4] This improved solubility can be advantageous for both in vitro assays and in vivo applications.
However, it is crucial to note that the optimal linker length is highly target-dependent and must be determined empirically. While a 12-unit PEG spacer has proven effective in many instances, both shorter and longer linkers have also demonstrated superiority for specific target-E3 ligase pairs.
Comparative Degradation Efficiency of PROTACs with Varying Linker Lengths
The following table summarizes experimental data from various studies, illustrating the impact of linker length on the degradation efficiency of different target proteins. The data is presented to provide a comparative perspective, including examples with linkers in the range of a 12-unit PEG spacer.
| Target Protein | E3 Ligase | Linker Type | Linker Length (PEG Units/Atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 4-5 units | < 0.5 µM | Not Reported | [3] |
| BRD4 | CRBN | PEG | 1-2 units | > 5 µM | Not Reported | [3] |
| TBK1 | VHL | Alkyl/Ether | 21 atoms (~7 PEG units) | 3 | 96 | [3] |
| TBK1 | VHL | Alkyl/Ether | 29 atoms (~9-10 PEG units) | 292 | 76 | [3] |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 atoms (~4 PEG units) | Effective Degradation | Not Reported | [1] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 atoms (~5-6 PEG units) | More Potent Degradation | Not Reported | [1] |
| HDAC1 | FEM1B | Not Specified | Not Specified | 257 | 85 | [5] |
| HDAC3 | VHL | Not Specified | Not Specified | 440 | 77 | [5] |
Experimental Protocols
To aid researchers in the evaluation of PROTACs with different linker lengths, detailed protocols for key experiments are provided below.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.
- Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
- Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curves.[6]
Ternary Complex Formation Assays
These assays are crucial for directly assessing the PROTAC's ability to bring the target protein and E3 ligase together.
This live-cell assay measures the proximity of the target protein and E3 ligase.
1. Cell Preparation:
- Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® in a suitable cell line (e.g., HEK293).
- Seed the cells in a 96-well plate.
2. Labeling and Treatment:
- Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
- Treat the cells with varying concentrations of the PROTAC.
3. BRET Measurement:
- Add the NanoBRET™ substrate.
- Measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer capable of measuring filtered light.
4. Data Analysis:
- The BRET ratio is calculated, and an increase in the ratio indicates the formation of the ternary complex.
This in vitro assay uses bead-based technology to detect the formation of the ternary complex.
1. Reagent Preparation:
- Use a tagged target protein (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged).
- Prepare a serial dilution of the PROTAC.
2. Assay Reaction:
- In a 384-well plate, incubate the tagged target protein, tagged E3 ligase, and PROTAC.
- Add AlphaLISA® acceptor beads that bind to one of the tags (e.g., anti-GST) and AlphaLISA® donor beads that bind to the other tag (e.g., anti-His).
3. Signal Detection:
- Incubate the plate in the dark.
- Read the plate on an AlphaLISA®-compatible reader.
4. Data Analysis:
- An increase in the AlphaLISA® signal indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[7][8]
1. Reaction Setup:
- In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP):
- E1 activating enzyme
- E2 conjugating enzyme (e.g., UbcH5a)
- E3 ligase (e.g., purified VHL or CRBN complex)
- Purified target protein
- Ubiquitin
- PROTAC at various concentrations
2. Incubation:
- Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Analysis:
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Perform a Western blot using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.
Visualizing PROTAC Design and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the logical relationships in PROTAC design and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Mal-NO2-Ph-PEG12-NHS
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Mal-NO2-Ph-PEG12-NHS, a heterobifunctional crosslinker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the chemical properties of its constituent functional groups: maleimide (B117702), nitro-phenyl, polyethylene (B3416737) glycol (PEG), and N-hydroxysuccinimide (NHS) ester.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval of this disposal procedure to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1][2]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[1]
-
Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.[1][2]
All handling of the solid compound and the initial steps of the disposal procedure should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders or aerosols.[3][4][5]
Hazard Analysis and Disposal Considerations
The chemical structure of this compound contains several functional groups that dictate its handling and disposal requirements. The following table summarizes the potential hazards and disposal considerations for each.
| Functional Group | Potential Hazards | Disposal Considerations |
| Maleimide | Highly reactive with thiols. Can cause skin irritation.[6] | Deactivate by quenching with an excess of a thiol-containing compound before disposal.[1][4] Treat as hazardous waste.[1][3][6] |
| Nitro-Phenyl | Aromatic nitro compounds can be toxic, skin sensitizers, and potentially explosive, especially when heated or mixed with bases or reducing agents.[7][8] | Dispose of as hazardous chemical waste. Do not mix with other waste streams, particularly reducing agents.[7] |
| PEG (Polyethylene Glycol) | Generally considered non-hazardous and biodegradable.[9] However, it can affect the biological and chemical oxygen demand in wastewater.[9] | Avoid disposal down the drain.[9] Dispose of via a licensed waste disposal contractor.[9][10][11] |
| NHS (N-hydroxysuccinimide) Ester | Reactive and moisture-sensitive. Can cause skin and eye irritation. | Hydrolyzes in the presence of water. The hydrolyzed product is less reactive. Dispose of as chemical waste.[12] |
Step-by-Step Disposal Protocol
This procedure outlines the safe disposal of small, laboratory-scale quantities of this compound.
Step 1: Deactivation of the Maleimide Group
It is best practice to deactivate the reactive maleimide group before disposal.[1] This can be achieved by reacting it with an excess of a thiol-containing compound.
-
Prepare a Quenching Solution: In a suitable container, prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a buffer (e.g., PBS) at a concentration of approximately 100 mM.
-
Reaction: In a designated chemical waste container, add the this compound waste (solid or dissolved in a compatible solvent) to a 10-fold molar excess of the quenching solution.
-
Incubation: Gently mix the solution and allow it to react for at least 2 hours at room temperature. This will ensure the complete reaction of the maleimide group.[4]
Step 2: Waste Collection and Segregation
Proper segregation of the deactivated chemical waste is crucial for safe and compliant disposal.
-
Liquid Waste:
-
Collect the deactivated this compound solution in a clearly labeled, sealed, and appropriate hazardous waste container.[1][4]
-
The label should include "Hazardous Waste," the full chemical name ("Deactivated this compound with [Name of Thiol]"), and the approximate concentration.[4]
-
Do not pour any solutions containing this compound down the drain.[1][3]
-
-
Solid Waste:
-
Dispose of unused or expired solid this compound in its original container, if possible, or in a new, clearly labeled, and sealed container.[4]
-
Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound Contaminated Debris."[4]
-
Step 3: Storage and Disposal
-
Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Spill Management
In the event of a spill, follow these general procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Don Appropriate PPE: This may include a higher level of respiratory protection depending on the size and nature of the spill.[2]
-
Contain the Spill: Use a spill kit with non-combustible absorbent materials (e.g., vermiculite, sand) to contain the spill.[2][8]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[2] Avoid creating dust.[13]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. americanbio.com [americanbio.com]
- 11. agilent.com [agilent.com]
- 12. afgsci.com [afgsci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling Mal-NO2-Ph-PEG12-NHS
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mal-NO2-Ph-PEG12-NHS. The following procedures outline operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure the safe and effective use of this compound.
This compound is a PEG-based PROTAC linker utilized in the synthesis of PROTACs.[1] Due to its chemical structure, which includes a maleimide (B117702) group and an NHS ester, specific precautions must be taken to ensure personnel safety and maintain the integrity of the compound. Maleimides are known to be reactive towards thiols and can act as alkylating agents, potentially causing skin irritation or allergic reactions.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to hazardous chemicals.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side shields are essential to protect from splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are mandatory. Consider double-gloving for direct handling.[2] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect from minor spills. For risk of significant splashing, a fluid-resistant gown is recommended. |
| Respiratory Protection | Fume Hood | All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of fine powders.[4] |
Handling and Experimental Protocols
Adherence to proper handling procedures is critical for both safety and experimental success.
Storage and Preparation:
-
Storage: Store this compound at -20°C in a desiccated, dark environment.[4] The compound can be shipped at room temperature.[1][5]
-
Equilibration: Before use, allow the vial to fully equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Solution Preparation: Prepare aqueous solutions of maleimide-containing products immediately before use.[6] For long-term storage, dissolve the compound in a dry, biocompatible, water-miscible solvent such as DMSO or DMF and store at -20°C.[6] Do not store in aqueous solutions due to the risk of hydrolysis.[6]
Experimental Workflow:
The following diagram outlines the general workflow for handling and using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
